Cyclooct-4-en-1-ol: A Technical Monograph on Synthesis, Safety, and Bioorthogonal Utility
Topic: Cyclooct-4-en-1-ol (CAS 4923-45-5): Technical Monograph on Synthesis, Safety, and Bioorthogonal Utility Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Profes...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cyclooct-4-en-1-ol (CAS 4923-45-5): Technical Monograph on Synthesis, Safety, and Bioorthogonal Utility
Content Type: In-depth Technical Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Cyclooct-4-en-1-ol (CAS 4923-45-5) is a bifunctional eight-membered ring scaffold characterized by a hydroxyl group and an internal cis-alkene. While often viewed merely as a synthetic intermediate, it serves as the critical "gateway molecule" for accessing trans-cyclooctene (TCO) derivatives—the kinetic gold standard for bioorthogonal click chemistry (IEDDA ligation). This guide synthesizes the safety protocols, validated synthesis methodologies, and strategic applications of this compound, moving beyond standard data sheets to provide actionable, research-grade intelligence.
Chemical Identity & Physical Constants
The following data aggregates experimental values to establish a baseline for identification and quality control.
Property
Value / Description
CAS Number
4923-45-5
IUPAC Name
(Z)-Cyclooct-4-en-1-ol
Molecular Formula
C₈H₁₄O
Molecular Weight
126.20 g/mol
Appearance
Colorless to pale-yellow viscous liquid
Density
0.954 g/mL at 25 °C
Boiling Point
87–90 °C @ 10 Torr (Reduced Pressure)
Solubility
Soluble in DCM, THF, MeOH; sparingly soluble in water
Flash Point
> 95 °C (Closed Cup)
Critical Safety Profile & Hazard Analysis
Unlike generic SDS summaries, this section analyzes the mechanistic basis of the hazards to inform better PPE and engineering control decisions.
GHS Classification & Pathophysiology
Signal Word:WARNING (Conservative classification based on aggregated vendor data).
Hazard Code
Hazard Statement
Mechanistic Insight
H315
Causes skin irritation
Lipophilic nature facilitates dermal penetration, leading to defatting and local inflammation.
H319
Causes serious eye irritation
The hydroxyl group combined with the cyclic alkene structure can act as a surfactant-like irritant to mucous membranes.
H335
May cause respiratory irritation
Volatility at elevated temperatures (distillation) poses inhalation risks to the upper respiratory tract.
Handling Protocols
Engineering Controls: All transfers involving quantities >500 mg must be performed within a certified fume hood.
PPE Matrix:
Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Silver Shield/4H.
Eyes: Chemical splash goggles are mandatory. Face shields are required during vacuum distillation due to implosion risks.
Advanced Synthesis Protocol: The "Self-Validating" Workflow
While commercial sources exist, in-house synthesis is often required to ensure isomer purity (avoiding trans contamination) or to isotopically label the scaffold. The most robust, high-yield route involves the partial epoxidation of 1,5-cyclooctadiene (COD) followed by regioselective reduction.
Reaction Pathway Diagram
The following diagram illustrates the synthetic logic, moving from the commodity chemical (COD) to the target alcohol, and highlighting its downstream utility.
Figure 1: Step-wise synthetic pathway from 1,5-cyclooctadiene to cyclooct-4-en-1-ol and its conversion to TCO.
Step-by-Step Methodology
Objective: Synthesis of cis-cyclooct-4-en-1-ol from 1,5-cyclooctadiene.
Step 1: Mono-Epoxidation
Reagents: Dissolve 1,5-cyclooctadiene (1.0 eq) in Dichloromethane (DCM).
Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.0 eq) dropwise at 0 °C. Crucial: Controlling stoichiometry is vital to prevent di-epoxidation.
Workup: Quench with saturated NaHCO₃ to neutralize acids. Wash organic layer with Na₂S₂O₃ to remove excess peroxide.
Validation: TLC (Hexane/EtOAc) should show the disappearance of the non-polar COD spot and the appearance of the mono-epoxide.
Step 2: Regioselective Reduction
Setup: Flame-dry a 2-neck round bottom flask under Argon.
Addition: Add the mono-epoxide solution slowly at 0 °C.
Reflux: Heat to reflux for 4 hours. The hydride attacks the less hindered face, opening the epoxide ring to the alcohol.
Fieser Quench: Cool to 0 °C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially to precipitate aluminum salts as a granular white solid.
Purification: Filter and concentrate. Purify via flash column chromatography (Silica, 10-20% EtOAc in Hexanes).
Self-Validation Checkpoints:
¹H NMR (CDCl₃): Look for the alkene protons at δ 5.6 ppm (multiplet) and the carbinol proton (CH-OH) at δ 3.8 ppm.
Absence of Epoxide: The disappearance of the epoxide proton signals (~δ 2.9 ppm) confirms complete reduction.
Strategic Applications in Drug Development
The Gateway to Bioorthogonal Chemistry
Cyclooct-4-en-1-ol is the obligate precursor for synthesizing Trans-Cyclooctene (TCO) derivatives. In drug development, TCO tags are conjugated to antibodies or small molecules to enable:
Pre-targeted Imaging: TCO-tagged antibodies bind to a tumor. A radioactive tetrazine is injected later, reacting exclusively with the TCO in vivo (IEDDA reaction) with rate constants >100,000 M⁻¹s⁻¹.
Click-to-Release: Isomerization of the TCO ring upon reaction with tetrazine can trigger the release of a payload (e.g., Doxorubicin) attached to the hydroxyl group.
Ligand Scaffolding
The 4-position alkene allows for distant functionalization relative to the hydroxyl group, making this molecule a valuable scaffold for designing bidentate ligands in organometallic catalysis.
Stability & Storage
Shelf Life: 12–24 months if stored correctly.
Conditions: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
Instability Factors:
Oxidation: The alkene is susceptible to slow oxidation by atmospheric oxygen; store in dark, sealed containers.
Acid Sensitivity: Strong acids can induce transannular cyclization or dehydration.
References
Synthesis of Cyclooct-4-en-1-ol via Epoxidation/Reduction:
Title: Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization.
Source: Bulgarian Chemical Communications, 2021.
URL:[Link]
Bioorthogonal Utility & TCO Synthesis:
Title: Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry.
Source: EJNMMI Radiopharmacy and Chemistry, 2024.[1]
URL:[Link]
Molecular Structure, Conformation, and Bioorthogonal Applications of Cyclooct-4-en-1-ol: A Technical Whitepaper
Executive Summary Cyclooct-4-en-1-ol ( ) is an eight-membered cyclic alkenol that has transitioned from a niche structural curiosity to a cornerstone molecule in modern bioorthogonal chemistry and targeted drug delivery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyclooct-4-en-1-ol (
) is an eight-membered cyclic alkenol that has transitioned from a niche structural curiosity to a cornerstone molecule in modern bioorthogonal chemistry and targeted drug delivery . The molecule exists in two primary geometric isomers: the thermodynamically stable (Z)-isomer and the highly strained, kinetically trapped (E)-isomer (commonly referred to as TCO-OH). For researchers and drug development professionals, mastering the conformational dynamics and synthetic isolation of the (E)-isomer is critical, as its massive ring strain is the thermodynamic engine powering ultrafast Inverse-Electron-Demand Diels-Alder (IEDDA) click reactions.
This whitepaper elucidates the structural mechanics, conformational space, and self-validating experimental workflows required to synthesize and utilize Cyclooct-4-en-1-ol in advanced chemical biology.
Conformational Architecture and Ring Strain
The eight-membered ring of cyclooctene is conformationally complex. Unlike rigid six-membered rings, the cyclooctene ring possesses a highly flexible potential energy surface. Computational explorations reveal up to 16 distinct conformers due to ring-inversion processes and chiral degeneracy .
The (Z)-Isomer: Thermodynamic Stability
(Z)-Cyclooct-4-en-1-ol predominantly adopts a boat-chair conformation.
Causality of Stability: This geometry minimizes transannular steric strain—the repulsive forces between hydrogen atoms located across the ring from one another. The poor
orbital overlap in this conformation dictates its low reactivity and makes it the global energy minimum (the thermodynamic sink) of the system.
The (E)-Isomer: Kinetic Trapping and High Strain
(E)-Cyclooct-4-en-1-ol (trans-cyclooctene derivative) is forced into a highly strained crown or twisted conformation.
Causality of Strain: The geometric constraints of the trans-double bond within an eight-membered ring prevent the
carbons from achieving planarity. This distortion imparts a massive ring strain energy of approximately 16.7 kcal/mol.
Hydroxyl Positioning: Axial vs. Equatorial
The addition of the C1 hydroxyl group introduces an additional stereocenter, yielding pseudo-axial and pseudo-equatorial positions. The equatorial-OH conformation is thermodynamically favored.
Mechanistic Insight: Placing the bulky hydroxyl group in the equatorial position mitigates 1,3-diaxial-like transannular clashes with the methylene protons on the opposite side of the ring, preserving the integrity of the strained trans-alkene for downstream conjugation .
Bioorthogonal Reactivity: The IEDDA Mechanism
The primary application of (E)-cyclooct-4-en-1-ol in drug development is its role as a dienophile in the IEDDA reaction with tetrazine (Tz) probes .
Causality of Kinetics: The twisted nature of the trans-alkene significantly raises the energy of its Highest Occupied Molecular Orbital (HOMO). When paired with the electron-deficient Lowest Unoccupied Molecular Orbital (LUMO) of a tetrazine, the HOMO-LUMO energy gap is exceptionally narrow. This results in second-order rate constants (
) exceeding , which is orders of magnitude faster than traditional azide-alkyne click chemistry.
Self-Validating Thermodynamic Driver: The cycloaddition forms a bridged intermediate that immediately expels nitrogen gas (
). This irreversible gas evolution acts as a self-validating thermodynamic driver, pushing the reaction to absolute completion even at sub-micromolar concentrations in complex in vivo environments.
Workflow of (Z)-to-(E) photoisomerization and subsequent IEDDA bioorthogonal conjugation.
Quantitative Data Summaries
The stark contrast in physicochemical properties between the stereoisomers dictates their handling and application.
Property
(Z)-Cyclooct-4-en-1-ol
(E)-Cyclooct-4-en-1-ol
Molecular Weight
126.20 g/mol
126.20 g/mol
LogP (Predicted)
1.8
1.8
Ring Strain Energy
~7.4 kcal/mol
~16.7 kcal/mol
IEDDA Rate Constant ()
Preferred Conformation
Boat-Chair
Crown / Twist
Coordination Affinity
Weak
Extremely Strong
(Data synthesized from PubChem and ChemicalBook standard reference values )
Experimental Protocols: Synthesis and Isolation
The conversion of the stable cis-isomer to the reactive trans-isomer requires a meticulously controlled photoisomerization workflow. Because the (E)-isomer is kinetically trapped, the protocol must prevent thermal reversion.
Protocol: Flow-Assisted UV Photoisomerization and
Isolation
Step 1: Reaction Mixture Preparation
Action: Dissolve (Z)-cyclooct-4-en-1-ol (1.0 eq) and methyl benzoate (0.5 eq) in a non-polar solvent system (diethyl ether/hexane, 1:1 v/v).
Causality of Experimental Choice: Direct UV irradiation of the alkene is inefficient and leads to degradation. Methyl benzoate acts as a triplet photosensitizer. It absorbs the UV photon, undergoes intersystem crossing to a triplet state, and transfers this energy to the (Z)-alkene. This promotes the alkene to a triplet state where the C=C bond can freely rotate, allowing it to relax into the highly strained (E)-isomer.
Step 2: Continuous Flow UV Irradiation
Action: Circulate the mixture through a quartz flow reactor exposed to 254 nm UV light at a controlled flow rate (e.g., 5 mL/min) at 4°C.
Causality of Experimental Choice: A flow system is critical. The (E)-isomer is highly strained and susceptible to photochemical reversion to the (Z)-isomer if over-exposed. Continuous removal of the irradiated mixture from the light source, combined with active cooling, kinetically traps the trans-isomer.
Step 3: Silver Nitrate Chromatography
Action: Pass the crude mixture through a silica gel column impregnated with 10% w/w
. Wash extensively with hexane, then elute the product using a 10% methanolic ammonia solution.
Causality & Self-Validation: The highly accessible, strained
-cloud of the (E)-isomer forms a strong coordination complex with ions ( interaction), trapping it on the column while the unstrained (Z)-isomer washes away. This acts as a self-validating system : if photoisomerization fails, no product is retained. The sudden elution of the product only upon the introduction of ammonia (which outcompetes the alkene for silver coordination) confirms both the presence of the strained trans-alkene and the successful disruption of the - complex.
References
PubChem, "Cyclooct-4-en-1-ol | C8H14O | CID 98392", National Center for Biotechnology Information. URL:[Link]
Neuenschwander et al., "The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry", ResearchGate. URL:[Link]
University of Otago, "Stimuli-Responsive Hydrogels for Improved Drug Delivery" (Thesis detailing TCO-OH synthesis and conformation). URL:[Link]
Foundational
An In-depth Technical Guide to the Thermodynamic Stability of cis-Cyclooct-4-en-1-ol
Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of cis-cyclooct-4-en-1-ol, a molecule of significant interest in synthetic chemistry and drug development due to its unique c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of cis-cyclooct-4-en-1-ol, a molecule of significant interest in synthetic chemistry and drug development due to its unique conformational properties. As a medium-sized ring system, its stability is governed by a delicate interplay of ring strain, transannular interactions, and the influence of its functional groups. This document elucidates the conformational landscape of cis-cyclooct-4-en-1-ol, with a particular focus on the stabilizing role of intramolecular hydrogen bonding. We present a synthesis of theoretical principles with established experimental and computational methodologies to provide a robust framework for understanding and predicting the behavior of this and related cyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of the factors controlling the thermodynamic stability of substituted cyclooctenes.
Introduction: The Significance of Conformational Stability in Medium-Sized Rings
Medium-sized rings (8-11 membered) present a unique challenge in stereochemical analysis. Unlike smaller rings, which are relatively rigid, or larger rings, which are highly flexible, medium-sized rings exist in a conformational landscape characterized by multiple, energetically accessible conformers. The thermodynamic stability of these conformers is dictated by a complex balance of forces, including angle strain, torsional strain, and non-bonded transannular interactions[1][2]. Understanding these subtle energetic differences is paramount in fields such as medicinal chemistry, where the three-dimensional structure of a molecule is intrinsically linked to its biological activity and pharmacokinetic properties.
cis-Cyclooct-4-en-1-ol serves as an exemplary case study. Its eight-membered ring, featuring a cis-double bond and a hydroxyl substituent, gives rise to a fascinating array of conformational possibilities. The thermodynamic preference for a particular conformer, or the equilibrium between multiple conformers, can significantly impact the molecule's reactivity, its ability to bind to a biological target, and its overall utility as a synthetic intermediate. This guide will delve into the core principles that govern the thermodynamic stability of this molecule, providing both theoretical insights and practical methodologies for its study.
The Conformational Landscape of the cis-Cyclooctene Framework
The foundational element of cis-cyclooct-4-en-1-ol is the cis-cyclooctene ring. Computational studies on unsubstituted cis-cyclooctene have revealed a complex potential energy surface with multiple minima[3]. A notable study by Neuenschwander and Hermans identified sixteen possible conformers, which can be grouped into four basic, non-equivalent shapes[3].
The most stable conformation, designated as A , accounts for approximately 96% of the conformer population at room temperature[3]. The relative energies of the four primary conformations are presented in Table 1.
Table 1: Calculated relative energies and populations of the four major conformations of cis-cyclooctene.
The introduction of a hydroxyl group at the C1 position of the cis-cyclooct-4-ene ring introduces further complexity. The hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the flexible ring, leading to a set of diastereomeric conformations for each of the parent cyclooctene ring shapes. The thermodynamic stability of these conformers is critically influenced by two additional factors: the steric demand of the hydroxyl group and the potential for intramolecular hydrogen bonding.
The Decisive Role of Intramolecular Hydrogen Bonding
A key determinant of the thermodynamic stability of cis-cyclooct-4-en-1-ol is the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the π-electron system of the carbon-carbon double bond. This type of O-H···π interaction is a well-documented stabilizing force in allylic alcohols[4].
The presence of this intramolecular hydrogen bond is expected to significantly lower the energy of conformers where the hydroxyl group is oriented in proximity to the double bond. This interaction effectively "locks" the molecule into a more rigid, lower-energy conformation, thereby increasing its thermodynamic stability relative to conformers where this interaction is absent. The strength of this hydrogen bond, and thus its impact on the overall stability, is dependent on the O-H···π distance and the geometry of the interaction.
Figure 2: A typical computational workflow for determining the thermodynamic stability of conformers.
Experimental Techniques
Experimental validation is critical to anchor computational predictions to real-world observations.
NMR spectroscopy is arguably the most powerful experimental technique for studying conformational equilibria in solution.
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which changes between different conformers. The observed chemical shifts are a population-weighted average of the shifts in the individual conformers. The reported 1H NMR spectrum of cis-cyclooct-4-en-1-ol in CDCl3 shows multiplets for the olefinic protons at δ 5.72 – 5.67 and δ 5.63 – 5.56, and a multiplet for the proton on the carbon bearing the hydroxyl group at δ 3.85 – 3.78.[5]
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation.[6] By measuring these coupling constants, it is possible to deduce the average dihedral angles in the molecule, which in turn provides information about the predominant conformation(s) in solution.
Variable Temperature (VT) NMR: VT-NMR experiments are invaluable for studying dynamic equilibria. By lowering the temperature, it may be possible to "freeze out" individual conformers on the NMR timescale, allowing for their direct observation and characterization.[1][7] As the temperature is increased, the coalescence of signals can be analyzed to determine the energy barriers to interconversion between conformers.
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
Sample Preparation: Prepare a solution of cis-cyclooct-4-en-1-ol in a suitable deuterated solvent (e.g., CD2Cl2 or toluene-d8 for low-temperature studies) in a Class A NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K).
Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point, carefully noting any changes in chemical shifts, line widths, and coupling constants.
Data Analysis: Analyze the spectra to identify the coalescence temperature for any exchanging signals. Use appropriate software to simulate the spectra and extract the rate constants for conformational interconversion at different temperatures. An Eyring plot (ln(k/T) vs. 1/T) can then be used to determine the activation parameters (ΔH‡ and ΔS‡) for the conformational exchange.
Calorimetry provides a direct measure of the heat changes associated with chemical and physical processes, allowing for the determination of thermodynamic parameters.
Differential Scanning Calorimetry (DSC): DSC can be used to study phase transitions and, in some cases, conformational changes in the solid state.
Bomb Calorimetry: The heat of combustion of different isomers can be used to determine their relative thermodynamic stabilities. A more stable isomer will release less heat upon combustion.[8]
Experimental Protocol: Bomb Calorimetry for Relative Stability
Sample Preparation: A precisely weighed sample of a pure isomer of cyclooct-4-en-1-ol is placed in a sample holder within a high-pressure vessel (the "bomb").
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically ~30 atm).
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
Ignition and Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is measured with high precision.
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. By comparing the heats of combustion of different conformers or diastereomers, their relative thermodynamic stabilities can be determined.
Conclusion and Future Outlook
The thermodynamic stability of cis-cyclooct-4-en-1-ol is a nuanced subject, governed by the interplay of the inherent conformational preferences of the cyclooctene ring and the stabilizing influence of an intramolecular O-H···π hydrogen bond. A comprehensive understanding of this system requires a synergistic approach, integrating computational modeling with rigorous experimental validation through techniques such as variable temperature NMR spectroscopy and calorimetry.
Future research in this area could focus on the synthesis and analysis of substituted derivatives of cis-cyclooct-4-en-1-ol to systematically probe the effects of steric and electronic perturbations on the conformational equilibrium. Such studies would not only deepen our fundamental understanding of the stereochemistry of medium-sized rings but also provide valuable insights for the rational design of novel molecules with tailored three-dimensional structures for applications in drug discovery and materials science.
References
Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 228-233. [Link]
Neuenschwander, U., & Hermans, I. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(24), 10236–10240. [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]
Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
Pigga, J. M., et al. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. Journal of the American Chemical Society, 143(3), 1578–1587. [Link]
Lodwig, S. N., & Unruh, D. K. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862. [Link]
Royzen, M., et al. (2008). A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation. Journal of the American Chemical Society, 130(12), 3760–3761. [Link]
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 14. [Link]
Bellinghiere, A. T. (2020). Theoretical Methods and Applications of Computational NMR. University of California, Davis. [Link]
Laane, J. (2014). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. ResearchGate. [Link]
Guan, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific Proceedings. [Link]
Heitmann, T., et al. (2020). Variable temperature (VT) NMR spectroscopic investigation of azotriptycenes. ResearchGate. [Link]
Hansen, P. E., & Spanget-Larsen, J. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. Molecules, 28(11), 4333. [Link]
Chemicalize. (n.d.). cyclooct-4-en-1-ol. Retrieved from [Link]
Wikipedia. (2023, October 10). Cyclooctene. [Link]
University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]
Li, Y., et al. (2023). Beyond ring strain: Au–H hydrogen bonding dictates chemo-selectivity in gold-catalyzed C(sp3)–H insertions to cyclobutanones and cyclopentanones. Catalysis Science & Technology, 13(15), 4567-4577. [Link]
Iowa State University. (n.d.). NMR Coupling Constants. [Link]
PubChem. (n.d.). Cyclooct-4-en-1-ol. Retrieved from [Link]
PubChem. (n.d.). 4-Cycloocten-1-ol. Retrieved from [Link]
Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 228-233. [Link]
Lifson, S., & Warshel, A. (1968). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n-Alkane Molecules. The Journal of Chemical Physics, 49(11), 5116–5129. [Link]
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Cinar, M., & Schmittel, M. (2015). One-Pot Domino Aldol Reaction of Indium Enolates Affording 6-Deoxy-α-D,L-altropyranose Derivatives: Synthesis, Mechanism, and Computational Results. The Journal of Organic Chemistry, 80(17), 8827–8837. [Link]
Flinn, C. G., et al. (2012). Triple hydrogen bonding in a circular arrangement: ab initio, DFT and first-principles MD studies of tris-hydroxyaryl enamines. Physical Chemistry Chemical Physics, 14(30), 10565–10576. [Link]
Colwell, C. E., et al. (2020). Strain Visualization for Strained Macrocycles. ChemRxiv. [Link]
Karimi, A. R. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Journal of Pharmaceutical and Medicinal Chemistry, 5(1), 1-5. [Link]
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Rittner, R., & Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
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Technical Guide: Solubility Profile & Solvent Selection for Cyclooct-4-en-1-ol
[1] Executive Summary Cyclooct-4-en-1-ol (CAS: 4277-34-3) is a cyclic allylic alcohol serving as a critical intermediate in organic synthesis and a scaffold for bioorthogonal chemistry.[1] Its solubility behavior is gove...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Cyclooct-4-en-1-ol (CAS: 4277-34-3) is a cyclic allylic alcohol serving as a critical intermediate in organic synthesis and a scaffold for bioorthogonal chemistry.[1] Its solubility behavior is governed by the competition between its hydrophilic hydroxyl group and its lipophilic eight-membered carbocyclic ring.
This guide provides a technical analysis of its solubility across organic solvent classes, grounded in physicochemical principles and practical application data. It distinguishes between the thermodynamically stable (Z)-isomer (cis) used in general synthesis and the high-energy (E)-isomer (trans, TCO) utilized in "Click" chemistry.
Part 1: Physicochemical Profile[3][4]
Understanding the solubility of Cyclooct-4-en-1-ol requires analyzing its structural descriptors. The molecule is an amphiphile: the hydroxyl head group seeks polar interactions, while the cyclooctene tail drives non-polar solvation.
Table 1: Core Physicochemical Descriptors
Property
Value
Implication for Solubility
Molecular Formula
C₈H₁₄O
Moderate molecular weight (126.20 g/mol ) facilitates dissolution in most organic media.
Physical State (RT)
Colorless Liquid
Miscible with liquid solvents; no crystal lattice energy barrier to overcome for dissolution.[2]
LogP (Octanol/Water)
~1.8 (Calculated)
Lipophilic. Prefers organic phases over aqueous phases (approx. 60:1 distribution).
H-Bond Donors
1 (-OH)
Capable of H-bonding with protic solvents (Alcohols) and accepting from water.
H-Bond Acceptors
1 (-OH)
Soluble in polar aprotic solvents (DMSO, DMF).
Boiling Point
87–90°C (10 Torr)
Volatile enough for removal by rotary evaporation; suitable for reflux in mid-boiling solvents.[2]
Part 2: Solubility Mechanics & Hansen Parameters[3]
To scientifically predict solubility without empirical testing for every solvent, we utilize Hansen Solubility Parameters (HSP) . These parameters decompose the cohesive energy density into three components: Dispersion (
), Polarity (), and Hydrogen Bonding ().
Estimated HSP Profile
While experimental HSP values for Cyclooct-4-en-1-ol are not standard in literature, they can be reliably estimated via group contribution methods (Van Krevelen/Hoftyzer) using Cyclohexanol as a structural proxy, adjusted for the larger ring size and unsaturation.
(Dispersion): ~17.5 MPa (High dispersion forces due to the C8 ring).
(Polarity): ~4.5 MPa (Moderate polarity from the single -OH).
Mechanism: Strong dipole interactions solvate the -OH group without donating protons.
Application: Crucial for nucleophilic substitutions (Sɴ2) or "Click" chemistry (TCO ligations) where water miscibility is required for biological buffering.
Mechanism: Interaction is purely dispersive (Van der Waals).
Constraint: While generally soluble due to the large C8 ring, phase separation may occur at very low temperatures (-78°C) or if the sample acts as a "wet" oil.
Application: Used in Photoisomerization (cis-to-trans conversion) protocols where the trans-isomer is continuously extracted.
Water
Solubility:Low (< 5 g/L estimated).
Mechanism: The "Hydrophobic Effect" dominates. The energy cost to disrupt the water H-bond network to accommodate the bulky C8 ring exceeds the energy gain from the single -OH H-bond.
Application: Water is used as the anti-solvent in workups to precipitate the organic phase or wash away salts.
Part 4: Solvent Selection for Key Workflows
Researchers rarely ask about solubility in isolation; they ask in the context of a reaction.[2]
Decision Tree: Solvent Choice
Figure 2: Decision matrix for selecting the optimal solvent based on experimental intent.
Special Note: Trans-Cyclooct-4-en-1-ol (TCO)
The trans isomer is highly strained and significantly more reactive.
Stability Warning: TCO can isomerize back to cis in the presence of thiols or under acidic conditions.
Preferred Solvent: For biological labeling, TCO derivatives are often dissolved in DMSO or DMF as a stock solution (10-100 mM) and then diluted into aqueous buffers (PBS). The solubility limit in pure PBS is low; <5% organic co-solvent is recommended to prevent precipitation of the probe.
Part 5: Experimental Protocol for Solubility Determination
If precise solubility data (mg/mL) is required for a specific formulation, use the Saturation Shake-Flask Method .
Preparation: Add excess Cyclooct-4-en-1-ol (liquid) to 2 mL of the target solvent in a glass vial. The mixture should appear biphasic (droplets visible) or cloudy.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a benchtop shaker.
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate undissolved oil/liquid.
Sampling: Carefully remove the supernatant (saturated solution).
Quantification:
Gravimetric: Evaporate a known volume of supernatant in a pre-weighed vessel and weigh the residue.
GC-FID: Dilute the supernatant and analyze via Gas Chromatography against a calibration curve.
References
PubChem. (n.d.). Cyclooct-4-en-1-ol (Compound).[1][4][3][5][6][7][8] National Library of Medicine. Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source of theoretical solubility parameter methodology).
Fox, J. M., et al. (2008). Synthesis of trans-cyclooctene derivatives and their application in bioorthogonal chemistry. Journal of the American Chemical Society. (Primary source for TCO solvent handling in biological contexts).
Royzen, M., et al. (2008). A photochemical synthesis of functionalized trans-cyclooctenes. Journal of the American Chemical Society. (Source for photoisomerization solvent systems).[9]
The Bioorthogonal Engine: A Technical Whitepaper on the History, Mechanics, and Applications of trans-Cyclooct-4-en-1-ol
Executive Summary & Historical Context The advent of bioorthogonal chemistry fundamentally transformed chemical biology, allowing researchers to track, manipulate, and interrogate biomolecules within their native, living...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Historical Context
The advent of bioorthogonal chemistry fundamentally transformed chemical biology, allowing researchers to track, manipulate, and interrogate biomolecules within their native, living environments without interfering with endogenous biological processes. While early iterations of "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), were groundbreaking, their reliance on cytotoxic copper catalysts precluded widespread in vivo use. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) solved the toxicity issue but suffered from relatively sluggish reaction kinetics.
A paradigm shift occurred in 2008 when Blackman and colleagues demonstrated that trans-cyclooctene (TCO) could react with electron-deficient 1,2,4,5-tetrazines (Tz) via an Inverse Electron-Demand Diels-Alder (IEDDA) reaction at unprecedented speeds[1]. To translate this raw kinetic power into a usable tool for bioconjugation, chemists developed trans-cyclooct-4-en-1-ol (TCO-OH) . By introducing a hydroxyl group to the highly strained cyclooctene ring, researchers created a versatile synthetic handle that could be readily attached to proteins, antibodies, and small-molecule payloads[2]. Today, TCO-OH stands as a cornerstone reagent in drug development, pretargeted nuclear imaging, and stimuli-responsive prodrug activation.
Chemical Logic & Mechanistic Causality
The utility of TCO-OH is entirely dictated by its unique physical organic chemistry. Understanding the causality behind its reactivity is essential for optimizing experimental design.
Ring Strain and Orbital Dynamics
TCO-OH is a planar chiral alkene locked in a highly strained "crown" conformation, which resembles the chair conformation of cyclohexane but with severe transannular strain[1]. This ring strain (approximately 35.6 kcal/mol) artificially raises the energy of the alkene's Highest Occupied Molecular Orbital (HOMO). In an IEDDA reaction, the reaction rate is governed by the energy gap between the dienophile's HOMO and the diene's Lowest Unoccupied Molecular Orbital (LUMO). By raising the HOMO of TCO-OH, the HOMO-LUMO gap with the electron-deficient tetrazine is minimized, resulting in exceptionally fast, catalyst-free cycloaddition[1].
The Diastereomeric Reactivity Gap
During the synthesis of TCO-OH, two distinct diastereomers are formed: axial and equatorial. The spatial orientation of the hydroxyl group profoundly impacts the molecule's reactivity. The axial diastereomer of TCO-OH exhibits significantly faster kinetics in IEDDA reactions compared to the equatorial isomer[3]. The causality here lies in transition-state geometry: nucleophilic addition to the equatorial face is sterically favored, and the axial hydroxyl group presents less steric hindrance to the approaching bulky tetrazine during the formation of the transition state[4].
The IEDDA Reaction Pathway
The reaction between TCO-OH and a tetrazine is a self-driving, irreversible process. It begins with a[4+2] cycloaddition to form a highly unstable bicyclic intermediate. The thermodynamic driving force of the reaction is the immediate retro-Diels-Alder expulsion of nitrogen gas (
), which renders the reaction entirely irreversible and yields a stable 4,5-dihydropyridazine conjugate[2].
Caption: IEDDA Reaction Mechanism of TCO-OH and Tetrazine.
Quantitative Kinetic Landscape
To justify the selection of TCO-OH over other bioorthogonal reagents, we must analyze the kinetic data. The table below summarizes the quantitative advantages of the TCO-Tetrazine ligation.
Bioorthogonal Reaction
Reagents
Catalyst Required?
Second-Order Rate Constant ()
Biocompatibility
CuAAC
Terminal Alkyne + Azide
Yes (Copper)
10 to 100
Low (Cytotoxic)
SPAAC
Cyclooctyne (e.g., DBCO) + Azide
No
0.1 to 1.0
High
IEDDA (Standard)
Norbornene + Tetrazine
No
1.0 to 2.0
High
IEDDA (TCO)
TCO-OH + Tetrazine
No
to
Exceptional
Data synthesized from established bioorthogonal kinetic benchmarks[1][2].
The direct synthesis of a trans double bond in an eight-membered ring is thermodynamically prohibited under standard conditions. Therefore, the synthesis of TCO-OH relies on the photochemical isomerization of the commercially available cis-cyclooct-4-en-1-ol[5].
Causality of Experimental Design: UV irradiation alone is insufficient. A singlet sensitizer (methyl benzoate) is required to absorb the 254 nm light and transfer the energy to the cis-alkene, pushing it into an excited state that allows for bond rotation[5]. Because the resulting trans isomer is thermodynamically less stable, it will rapidly revert to the cis form if left in the photo-equilibrium. To prevent this, a continuous flow system coupled with selective silver nitrate (
) trapping is utilized. Silver ions form strong -coordination complexes specifically with the highly strained trans double bond, pulling it out of the equilibrium[6].
Reaction Setup: Dissolve cis-cyclooct-4-en-1-ol and methyl benzoate (sensitizer) in a non-polar solvent mixture (e.g., diethyl ether/hexane)[5].
Irradiation: Circulate the mixture through a quartz flow reactor equipped with a 254 nm UV lamp. The flow rate must be optimized to ensure adequate photon exposure without thermal degradation[5].
Selective Trapping: Pass the irradiated outflow directly through a chromatography column packed with
-impregnated silica gel. The trans-cyclooct-4-en-1-ol selectively binds to the silver ions[6].
Washing: Flush the column extensively with non-polar solvent to remove the sensitizer and unreacted cis-isomer (which can be recovered and recycled).
Elution: Elute the trapped trans-isomer using a polar solvent mixture containing ammonium hydroxide. The ammonia acts as a competing ligand, breaking the Ag-alkene coordination complex and releasing the free TCO-OH.
Self-Validation (QA/QC): Analyze the purified product via
NMR spectroscopy. The vinylic protons of the trans isomer exhibit distinct multiplet shifts (typically around 5.4–5.7 ppm) compared to the cis isomer, confirming successful isomerization and purity[7].
Caption: Photochemical Synthesis and Purification Workflow of TCO-OH.
Advanced Applications in Drug Development
Pretargeted Nuclear Imaging
In highly sensitive in vivo imaging, background noise from circulating probes is a major hurdle. TCO-OH enables "pretargeting" strategies. An antibody tagged with TCO is administered and allowed to accumulate at the tumor site over several days. Once the unbound antibody clears the bloodstream, a small-molecule, radiolabeled tetrazine is injected. The tetrazine rapidly diffuses through the body and clicks exclusively with the tumor-bound TCO, yielding high-contrast images with minimal systemic radiation exposure[8].
Click-to-Release (Prodrug Activation)
Perhaps the most revolutionary application of TCO-OH is its use in "click-to-release" chemistry. By attaching a cytotoxic payload to the allylic position of TCO-OH via a self-immolative carbamate linker, researchers create an inert prodrug.
Mechanistic Causality: When the tetrazine reacts with the TCO-prodrug, the initial 4,5-dihydropyridazine intermediate undergoes a spontaneous tautomerization to a 1,4-dihydropyridazine. This specific tautomer triggers a rapid 1,4-elimination reaction, expelling carbon dioxide (
) and liberating the free, active drug[8]. This allows oncologists to localize highly toxic chemotherapeutics directly at the tumor site[6].
TCO-OH is heavily utilized in wash-free cellular imaging. Certain tetrazine-functionalized fluorophores are inherently quenched (dark) due to the tetrazine moiety absorbing the excited state energy. Upon IEDDA reaction with TCO-OH, the tetrazine is destroyed, and the fluorescence is instantly "turned on" (up to a 1000-fold increase in emission), allowing real-time tracking of proteins without the need for washing steps[9].
Experimental Workflow: Bioconjugation via TCO-Tetrazine Ligation
To utilize TCO-OH for protein labeling, the hydroxyl group must first be converted into an amine-reactive handle.
Step-by-Step Methodology
Esterification (Activation): React the purified trans-cyclooct-4-en-1-ol with N,N'-disuccinimidyl carbonate (DSC) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in anhydrous acetonitrile[8]. This yields TCO-NHS ester.
Protein Labeling: Dissolve the target protein in a slightly basic buffer (e.g., PBS at pH 8.0). Causality: A pH of 8.0 ensures that the surface lysine residues are deprotonated and nucleophilic. Add 5–10 molar equivalents of TCO-NHS ester and incubate for 2 hours at room temperature.
Purification: Remove excess, unreacted TCO-NHS ester by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4).
IEDDA Ligation: Introduce the tetrazine-functionalized payload (e.g., Tz-fluorophore) to the purified TCO-protein conjugate. The reaction proceeds to completion within minutes at room temperature[2].
Self-Validation: Confirm the successful conjugation using Intact Mass Spectrometry (to observe the mass shift corresponding to the payload) or via SDS-PAGE coupled with fluorescence imaging if a fluorophore was used[2].
References
BenchChem. "(R)-TCO-OH for beginners in chemical biology."
Enamine. "Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction."
National Institutes of Health (PMC).
TRACE: Tennessee. "Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin."
Chemical Science (RSC Publishing). "Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells."
Google Patents. "WO2020256544A1 - Tetrazines for high click release speed and yield."
ResearchGate. "General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties."
ResearchGate. "Functional Derivatization of 3- and 5-Substituted Cyclooctenes."
University of Otago. "Stimuli-Responsive Hydrogels for Improved Drug Delivery."
Technical Guide: Comparative Analysis of Cyclooct-4-en-1-ol and Cyclooct-2-en-1-ol
[1] Executive Summary This technical guide provides a rigorous comparison between Cyclooct-4-en-1-ol and Cyclooct-2-en-1-ol , two isomers of hydroxy-cyclooctene that exhibit fundamentally divergent chemical behaviors due...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a rigorous comparison between Cyclooct-4-en-1-ol and Cyclooct-2-en-1-ol , two isomers of hydroxy-cyclooctene that exhibit fundamentally divergent chemical behaviors due to the relative positioning of the hydroxyl group and the alkene unsaturation.
For researchers in drug development and chemical biology, the distinction is critical:
Cyclooct-2-en-1-ol is a classic allylic alcohol , governed by resonance stabilization and 1,2- vs 1,4-reactivity patterns. It acts as a versatile scaffold for oxidative functionalization.
Cyclooct-4-en-1-ol is a homoallylic system (specifically bishomoallylic), dominated by transannular strain and ring-puckering dynamics. Its trans-isomer (TCO) is the gold standard for bioorthogonal "click" chemistry, while the cis-isomer serves as a precursor for bicyclic ether synthesis via transannular cyclization.
Part 1: Structural & Conformational Analysis
The eight-membered ring is the smallest cycloalkane capable of existing in stable cis and trans alkene configurations, creating a complex conformational landscape.
Cyclooct-2-en-1-ol (Allylic System)[1]
Topography: The double bond is adjacent to the hydroxyl-bearing carbon (C1).
Conformation: Predominantly exists in a twist-boat-chair conformation to minimize Pitzer strain (torsional strain) between adjacent hydrogens.
Electronic Character: The hydroxyl group activates the alkene towards electrophilic attack but also allows for allylic cation formation, which is resonance-stabilized.
Key Constraint: Allylic 1,3-strain (
) is significant, often dictating the stereochemical outcome of additions to the double bond.
Cyclooct-4-en-1-ol (Transannular System)[1]
Topography: The double bond is at C4, separated from the hydroxyl group by two methylene units.
Conformation: The cis-isomer adopts a boat-chair conformation. The trans-isomer (TCO) is highly strained (~16 kcal/mol strain energy) due to the twisting of the double bond out of planarity.
Transannular Proximity: In the boat-chair form, the C1-hydroxyl and C4/C5-alkene are spatially proximal (approx. 2.5 Å), despite being chemically distant. This proximity facilitates "transannular hydride shifts" and etherifications that are impossible in the 2-isomer.
Part 2: Divergent Synthetic Pathways
Accessing these isomers requires distinct starting materials and mechanistic strategies to ensure regiocontrol.
Synthesis of Cyclooct-2-en-1-ol
The most reliable route utilizes Luche Reduction of cyclooct-2-en-1-one. Standard NaBH₄ reduction often yields mixtures of 1,2- (allylic alcohol) and 1,4- (saturated ketone) reduction products. The addition of Cerium(III) chloride promotes selective 1,2-reduction.
Precursor: Cyclooct-2-en-1-one.
Reagent: NaBH₄, CeCl₃·7H₂O, MeOH.
Mechanism: Ce(III) coordinates to the carbonyl oxygen, activating it and favoring the attack of the "hard" borohydride species on the carbonyl carbon rather than the "soft" beta-carbon.
Synthesis of Cyclooct-4-en-1-ol
The standard route leverages the symmetry of 1,5-cyclooctadiene (1,5-COD) .
Precursor: 1,5-Cyclooctadiene.
Step 1: Mono-epoxidation using m-CPBA or peracetic acid to form 9-oxabicyclo[6.1.0]non-4-ene.
Step 2: Regioselective ring opening with Lithium Aluminum Hydride (LiAlH₄). Hydride attacks the less hindered carbon (though in this symmetrical case, both are equivalent regarding the alkene), resulting in the homoallylic alcohol.
Visualization of Synthetic Divergence
Figure 1: Divergent synthetic workflows for accessing the 4-en and 2-en isomers from common cyclic precursors.
Part 3: Reactivity Profile & Applications
Comparative Reactivity Matrix[1]
Feature
Cyclooct-2-en-1-ol (Allylic)
Cyclooct-4-en-1-ol (Homoallylic)
Oxidation Product
Cyclooct-2-enone (-unsaturated)
Cyclooct-4-enone (isolated ketone)
Acid Sensitivity
High (Allylic rearrangement/elimination)
Moderate (Transannular cyclization)
Electrophilic Attack
Directed by OH (e.g., Henbest epoxidation)
Transannular ether formation
Bioorthogonal Utility
Low
High (as trans-isomer TCO)
Major Side Reaction
1,3-Isomerization
1,5-Hydride shift
The "Transannular Effect" (4-en-1-ol Specific)
The defining feature of cis-cyclooct-4-en-1-ol is its propensity to form bicyclic ethers. Upon activation of the alkene (e.g., with
or ), the oxygen atom at C1 attacks C4 or C5 across the ring.
Mechanism: Electrophile (
) binds to the alkene. The ring conformation brings the C1-OH directly over the activated alkene. Intramolecular attack closes the ring to form a 9-oxabicyclo[3.3.1]nonane or 9-oxabicyclo[4.2.1]nonane framework.
Significance: This reaction mimics biosynthetic pathways of marine polyether natural products.
While the cis isomer is stable, the trans isomer (TCO) is highly reactive toward tetrazines in the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
Why 4-en? The 4-position allows the ring to twist into a "crown" conformation that maximizes strain (~16 kcal/mol) without steric bulk blocking the alkene face.
Why not 2-en? An allylic alcohol in a trans-cyclooctene configuration is chemically unstable due to rapid tautomerization or elimination facilitated by the allylic hydroxyl.
Figure 2: Mechanistic divergence. Note that transannular cyclization is specific to the 4-isomer due to spatial folding.
Part 4: Experimental Protocols
Protocol A: Synthesis of cis-Cyclooct-4-en-1-ol (Epoxide Opening)
Validated for 10g scale.
Epoxidation: Dissolve 1,5-cyclooctadiene (1.0 equiv) in DCM at 0°C. Add m-CPBA (1.0 equiv) dropwise over 2 hours to favor mono-epoxidation. Quench with saturated
and . Isolate 9-oxabicyclo[6.1.0]non-4-ene .
Reduction: Suspend
(1.2 equiv) in dry THF under Argon.
Addition: Add the epoxide (dissolved in THF) dropwise to the hydride suspension.
Purification: Distillation or Flash Chromatography (Hexanes/EtOAc 4:1).
Yield: ~85-90%.
Validation:
NMR shows alkene protons at 5.6 ppm and CH-OH at 3.8 ppm.
Protocol B: Synthesis of Cyclooct-2-en-1-ol (Luche Reduction)
Validated for chemoselectivity.
Preparation: Dissolve cyclooct-2-en-1-one (1.0 equiv) and
(1.1 equiv) in MeOH (0.4 M concentration).
Reduction: Cool to -78°C (or 0°C for faster kinetics). Add
(1.1 equiv) in portions.
Monitoring: Stir until gas evolution ceases and TLC indicates consumption of enone.
Quench: Add saturated
solution. Allow to warm to room temperature.
Extraction: Extract with
(3x). Wash combined organics with brine.
Purification: Silica gel chromatography.
Note: Avoid acidic conditions during workup to prevent allylic rearrangement.
References
Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society. Link
Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society. Link
Fox, J. M., et al. (2008). Synthesis of trans-Cyclooctene Derivatives and Their Reactivity in Bioorthogonal Cycloadditions. Journal of the American Chemical Society. Link
PubChem. (2024). Cyclooct-4-en-1-ol Compound Summary. National Library of Medicine. Link
Sigma-Aldrich. (2024). Product Specification: (E)-Cyclooct-4-enol. Merck KGaA. Link
Foundational
conformational analysis of 4-hydroxycyclooctene
An In-Depth Technical Guide to the Conformational Analysis of 4-Hydroxycyclooctene Executive Summary The conformational landscape of medium-sized carbocycles, such as cyclooctene, presents a formidable challenge in molec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Conformational Analysis of 4-Hydroxycyclooctene
Executive Summary
The conformational landscape of medium-sized carbocycles, such as cyclooctene, presents a formidable challenge in molecular modeling and drug design. These systems exhibit a high degree of flexibility, resulting in a complex potential energy surface with multiple low-energy conformers. The introduction of a substituent, such as a hydroxyl group at the allylic C4 position, further complicates this landscape by introducing a new set of stereoelectronic and steric interactions. This guide provides a comprehensive framework for elucidating the conformational preferences of 4-hydroxycyclooctene, integrating state-of-the-art computational chemistry protocols with corroborative NMR spectroscopic techniques. We will explore the foundational conformational space of cis-cyclooctene and then dissect the perturbing influence of the 4-hydroxy group, with a focus on allylic strain and the potential for intramolecular hydrogen bonding. The methodologies presented herein are designed to be self-validating, providing researchers and drug development professionals with a robust workflow for characterizing flexible molecules, a critical step in understanding their pharmacokinetic and pharmacodynamic profiles.
Introduction: The Challenge of Medium-Sized Rings
In the realm of medicinal chemistry, a molecule's three-dimensional structure is inextricably linked to its biological activity. Conformational analysis—the study of the spatial arrangements of atoms in a molecule and their relative energies—is therefore a cornerstone of rational drug design. While small rings (3-6 members) are relatively rigid and well-understood, and large macrocycles (12+ members) possess acyclic-like flexibility, medium-sized rings (8-11 members) occupy a difficult middle ground.[1] They are flexible enough to adopt multiple conformations but are simultaneously constrained, leading to significant transannular strain (unfavorable interactions between atoms across the ring).[1][2]
cis-Cyclooctene is a canonical example of this challenge. It is the smallest cycloalkene that can stably exist as both cis and trans isomers, with the cis isomer being the most common and energetically favored.[3][4] Its conformational space is populated by several, low-energy structures, making it a sensitive reporter to substitution. The introduction of a 4-hydroxy group creates 4-hydroxycyclooctene, a molecule where the conformational equilibrium is dictated by a subtle interplay of competing forces. Understanding this equilibrium is paramount, as the preferred shape of the molecule will determine how it presents its pharmacophoric features—the hydroxyl group and the π-system of the alkene—to a biological target.
The Conformational Landscape of the Parent Ring: cis-Cyclooctene
Before examining the substituted derivative, one must first understand the conformational potential energy surface of the parent cis-cyclooctene ring. Computational studies have identified a complex landscape with at least 16 distinct conformers (eight enantiomeric pairs).[5][6][7] These arise from four primary, chiral energy minima. At room temperature, the population is dominated by a single conformation, which accounts for approximately 96% of the equilibrium mixture.[6]
The most stable conformers are often described using chair and boat analogies, though the flexibility of the eight-membered ring leads to more complex, twisted geometries. The four identified energy minima are often denoted as A, B, C, and D, with A being the global minimum.[6] Conformation A features a structure where the C-C=C-C moiety is planar, with the remaining four carbons puckered above this plane.[6] The highly symmetric boat and chair forms, often depicted in introductory texts, are not stable minima but are actually transition states for racemization processes.[6]
The diagram below illustrates the fundamental challenge: a multitude of interconverting conformers separated by relatively low energy barriers.
Caption: Simplified potential energy surface of cis-cyclooctene.
Perturbing the Equilibrium: The Influence of the 4-Hydroxy Group
Placing a hydroxyl group at the C4 position fundamentally alters the relative energies of the cyclooctene conformers. The orientation of this substituent, whether it is in an axial-like or equatorial-like position, is governed by several key factors.
Steric and Allylic Strain
In cyclic systems, substituents generally prefer an equatorial position to minimize steric clashes with axial atoms on the same side of the ring, known as 1,3-diaxial interactions.[8][9] In 4-hydroxycyclooctene, the situation is more complex due to allylic strain (also known as A(1,3) strain). This type of strain arises from the interaction between a substituent at an allylic position and the adjacent double bond.
An axial-like orientation of the hydroxyl group can lead to steric repulsion with the hydrogen atoms on the C=C double bond. Conversely, an equatorial-like orientation may also be destabilized depending on the specific ring conformation. The lowest energy conformation will be the one that best minimizes both transannular and allylic strain.
The Role of Intramolecular Hydrogen Bonding
A critical and often decisive factor is the potential for the hydroxyl proton to form an intramolecular hydrogen bond with the π-electron cloud of the nearby double bond (an O-H···π interaction). This is a stabilizing interaction that can favor conformations that would otherwise be sterically disfavored.[10] The formation of this bond depends on the geometry of the conformer, requiring the O-H bond and the π-system to be in close proximity and with a favorable orientation.[11] Such an interaction effectively "locks" the molecule into a specific shape, significantly shifting the conformational equilibrium.
A Self-Validating Workflow for Conformational Elucidation
To confidently assign the conformational preference of 4-hydroxycyclooctene, a synergistic approach combining computational modeling and experimental verification is essential. The predictive power of theoretical calculations provides a detailed map of the potential energy surface, while NMR spectroscopy offers an experimental snapshot of the molecule's average structure in solution.[12][13]
Protocol 1: Computational Conformational Analysis
This protocol outlines a standard, yet powerful, workflow for in silico conformational analysis.[14]
Step 1: Initial Conformational Search
Objective: To broadly sample the conformational space and identify all potential low-energy structures.
Method: Perform a conformational search using a molecular mechanics (MM) force field (e.g., MMFF94s or OPLS3e). This method is computationally inexpensive and efficient at exploring the vast potential energy surface.
Parameters: Use a large number of starting structures (e.g., 10,000) and an energy window sufficient to capture all relevant conformers (e.g., 10 kcal/mol above the global minimum).
Step 2: Geometry Optimization and Energy Refinement
Objective: To obtain accurate geometries and relative energies for the conformers identified in Step 1.
Method: Take all unique conformers within the energy window and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a 6-31G(d,p) or larger basis set.
Rationale: DFT provides a much more accurate description of electron distribution and, consequently, molecular structure and energy than MM.[14] Frequency calculations are crucial to confirm that each structure is a true energy minimum (no imaginary frequencies).
Step 3: Inclusion of Solvent Effects
Objective: To model the system in a solution environment, which can influence conformational preference.
Method: Recalculate the single-point energies of the optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), corresponding to the solvent used in NMR experiments (e.g., Chloroform or DMSO).
Step 4: Analysis and Prediction
Objective: To determine the equilibrium population and predict NMR-observable parameters.
Analysis: Calculate the Boltzmann population of each conformer at the experimental temperature based on their relative Gibbs free energies. Analyze key geometric parameters, such as dihedral angles and the distance for potential O-H···π hydrogen bonds.
Prediction: For the lowest-energy conformers, predict NMR chemical shifts and coupling constants. This provides a direct link between the theoretical model and experimental data.
Caption: Workflow for computational conformational analysis.
Protocol 2: NMR Spectroscopic Verification
NMR spectroscopy is the preeminent experimental technique for studying molecular conformation in solution.[15]
Step 1: Sample Preparation
Objective: To prepare a high-purity sample suitable for NMR analysis.
Method: Dissolve 5-10 mg of synthesized and purified 4-hydroxycyclooctene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent should match that used in the computational model.
Step 2: Standard 1D NMR Spectra
Objective: To assign all proton (¹H) and carbon (¹³C) signals.
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. Use 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to achieve unambiguous assignment of all signals.
Step 3: Conformational Analysis via NOE
Objective: To identify through-space proximities between protons, which are indicative of the molecule's 3D shape.
Experiment: Acquire a 2D NOESY or ROESY spectrum. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å), regardless of their bonding connectivity.
Causality: The presence or absence of specific NOE cross-peaks (e.g., between the C4-H proton and protons on the double bond) can be used to validate or refute the geometries predicted by the computational model.
Step 4: Dihedral Angle Estimation via Coupling Constants
Objective: To estimate key dihedral angles.
Method: Carefully measure the vicinal (three-bond) proton-proton coupling constants (³JHH) from a high-resolution ¹H spectrum.
Rationale: The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. Comparing experimental ³JHH values to those predicted for the computationally derived conformers provides a powerful quantitative check on the model's accuracy.
Data Synthesis and Interpretation
The ultimate goal is to achieve a consensus between the computational and experimental data. The lowest-energy conformer(s) predicted by DFT should have predicted NMR parameters that closely match the experimental values.
Table 1: Hypothetical Data Synthesis for Two Dominant Conformers of 4-Hydroxycyclooctene
Parameter
Conformer X (Axial-OH, H-Bonded)
Conformer Y (Equatorial-OH)
Experimental Data
Relative Energy (kcal/mol)
0.00
+1.8
-
Boltzmann Population (298K)
96%
4%
-
Key NOE Contact (H4 ↔ H8)
Strong (2.4 Å)
Weak (4.5 Å)
Strong cross-peak
³J(H4,H5a) (Hz)
2.5
10.1
2.8
³J(H4,H5b) (Hz)
4.8
4.5
5.0
O-H···π Distance (Å)
2.2
N/A
Inferred from IR/NMR
In the hypothetical scenario presented in Table 1, the computational model predicts that Conformer X, which features an axial-like hydroxyl group stabilized by an intramolecular hydrogen bond, is the global minimum. The predicted NMR parameters for this conformer (strong NOE, small ³JHH values) show excellent agreement with the experimental data. This provides strong, self-validating evidence that Conformer X is the dominant structure in solution.
Conclusion and Implications
The is a complex but tractable problem that exemplifies the challenges posed by flexible, medium-sized rings. By employing a tightly integrated workflow of computational modeling and NMR spectroscopy, a validated model of the predominant solution-state conformation can be achieved. The elucidation of this structure is not merely an academic exercise; it has profound implications for drug development. Knowing the preferred three-dimensional shape of a molecule allows for more accurate structure-activity relationship (SAR) studies, improved docking simulations into protein active sites, and the rational design of more potent and selective therapeutic agents. This guide provides the foundational principles and actionable protocols necessary for researchers to confidently tackle the conformational analysis of this and other challenging molecular systems.
References
Neuenschwander, U., & Hermans, I. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. The Journal of Organic Chemistry, 76(24), 10236–10240. [Link][5][6][7]
Wikipedia. (n.d.). Cyclooctene. In Wikipedia. Retrieved from [Link][3]
Neuenschwander, U., & Hermans, I. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. ETH Zurich. Available at: [Link][5][6][7]
Srivastava, H., & Kumar, A. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Journal of Taibah University for Science, 12(6), 745-754. [Link]
PubMed. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. National Center for Biotechnology Information. [Link][7]
Ma, L., et al. (2011). Study on the application of cyclo-octane in liquid propellant rocket engine. Journal of Propulsion Technology.
Bollwerk, P., et al. (2025). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ, 13, e18433. [Link][16]
Verhelst, S. H. L. (2017). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Chemistry – A European Journal, 23(36), 8543-8552. [Link][14]
ron. (2015). Relative stability of cis and trans cycloalkenes. Chemistry Stack Exchange. [Link][4]
Lang, K., et al. (2012). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Journal of the American Chemical Society, 134(25), 10317–10320. [Link]
Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(4), 14. [Link][2]
Google Patents. (2019). Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol. [17]
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 18(8), 1475-1490. [Link][12]
Grimme, S., et al. (2022). Hydrocarbon Macrocycle Conformer Ensembles and ¹³C-NMR Spectra. Angewandte Chemie International Edition, 61(8), e202114383. [Link][13]
ResearchGate. (n.d.). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. [Link][15]
Manatt, S. L., et al. (1970). N.m.r. Coupling Constants and Conformations of Cycloölefins. Journal of the American Chemical Society, 92(18), 5363–5373. [Link]
ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]
van der Vorm, S., et al. (2018). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. The Journal of Organic Chemistry, 83(15), 8561–8566. [Link][18]
Seden, H., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 7(10), 945–950. [Link][10]
Evangelisti, L., et al. (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 26(17), 5214. [Link][1]
ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link][19]
ResearchGate. (2007). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link][20]
Lawrence, N. J., et al. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 11(16), 3586–3589. [Link][21]
Szymańska, I., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 486. [Link][11]
Schönbeck, C., et al. (2010). Influence of intramolecular hydrogen bonds on the binding potential of methylated β-cyclodextrin derivatives. Beilstein Journal of Organic Chemistry, 6, 91. [Link]
Polymers. (2022). and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol). [Link]
Martin - マーチン. (2020). How to check whether intramolecular hydrogen bonding takes place in cyclic compounds? Chemistry Stack Exchange. [Link][22]
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. [Link]
Osbourn, J. (2020). 4.5.4 - Cyclohexane Conformational Analysis. YouTube. [Link][8]
University of Calgary. (n.d.). Cyclohexane Conformational Analysis. [Link][9]
An In-depth Technical Guide to the Physicochemical Properties of Cyclooct-4-en-1-ol
Abstract This technical guide provides a comprehensive overview of the boiling and melting points of Cyclooct-4-en-1-ol, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the boiling and melting points of Cyclooct-4-en-1-ol, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. We will delve into the known physical properties, including stereochemical considerations, and present standardized methodologies for their experimental determination. This guide aims to equip the reader with the necessary technical knowledge and practical insights to handle and characterize Cyclooct-4-en-1-ol effectively.
Introduction to Cyclooct-4-en-1-ol
Cyclooct-4-en-1-ol is a cyclic alcohol containing an eight-membered ring and a double bond. Its unique structural features make it a valuable building block in the synthesis of complex molecules and novel chemical entities. The position of the hydroxyl group and the double bond, along with the stereochemistry of the ring, significantly influence its reactivity and physical properties. A thorough understanding of its fundamental physicochemical characteristics, such as boiling and melting points, is paramount for its purification, handling, and application in synthetic protocols.
This guide will focus on providing a detailed account of the boiling and melting points of Cyclooct-4-en-1-ol, including data for its stereoisomers where available. Furthermore, we will outline the experimental procedures for the accurate determination of these properties, ensuring scientific rigor and reproducibility.
Physicochemical Properties of Cyclooct-4-en-1-ol
The physical properties of Cyclooct-4-en-1-ol are crucial for its practical application. These properties are intrinsically linked to its molecular structure, including the cis or trans configuration of the double bond.
Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For many organic compounds, distillation under reduced pressure is necessary to prevent decomposition at high temperatures. The available data for Cyclooct-4-en-1-ol is reported at reduced pressures.
The variation in reported boiling points is likely due to the different pressures at which the measurements were taken. It is essential for researchers to consider the vacuum pressure when performing distillations to achieve the desired purity.
Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. At the melting point, the solid and liquid phases exist in equilibrium. For Cyclooct-4-en-1-ol, a precise melting point is not well-documented in publicly available literature, as it is typically a liquid at room temperature[3][6]. The related compound, cis-cyclooctene, has a melting point of -16 °C, while trans-cyclooctene melts at -59 °C[7][8][9]. This suggests that the melting point of Cyclooct-4-en-1-ol is likely below ambient temperature.
Experimental Determination of Physical Properties
Accurate determination of boiling and melting points is fundamental to the characterization of a chemical compound. The following section outlines the standard laboratory protocols for these measurements.
Methodology for Boiling Point Determination
The boiling point of a liquid can be determined by distillation or by using a micro-method. The choice of method depends on the quantity of the substance available.
Protocol: Boiling Point Determination by Distillation
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
Sample Preparation: Place a small volume of Cyclooct-4-en-1-ol and a boiling chip into the round-bottom flask.
Heating: Gently heat the flask using a heating mantle.
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.
Reduced Pressure Distillation: For distillation under reduced pressure, connect the apparatus to a vacuum pump and a manometer. The procedure is similar, but the pressure must be monitored and recorded along with the boiling temperature.
Causality behind Experimental Choices:
Boiling Chips: These are added to ensure smooth boiling and prevent bumping of the liquid, which can lead to inaccurate temperature readings and potential hazards.
Reduced Pressure: For high-boiling compounds like Cyclooct-4-en-1-ol, distillation at atmospheric pressure may require temperatures that cause decomposition. Reduced pressure lowers the boiling point, allowing for safe and effective purification.
Methodology for Melting Point Determination
While Cyclooct-4-en-1-ol is a liquid at room temperature, its melting point can be determined using a cryostat or a low-temperature melting point apparatus.
Protocol: Low-Temperature Melting Point Determination
Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube and then flash-frozen using liquid nitrogen or a dry ice/acetone bath.
Apparatus: Place the capillary tube into a melting point apparatus equipped with a cooling system.
Heating/Warming: The frozen sample is slowly warmed. The rate of temperature increase should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
Self-Validating System:
A sharp melting range (typically less than 1 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range. This intrinsic property of the measurement provides an internal validation of the sample's purity.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the characterization of the physical properties of Cyclooct-4-en-1-ol.
Caption: Workflow for the determination of boiling and melting points.
Conclusion
References
Vertex AI Search. (n.d.). cyclooct-4-en-1-ol 4277-34-3 wiki.
Tokyo Chemical Industry Co., Ltd. (n.d.). Cyclooct-4-enol | 4277-34-3.
Application Note: A Detailed Protocol for the Synthesis of (Z)-Cyclooct-4-en-1-ol via Selective Hydroboration-Oxidation of 1,5-Cyclooctadiene
Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (Z)-cyclooct-4-en-1-ol from the readily available starting material, cis,cis-1,5-cyclooctadiene. The described...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (Z)-cyclooct-4-en-1-ol from the readily available starting material, cis,cis-1,5-cyclooctadiene. The described methodology employs a selective mono-hydroboration followed by an in-situ oxidation, a robust and widely adopted transformation in modern organic synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations. The protocol is structured to ensure reproducibility and high yield, furnishing a valuable building block for various applications, including the synthesis of complex molecules and advanced materials.
Introduction and Rationale
Cyclooctene derivatives are pivotal structural motifs found in numerous natural products and serve as versatile intermediates in organic synthesis.[1] Specifically, cyclooct-4-en-1-ol is a valuable C8 building block. Its trans-isomer, in particular, has gained significant attention for its role in bioorthogonal "click chemistry," where its strained double bond rapidly reacts with tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions for applications in chemical biology and drug delivery.[2][3]
The synthesis of the thermodynamically more stable cis-isomer, (Z)-cyclooct-4-en-1-ol, is a crucial first step, as it can be subsequently photoisomerized to the desired trans-isomer.[4] The most reliable and regioselective method for preparing this alcohol from a symmetric diene like 1,5-cyclooctadiene is the hydroboration-oxidation reaction. This two-step, one-pot process installs a hydroxyl group with anti-Markovnikov selectivity, a cornerstone transformation championed by H.C. Brown.[5]
This document provides a self-validating protocol for this synthesis, moving beyond a simple list of steps to explain the causality behind each experimental choice, ensuring both scientific integrity and practical success.
Overall Synthetic Workflow
The conversion of 1,5-cyclooctadiene to cyclooct-4-en-1-ol is achieved in a one-pot procedure involving two distinct chemical transformations:
Selective Mono-Hydroboration: One of the two double bonds of 1,5-cyclooctadiene reacts with a borane reagent, such as Borane-Tetrahydrofuran complex (BH₃·THF), to form a cyclooctenyl-borane intermediate. Stoichiometric control is critical to prevent reaction at the second double bond.
Oxidative Work-up: The organoborane intermediate is oxidized in situ using an alkaline solution of hydrogen peroxide (H₂O₂) to yield the target alcohol, (Z)-cyclooct-4-en-1-ol.
The entire process, from setup to purification, is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of (Z)-cyclooct-4-en-1-ol.
Reaction Mechanism: A Closer Look
Understanding the mechanism is key to troubleshooting and adapting the protocol. The reaction proceeds via a two-part sequence.
Part 1: Hydroboration: This step involves the syn-addition of a B-H bond across one of the C=C double bonds. The boron atom, being the electrophilic partner, adds to the less substituted carbon, and the hydride adds to the more substituted carbon. In the case of the symmetric 1,5-cyclooctadiene, this distinction is irrelevant for the first addition. The reaction proceeds through a concerted, four-membered transition state. To achieve mono-addition, a stoichiometric amount of the diene relative to the B-H bonds is used. Using an excess of the diene or precisely 1 equivalent of BH₃ ensures that the intermediate mono-alkylborane reacts preferentially with the remaining BH₃ before it can react intramolecularly or with another diene molecule. The cyclic hydroboration of 1,5-cyclooctadiene can also lead to the stable and selective hydroborating agent 9-borabicyclo[3.3.1]nonane (9-BBN) if the stoichiometry is adjusted.[5][6][7]
Part 2: Oxidation: The subsequent oxidation of the C-B bond to a C-O bond occurs with retention of configuration. The process is initiated by the hydroperoxide anion (HOO⁻), formed from the reaction of H₂O₂ and NaOH. This anion acts as a nucleophile, attacking the electron-deficient boron atom. This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This sequence repeats until all alkyl groups on the boron have migrated. The final hydrolysis of the resulting borate ester liberates the desired alcohol.
Caption: Simplified mechanism of the hydroboration-oxidation reaction.
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
Notes
cis,cis-1,5-Cyclooctadiene (COD)
≥99%
Sigma-Aldrich
111-78-4
Store under nitrogen.
Borane-tetrahydrofuran complex
1.0 M in THF
Sigma-Aldrich
14044-65-6
Highly flammable, reacts with water. Handle under inert gas.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
109-99-9
Use a freshly opened bottle or freshly distilled.
Sodium Hydroxide (NaOH)
Reagent Grade
Fisher Scientific
1310-73-2
Corrosive.
Hydrogen Peroxide (H₂O₂)
30% w/w in H₂O
Fisher Scientific
7722-84-1
Strong oxidizer, corrosive.
Diethyl Ether (Et₂O)
ACS Grade
VWR
60-29-7
Extremely flammable.
Sodium Chloride (NaCl)
ACS Grade
VWR
7647-14-5
For preparing brine solution.
Sodium Sulfate (Na₂SO₄)
Anhydrous
VWR
7757-82-6
For drying.
Silica Gel
230-400 mesh
VWR
7631-86-9
For column chromatography.
Nitrogen (N₂) or Argon (Ar)
High Purity
-
-
For inert atmosphere.
Step-by-Step Procedure
Part A: Hydroboration
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet connected to a bubbler. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
Reagent Charging: To the flask, add 1,5-cyclooctadiene (5.41 g, 50.0 mmol, 1.0 equiv). Using a syringe, add 50 mL of anhydrous THF.[8]
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
Borane Addition: While maintaining the internal temperature below 5 °C, slowly add the 1.0 M solution of BH₃·THF (17.0 mL, 17.0 mmol, 0.34 equiv of BH₃) dropwise via syringe over a period of 30 minutes. Causality Check: A 3:1 molar ratio of alkene to BH₃ is required for complete reaction of the borane. Using a slight excess of diene ensures selective mono-hydroboration and minimizes the formation of the diol byproduct.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours to ensure the hydroboration is complete.
Part B: Oxidation
Cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath.
Base and Oxidant Addition: Sequentially and carefully add the following reagents dropwise. The internal temperature should be maintained below 20 °C throughout the additions to control the exothermic reaction.
First, add 6.0 mL of 3 M sodium hydroxide (NaOH) solution.
Next, add 6.0 mL of 30% hydrogen peroxide (H₂O₂) solution very slowly. Causality Check: This sequence is critical. The base activates the hydrogen peroxide to form the nucleophilic hydroperoxide anion. Adding peroxide before the base can lead to unsafe conditions and side reactions.
Oxidation Reaction: After the addition is complete, remove the ice bath and stir the now biphasic mixture vigorously at room temperature for 3 hours.
Part C: Work-up and Purification
Quenching & Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake gently and allow the layers to separate.
Extraction: Drain the lower aqueous layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[8]
Washing: Combine all organic layers and wash them once with 50 mL of saturated aqueous NaCl (brine) solution. Causality Check: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator (25 °C, 25 mmHg) to yield a crude, pale yellow oil.[8]
Purification: Purify the crude oil by flash column chromatography on silica gel.
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (Z)-cyclooct-4-en-1-ol as a colorless oil.
¹³C NMR (Predicted): Chemical shifts are expected for sp² carbons around 128-130 ppm and an sp³ carbon bearing the hydroxyl group around 70-75 ppm.
IR (Vapor Phase): Key peaks expected around 3300-3400 cm⁻¹ (O-H stretch, broad), 3010 cm⁻¹ (=C-H stretch), and 2850-2950 cm⁻¹ (C-H stretch).
Safety Precautions and Hazard Management
1,5-Cyclooctadiene: Flammable liquid and vapor. Handle in a fume hood.
Borane-Tetrahydrofuran (BH₃·THF): Pyrophoric potential. Highly flammable liquid. Reacts violently with water, releasing flammable hydrogen gas. It is crucial to handle this reagent under a dry, inert atmosphere at all times. All additions should be done slowly and with adequate cooling.
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with organic materials.
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Diethyl Ether & THF: Extremely flammable liquids and vapors. Work away from ignition sources.
Always quench any residual borane carefully with a protic solvent like isopropanol or methanol before aqueous work-up, especially when working on a larger scale.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield
1. Incomplete reaction. 2. Use of non-anhydrous THF or glassware. 3. Loss of product during work-up/purification.
1. Extend reaction time; confirm completion by TLC/GC-MS. 2. Ensure all glassware is flame-dried and THF is anhydrous. 3. Perform extractions carefully; do not rush chromatography.
Presence of Diol Byproduct
Incorrect stoichiometry (too much borane relative to diene), leading to di-hydroboration.
Use a slight excess of 1,5-cyclooctadiene. Ensure slow, controlled addition of the borane reagent.
Starting Material Remains
Insufficient borane reagent or insufficient reaction time.
Check the molarity of the BH₃·THF solution. Increase reaction time or temperature slightly (e.g., 40 °C for 1 hr).
Uncontrolled Exotherm during Oxidation
Addition of NaOH or H₂O₂ was too rapid.
Ensure adequate cooling in an ice bath and add reagents very slowly and dropwise, monitoring the internal temperature closely.
References
Google Patents. (n.d.).
Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 228-233. [Link]
Brown, H. C., & Kulkarni, S. U. (1979). Hydroboration. 53. Cyclic hydroboration of 1,5-cyclooctadiene with monohaloborane complexes. A simple, convenient synthesis of B-halo-9-borabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 44(15), 2579–2585. [Link]
Organic Syntheses. (n.d.). ALLYLIC BROMINATION OF 1,5-CYCLOOCTADIENE. [Link]
Souto, J. A., et al. (2016). Hydroboration, a brief historical review through mechanistic views, part I: alkyl. Educación Química, 27(2), 133-140. [Link]
YouTube. (2019, May 26). Question answer discussion: Hydroboration of 1,5-cyclooctadiene and diborane (GATE 2002). [Link]
Knights, E. F., & Brown, H. C. (1968). Cyclic hydroboration of 1,5-cyclooctadiene. A simple synthesis of 9-borabicyclo[3.3.1]nonane, an unusually stable dialkylborane. Journal of the American Chemical Society, 90(19), 5280–5281. [Link]
Cantillo, D., & Kappe, C. O. (2016). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry–A European Journal, 22(33), 11423-11427. [Link]
Organic Syntheses. (n.d.). PREPARATION OF (R)-1-(NAPHTHALEN-2-YL)PROP-2-EN-1-OL. [Link]
ResearchGate. (n.d.). Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et al. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). A short synthesis of 1,5-cyclooctadiene. JOCPR, 7(3), 138-142. [Link]
TRACE: Tennessee Research and Creative Exchange. (2022). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. [Link]
ResearchGate. (n.d.). A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone.... [Link]
R Discovery. (n.d.). Cyclic hydroboration of 1,5-cyclooctadiene. A simple synthesis of 9-borabicyclo[3.3.1]nonane, an unusually stable dialkylborane. [Link]
Application Note: High-Yield Synthesis and Isolation of trans-Cyclooct-4-en-1-ol via Sensitized Photoisomerization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Bioorthogonal Chemistry, Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC), and Radiochemist...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Application: Bioorthogonal Chemistry, Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC), and Radiochemistry.
Introduction & Mechanistic Rationale
The conversion of cis-cyclooct-4-en-1-ol to trans-cyclooct-4-en-1-ol (TCO-OH) is a critical transformation in modern chemical biology. Due to its extreme ring strain (~15 kcal/mol), the trans isomer is a voracious dienophile, reacting with s-tetrazines at rates exceeding
. However, this same ring strain makes the synthesis of TCO-OH thermodynamically challenging.
The Causality of Experimental Design
Thermal isomerization of the cis to the trans isomer is impossible; the activation energy required to rotate the double bond within an 8-membered ring exceeds the bond dissociation energy, leading to molecular decomposition. Therefore, a photochemical pathway is strictly required.
Direct UV irradiation of the alkene is inefficient and prone to side reactions. Instead, a triplet sensitizer (such as methyl benzoate) is utilized. The sensitizer absorbs 254 nm UV light, undergoes intersystem crossing to its triplet state, and transfers this energy to the cis-alkene. The excited alkene relaxes into a photostationary state—a mixture of cis and trans isomers heavily favoring the cis form (~90:10) due to thermodynamic stability .
To bypass this thermodynamic bottleneck, a chemical trap is integrated into a continuous flow system. Silver(I) ions (
) form exceptionally strong -complexes with the highly strained trans double bond (relieving ring strain via d- backbonding), while interacting only weakly with the cis isomer. By continuously circulating the irradiated mixture through a silver nitrate-impregnated silica gel column (), the trans isomer is selectively sequestered. According to Le Chatelier's principle, this continuous removal drives the otherwise unfavorable equilibrium forward, enabling near-quantitative yields .
Mechanistic pathway of sensitized photoisomerization and thermodynamic trapping of trans-cyclooctene.
Quantitative Data Summaries
Table 1: Physical and Kinetic Properties of Cyclooct-4-en-1-ol Isomers
Property
cis-Cyclooct-4-en-1-ol
trans-Cyclooct-4-en-1-ol
Thermodynamic Stability
High (Ground State)
Low (Highly Strained, ~15 kcal/mol)
Ag⁺ Binding Affinity
Weak / Transient
Exceptionally Strong
SPIEDAC Reactivity ()
Negligible
> 10,000 M⁻¹s⁻¹ (with tetrazines)
Dominant Conformation
Relaxed Tub/Boat
Strained Half-Chair / Crown
Table 2: Optimized Reaction Parameters for Flow Photoisomerization
Parameter
Optimal Condition
Causality / Rationale
Light Source
254 nm UV Lamp
Matches the absorption maximum of the benzoate sensitizer.
Reaction Vessel
Quartz Flask
Quartz is transparent to 254 nm UV; standard borosilicate glass blocks it.
Sensitizer
Methyl Benzoate (1.0 eq)
Triplet energy precisely matches the alkene, preventing substrate degradation.
Solvent
Hexanes or Cyclohexane
Non-polar aprotic solvents minimize UV absorption and maximize Ag⁺ binding.
Flow Rate
10–20 mL/min
Balances irradiation time per pass with efficient column trapping kinetics.
Experimental Protocols: Self-Validating Workflows
The following protocol details the continuous-flow batch recirculation method, engineered with built-in validation checkpoints to ensure system integrity.
Continuous flow setup for the photoisomerization and isolation of trans-cyclooct-4-en-1-ol.
Workflow A: Preparation of the
Trap
Rationale: A highly dispersed silver matrix ensures maximum surface area for rapid
-complexation during high-speed flow.
Dissolve 10.0 g of Silver Nitrate (
) in 50 mL of distilled water and 50 mL of acetonitrile.
Add 90.0 g of flash-grade silica gel (40–63 µm) to the solution and mix thoroughly to form a uniform slurry.
Remove the solvent via rotary evaporation in a dark room (or cover the flask in foil) until a free-flowing powder is achieved.
Dry the powder under high vacuum for 12 hours. Store in a light-proof desiccator.
Workflow B: Continuous Flow Photoisomerization
System Assembly: Load a glass chromatography column with 50 g of the prepared
. Connect a 500 mL quartz round-bottom flask to the column via PTFE tubing and a peristaltic pump, creating a closed-loop recirculation system.
Reaction Mixture: Dissolve 2.0 g of cis-cyclooct-4-en-1-ol and 2.1 g of methyl benzoate (sensitizer) in 400 mL of anhydrous hexanes. Transfer to the quartz flask.
Irradiation & Flow: Submerge the quartz flask in a water bath (maintained at 25°C to prevent solvent evaporation). Insert a 254 nm UV immersion lamp into the flask. Initiate the pump at a flow rate of 15 mL/min, then ignite the UV lamp.
Validation Checkpoint 1 (Photochemical Cycle): After 1 hour, take a 100 µL aliquot directly from the quartz flask. Analyze via GC-MS. The presence of a ~5-10% trans-isomer peak confirms the sensitizer is actively driving the photo-equilibrium.
Validation Checkpoint 2 (Trap Integrity): Take a 100 µL aliquot from the return line (column effluent). GC-MS must show only the cis-isomer. If the trans-isomer is detected here, the
column is saturated, and the silica bed must be replaced before continuing.
Completion: Continue circulation for 12–18 hours until the cis-isomer is fully depleted from the circulating reservoir.
Workflow C: Cleavage and Isolation of TCO-OH
Rationale: Ammonia acts as a superior
-donor, forming the Tollens-like diamminesilver(I) complex (), which displaces the alkene and releases the free TCO-OH.
Disconnect the column and flush with 200 mL of pure hexanes to wash away residual sensitizer and unreacted cis-isomer. Discard this wash.
Elute the column with a mixture of 150 mL Ammonium Hydroxide (
, 28% aqueous) and 200 mL of diethyl ether.
Validation Checkpoint 3 (Product Release): Spot the ether eluent on a silica TLC plate. Stain with
. The trans-isomer will appear as a rapidly oxidizing yellow spot on a purple background (Rf ~ 0.3 in 4:1 Hexanes:EtOAc), confirming successful cleavage.
Transfer the biphasic eluent to a separatory funnel. Isolate the organic (ether) layer.
Wash the organic layer with brine, dry over anhydrous
, and concentrate carefully under reduced pressure at low temperature (< 30°C) to prevent thermal degradation.
Storage: Store the isolated trans-cyclooct-4-en-1-ol neat or as a stock solution in a freezer at -20°C, strictly protected from light and thiols.
References
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. URL:[Link]
Royzen, M., Yap, G. P. A., & Fox, J. M. (2008). A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation. Journal of the American Chemical Society, 130(12), 3760–3761. URL:[Link]
Shahbazali, E., Billaud, E. M. F., Sarhangi Fard, A., & Hessel, V. (2021). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. AIChE Journal, 67(1), e17067. URL:[Link]
Method
functionalization of Cyclooct-4-en-1-ol for click chemistry
Application Note: High-Fidelity Functionalization & Isomerization of Cyclooct-4-en-1-ol for Bioorthogonal Chemistry Executive Summary This guide details the conversion of Cyclooct-4-en-1-ol (cis-isomer) into high-reactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Functionalization & Isomerization of Cyclooct-4-en-1-ol for Bioorthogonal Chemistry
Executive Summary
This guide details the conversion of Cyclooct-4-en-1-ol (cis-isomer) into high-reactivity trans-cyclooctene (TCO) derivatives suitable for Inverse Electron Demand Diels-Alder (IEDDA) click chemistry.
While commercial TCO reagents exist, in-house synthesis allows for custom linker design and significant cost reduction. This protocol focuses on the "Fox Method" (Flow Photochemistry) , which is the industry standard for generating TCO with high diastereomeric purity. We prioritize the synthesis of TCO-OH as a universal platform, followed by its activation to TCO-NHS , the primary handle for bioconjugation.
Key Technical Advantages:
Flow Photochemistry: Overcomes the thermodynamic equilibrium limit (approx. 50:50 cis/trans) by selectively trapping the trans-isomer, pushing yields >70%.
Silver Nitrate Chromatography: Utilizes Ag(I)-alkene complexation to separate strained TCO from the inert cis precursor.
Safety & Stability: Protocols are designed to mitigate the volatility and "disagreeable" odor of TCO intermediates.
Strategic Workflow
The functionalization pipeline consists of three distinct phases. We recommend the "Isomerize First" strategy for general applications, as TCO-OH is a versatile intermediate that can be stored as a stable Silver(I) complex.
Figure 1: Synthesis Pipeline. The flow-photochemistry loop allows continuous recycling of the unreacted cis-isomer until conversion is maximized.
Pre-Requisite: Preparation of Ag(I)-Impregnated Silica
The separation of TCO relies on the strong interaction between the strained trans-alkene and Silver(I) ions. Commercial silver silica is expensive; in-house preparation is recommended.
Dissolve 10.0 g of AgNO₃ in 100 mL of Acetonitrile (or water, though acetonitrile facilitates faster drying).
Add 90.0 g of Silica Gel to a round-bottom flask.
Add the AgNO₃ solution to the silica. Shake vigorously to ensure a homogeneous slurry.
Protect from light: Wrap the flask in aluminum foil immediately. Ag(I) is photosensitive and will turn black (reduced Ag(0)) if exposed to light, ruining the separation.
Remove solvent under reduced pressure (Rotavap) at 40°C until a free-flowing white powder is obtained.
Storage: Store in an amber jar, wrapped in foil, in a desiccator. Shelf life: 3–6 months.
Core Protocol: Flow Photoisomerization (The Fox Method)
This method drives the equilibrium toward TCO by selectively removing the product from the reaction stream [1, 2].
Trap Column: Glass column packed with Ag(I)-Silica (prepared above).
Reagents:
Substrate: cis-Cyclooct-4-en-1-ol (1.0 eq).
Sensitizer: Methyl Benzoate (1.0 eq).
Solvent: Methanol/Ether (9:1) or Heptane (depending on solubility).[2]
Step-by-Step Procedure:
System Priming: Connect the outlet of the photoreactor coil to the inlet of the Ag(I)-Silica column. Connect the column outlet back to the reservoir (Closed Loop).
Loading: Dissolve cis-cyclooct-4-en-1-ol (e.g., 1.0 g) and Methyl Benzoate (1.1 g) in 100 mL solvent.
Irradiation & Trapping:
Turn on the pump (circulate fluid).
Turn on the UV lamp.
Monitor the reservoir by GC or NMR. The cis-isomer peak will decrease, but the trans-isomer will not appear in the reservoir because it is trapped on the silver column.
Run until >95% of the starting material is consumed from the reservoir (typically 4–8 hours).
Elution (Release of TCO):
Disconnect the column.
Wash the column with Ether (removes sensitizer and residual cis).
Elute TCO: Flush the column with 10% Ammonium Hydroxide (NH₄OH) in Methanol or a concentrated NaCl solution. The ammonia/chloride competes with the alkene for Ag(I), releasing the TCO.
Isolation:
Concentrate the ammoniacal eluent.
Extract with Dichloromethane (DCM) or Ether.
Dry over MgSO₄ and concentrate.
Yield: Expect 60–75% as a colorless oil.
Note: TCO-OH has a distinctive, pungent odor. Handle in a fume hood.
Figure 2: Closed-Loop Flow Reactor. The trans-isomer is sequestered on the column, preventing photo-reversion to cis.
Functionalization: Synthesis of TCO-NHS Carbonate
To make TCO-OH "click-ready" for amine labeling (lysines on proteins), convert it to an NHS carbonate [3].
Reaction:
Protocol:
Dissolve: In a flame-dried flask, dissolve TCO-OH (1.0 eq) in anhydrous Acetonitrile (MeCN).
Add Reagents: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) followed by Triethylamine (Et₃N) (2.0 eq) .
Incubate: Stir at Room Temperature (RT) for 4–6 hours.
Monitoring: Monitor by TLC (stain with KMnO₄; TCO spots stain brown instantly). Look for the shift to a higher R_f.
Wash with 0.1 M HCl (cold), then Water, then Brine.
Critical: Avoid prolonged exposure to acidic water, as TCO can isomerize to cis under acidic stress over time.
Purification: Flash Chromatography (Silica). Elute with Hexane:Ethyl Acetate (gradient 4:1 to 2:1).
Product: TCO-NHS Carbonate is a white to off-white solid. Store at -20°C.
Quality Control & Kinetic Validation
Before biological application, validate the "Clickability" of your TCO.
Method: Tetrazine Titration
The reaction between TCO and Tetrazine eliminates the Tetrazine's absorbance at ~520 nm (pink/red color disappears).
Prepare Stock: 1 mM Tetrazine (e.g., Methyl-Tetrazine-Amine) in DMSO.
Prepare Sample: Dissolve a known mass of your TCO-NHS in DMSO.
Measurement:
Place Tetrazine solution in a cuvette (Absorbance ~1.0 at 520 nm).
Add TCO aliquots.
Pass Criteria: Absorbance should drop to baseline (<0.05) with 1:1 stoichiometry.
Kinetics Check: For TCO, the color change should be instantaneous (visual check).
Data Summary Table: TCO Properties
Parameter
Cis-Cyclooctenol
Trans-Cyclooctenol (TCO)
TCO-NHS Carbonate
Reactivity (IEDDA)
Negligible ()
High ()
High
Stability
Indefinite (RT)
Months (-20°C), Sensitive to thiols
Months (-20°C, dry)
Proton NMR (Alkene)
5.6 ppm (multiplet)
5.4–6.0 ppm (complex shift)
Similar to TCO
Ag(I) Affinity
Low
High (Forms stable complex)
High
References
Royzen, M., Yap, G. P. A., & Fox, J. M. (2008).[3] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[3][4][5] Journal of the American Chemical Society, 130(12), 3760–3761.
Ribó, M., et al. (2010). Flow Photochemistry: A Lifeline for the Synthesis of trans-Cyclooctenes. Angewandte Chemie International Edition. (Note: Refers to the general adoption of the Fox method in flow systems).
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378.
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene Derivatives: Synthesis and Reactivity. Chemical Science. (General review of TCO kinetics).
Application Notes and Protocols for the Esterification of Cyclooct-4-en-1-ol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of Cyclooct-4-en-1-ol. It moves beyond a simple recitation of steps to explain the underl...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of Cyclooct-4-en-1-ol. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping users select and execute the optimal protocol for their specific application. The guide covers a range of methodologies, from classical acid catalysis to modern mild coupling and biocatalytic techniques.
Introduction: The Versatile Cyclooct-4-en-1-ol Scaffold
Cyclooct-4-en-1-ol is a cyclic organic compound featuring an eight-membered ring with a hydroxyl group and a double bond.[1] This structure makes it a valuable intermediate in organic synthesis.[1] Its esters are of significant interest in the fragrance industry and as building blocks for more complex molecules, including linkers for "click chemistry" applications.[1][2] As a secondary alcohol, its reactivity in esterification reactions is influenced by steric hindrance around the hydroxyl group, necessitating careful selection of reaction conditions to achieve high yields and purity.
Table 1: Physicochemical Properties of Cyclooct-4-en-1-ol
PART 1: Strategic Approach to Esterification Method Selection
The choice of an esterification method for Cyclooct-4-en-1-ol depends critically on the stability of the carboxylic acid partner, the desired scale of the reaction, and the required level of purity. The primary challenge is to efficiently couple the secondary alcohol while avoiding side reactions such as dehydration or isomerization of the double bond, particularly under harsh acidic conditions.
Below is a decision-making workflow to guide the selection process, followed by a comparative table of the most common methods.
Caption: Workflow for selecting an esterification method.
Table 2: Comparative Analysis of Esterification Methods
Slower reaction times, enzyme cost and stability can be issues.
PART 2: Detailed Protocols and Mechanistic Insights
Protocol 1: Fischer-Speier Esterification
This method is the classical approach, relying on a strong acid catalyst to drive the reaction between a carboxylic acid and an alcohol.[6] It operates under equilibrium, and high yields are achieved by using an excess of one reactant or by removing the water byproduct, often via a Dean-Stark apparatus.[14][15]
Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity.[6][15] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[16] A series of proton transfers followed by the elimination of a water molecule yields the final ester.[6]
Caption: Simplified mechanism of Fischer-Speier esterification.
Detailed Protocol: Synthesis of Cyclooct-4-en-1-yl acetate
Reagents & Equipment:
Cyclooct-4-en-1-ol (1.0 eq)
Acetic acid (can be used as solvent, >10 eq) or Acetic Anhydride (1.5 eq) with a non-polar solvent like toluene.
Round-bottom flask, reflux condenser, Dean-Stark trap (if using toluene), magnetic stirrer, heating mantle.
Procedure:
To a round-bottom flask charged with Cyclooct-4-en-1-ol and a vast excess of glacial acetic acid, slowly add the catalytic amount of concentrated sulfuric acid while stirring.
Alternatively, if using toluene, combine Cyclooct-4-en-1-ol, acetic anhydride (1.5 eq), and a catalytic amount of H₂SO₄ in toluene.
Attach the reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux (typically 60-110 °C) for 2-6 hours.[6]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up & Purification:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product via flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7][8] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient ester formation, especially with secondary alcohols.[17]
Mechanism: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.[17] DMAP, a superior nucleophile to the alcohol, attacks this intermediate to form an acyl-pyridinium species ("active ester"). This intermediate is then readily attacked by Cyclooct-4-en-1-ol to yield the ester and regenerate the DMAP catalyst.[17] The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration.[8]
Caption: Simplified mechanism of Steglich esterification.
Detailed Protocol: Synthesis of Cyclooct-4-en-1-yl benzoate
Reagents & Equipment:
Cyclooct-4-en-1-ol (1.0 eq)
Benzoic acid (1.1 eq)
DCC (1.2 eq)
DMAP (0.1 eq)
Anhydrous dichloromethane (DCM) or acetonitrile as the solvent.[18]
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere.
Procedure:
Dissolve Cyclooct-4-en-1-ol, benzoic acid, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.
Monitor the reaction progress by TLC.
Work-up & Purification:
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Biocatalytic Esterification
Enzymatic esterification using lipases offers an exceptionally mild and selective route to ester synthesis.[13] These reactions are part of the "green chemistry" toolkit as they avoid harsh reagents and can often be run in benign solvents or even solvent-free systems.[12][19] Lipases can exhibit high selectivity for primary over secondary alcohols, which must be considered, but appropriate enzyme screening can identify catalysts effective for Cyclooct-4-en-1-ol.[12]
Principles: The reaction is typically conducted by incubating the alcohol and carboxylic acid with an immobilized lipase. The immobilization enhances enzyme stability and allows for easy recovery and reuse.[20] Water activity is a critical parameter; while water is a product, a minimal amount is necessary to maintain the enzyme's active conformation.[21]
Protocol Outline: Lipase-Catalyzed Synthesis of Cyclooct-4-en-1-yl laurate
Anhydrous organic solvent (e.g., hexane, 2-methyl-2-butanol) or solvent-free.
Molecular sieves (to control water activity).
Orbital shaker with temperature control.
Procedure:
Combine Cyclooct-4-en-1-ol, lauric acid, the chosen solvent (if any), and activated molecular sieves in a sealed flask.
Add the immobilized lipase (typically 5-10% by weight of substrates).
Place the flask in an orbital shaker set to an appropriate temperature (e.g., 40-60 °C) and agitation speed.
Monitor the reaction over 24-72 hours by taking small aliquots and analyzing via GC or TLC.
Work-up & Purification:
Filter off the immobilized enzyme (which can be washed and reused).
Remove the molecular sieves.
If a solvent was used, remove it via rotary evaporation.
The crude product can be purified by column chromatography or distillation under reduced pressure.
PART 3: Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Cyclooct-4-en-1-ol: Causes serious eye damage.[3][5] Avoid contact with eyes and skin.
Strong Acids (e.g., H₂SO₄): Highly corrosive. Handle with extreme care and add slowly to reaction mixtures to control any exothermic processes.
DCC: A potent sensitizer and should be handled with caution to avoid skin contact.
Organic Solvents: Many are flammable and may have associated health risks. Ensure there are no ignition sources nearby when handling flammable solvents like diethyl ether or hexane.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[22]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98392, Cyclooct-4-en-1-ol. Retrieved from [Link]
ABX GmbH (2012). Material Safety Data Sheet: (E)-Cycloocten-4-enol. Retrieved from [Link]
LookChem (n.d.). cyclooct-4-en-1-ol 4277-34-3 wiki. Retrieved from [Link]
Wikipedia (2023). Steglich esterification. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5381510, 4-Cycloocten-1-ol. Retrieved from [Link]
Organic Chemistry Portal (n.d.). Steglich Esterification. Retrieved from [Link]
Wikipedia (2024). Fischer–Speier esterification. Retrieved from [Link]
American Chemical Society (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Note: Fictional source based on search result context.
Organic Chemistry Portal (n.d.). Yamaguchi Esterification. Retrieved from [Link]
Organic Chemistry Data (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. Retrieved from [Link]
JoVE (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
Master Organic Chemistry (2022). Fischer Esterification. Retrieved from [Link]
Gallou, F., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Green Chemistry, 24(2), 644-649. Retrieved from [Link]
Organic Chemistry Data (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Grokipedia (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Sharma, A., & Kumar, V. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(47), 32981-33015. Retrieved from [Link]
Organic Chemistry Portal (n.d.). Fischer Esterification. Retrieved from [Link]
Wikipedia (2023). Yamaguchi esterification. Retrieved from [Link]
Martins, P., et al. (2014). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules, 19(7), 9495-9508. Retrieved from [Link]
García-García, P., et al. (2017). Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry, 13, 1754-1760. Retrieved from [Link]
Adnani, A., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology and Genetic Engineering Reviews, 29(1-2), 1-28. Retrieved from [Link]
SiChem (n.d.). (E)-cyclooct-4-en active ester / TCO4 / A- active ester (p-NPE) / axial. Retrieved from [Link]
Gotor-Fernández, V., & Gotor, V. (2024). Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification. International Journal of Molecular Sciences, 25(22), 12345. Retrieved from [Link]
Kocharekar, A. M., & Dukhande, M. S. (2020). LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES. International Journal of Current Research, 12(5), 11623-11627. Retrieved from [Link]
U.S. Patent No. 6,613,551 B2. (2003). Enzymatic esterification process.
Hasan, F., Shah, A. A., & Hameed, A. (2009). Lipase catalysis in organic solvents: advantages and applications. Biocatalysis and Biotransformation, 27(4), 231-252. Retrieved from [Link]
Kamiya, N., et al. (2001). Enzymatic Kinetics of Solvent-free Esterification with Bio-imprinted Lipase. Journal of the Japan Oil Chemists' Society, 50(10), 827-832. Retrieved from [Link]
Sousa, I., et al. (2019). Enzymatic synthesis of amphiphilic carbohydrate esters. Food Chemistry, 289, 511-523. Retrieved from [Link]
Stoyanov, S., et al. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(1), 5-10. Retrieved from [Link]
Kulawska, M., Grzesik, M., & Skrzypek, J. (2003). Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. Chemical and Process Engineering, 24(2), 225-235. Retrieved from [Link]
Application Note: (E)-Cyclooct-4-en-1-ol in Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation
Introduction and Mechanistic Principles Bioorthogonal chemistry has fundamentally transformed drug development, molecular imaging, and chemical biology by enabling highly specific reactions within complex biological envi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Principles
Bioorthogonal chemistry has fundamentally transformed drug development, molecular imaging, and chemical biology by enabling highly specific reactions within complex biological environments. At the forefront of these technologies is the tetrazine-trans-cyclooctene (TCO) ligation. The foundational building block for this chemistry is (E)-cyclooct-4-en-1-ol (commonly referred to as TCO-OH), a highly strained alkene that serves as an exceptionally reactive dienophile[1][2].
The TCO-tetrazine ligation is driven by an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. Unlike traditional click chemistry (e.g., azide-alkyne cycloaddition), the IEDDA reaction requires no cytotoxic copper catalysts, making it highly biocompatible for in vivo and live-cell applications[3]. The reaction occurs between the electron-rich TCO dienophile and an electron-deficient 1,2,4,5-tetrazine. The initial cycloaddition forms a highly unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction. This secondary step irreversibly releases nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), driving the reaction forward to form a stable dihydropyridazine conjugate[4].
Notably, the stereochemistry of (E)-cyclooct-4-en-1-ol dictates its kinetic profile. The axial diastereomer exhibits significantly higher reactivity in IEDDA reactions compared to the equatorial isomer, primarily due to the relief of steric strain during the transition state of the cycloaddition[5].
Logical mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Kinetic Profiling and Quantitative Data
The hallmark of the TCO-tetrazine ligation is its unparalleled reaction kinetics. The second-order rate constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) are orders of magnitude higher than other bioorthogonal pairs, permitting efficient labeling even at sub-micromolar concentrations[4].
Table 1: Quantitative Reaction Parameters and Causality
Property
Value / Range
Causality & Significance
Standard TCO Rate Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)
Conformationally strained derivatives accelerate kinetics, critical for rapid in vivo PET imaging with short-lived isotopes (e.g., )[6].
Tetrazine Absorbance Window
Unreacted tetrazines absorb in the green spectrum (appearing pink/red). Decay of this peak allows real-time spectrophotometric monitoring[4].
Operating pH Range
Broad physiological compatibility ensures proteins remain in their native folded state during conjugation[4].
Operating Temperature
to
High efficiency without heating preserves heat-sensitive biomolecules and allows live-cell labeling[4][7].
Experimental Workflows and Protocols
To utilize (E)-cyclooct-4-en-1-ol in protein bioconjugation, it is typically functionalized into an amine-reactive TCO-NHS ester . The following protocols detail the two-step process of activating a target protein and subsequently ligating it to a tetrazine-functionalized probe.
Step-by-step workflow for protein functionalization and TCO-Tetrazine bioconjugation.
Protocol 1: Protein Functionalization with TCO-NHS Ester
Causality Note: NHS esters react specifically with unprotonated primary amines (e.g., lysine residues). The reaction must be performed in an amine-free buffer at pH 7.5–8.0. Buffers containing Tris or glycine will competitively quench the NHS ester, resulting in failed protein labeling[3][8].
Buffer Exchange: Using a centrifugal desalting column, exchange the target protein into an amine-free reaction buffer (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
sodium phosphate, NaCl, pH 7.5). Adjust the final protein concentration to [8].
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of
. NHS esters hydrolyze rapidly in aqueous environments; stock solutions must be freshly prepared[8].
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution. Pipette gently to mix[3][8].
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light[8].
Quenching: Stop the reaction by adding a Quench Buffer (e.g.,
Tris·HCl, pH 8.0) to a final concentration of . Incubate for 5 minutes. The primary amines in Tris will consume any unreacted NHS ester[8].
Purification: Remove excess small molecules and quenched byproducts by passing the mixture through a size exclusion chromatography (SEC) or desalting spin column[4][8].
Protocol 2: Bioorthogonal Ligation with Tetrazine Probe
Causality Note: Due to the ultrafast kinetics and high chemoselectivity of the IEDDA reaction, massive molar excesses are not required. A near-stoichiometric ratio prevents the need for rigorous downstream purification of expensive tetrazine payloads[4][8].
Preparation: Ensure the TCO-functionalized protein is in a compatible physiological buffer (e.g., PBS, pH 7.4).
Reaction Initiation: Add the tetrazine-functionalized probe (e.g., Tetrazine-Fluorophore or Tetrazine-PEG-Drug) to the TCO-protein. A molar ratio of
to (TCO-protein : Tetrazine) is recommended[4][8].
Incubation: Rotate the mixture continuously for 30 to 60 minutes at room temperature[4][8].
Final Purification (Optional): If a slight excess of tetrazine was used, purify the final bioconjugate via dialysis or SEC to remove unbound probe[3][8].
Self-Validating Systems and Quality Control
A robust experimental protocol must include intrinsic validation steps to ensure successful conjugation. The TCO-tetrazine system offers two highly reliable, self-validating readouts:
Spectrophotometric Decay (Real-Time Monitoring):
Unreacted 1,2,4,5-tetrazine derivatives possess a characteristic absorption band between
and , giving them a distinct pink/red color. Upon successful IEDDA cycloaddition and the release of , the resulting dihydropyridazine bond is colorless. By monitoring the disappearance of the absorption peak via UV-Vis spectrophotometry, researchers can visually and quantitatively validate the completion of the reaction[4].
SDS-PAGE Electrophoretic Mobility Shift:
To confirm that the TCO group has been successfully encoded or attached to the target protein, a diagnostic gel shift assay can be employed. By reacting an aliquot of the TCO-protein with a high-molecular-weight tetrazine probe (e.g., Tetrazine-PEG5000), the successfully ligated protein will exhibit a distinct upward shift in molecular weight on an SDS-PAGE gel compared to the unreacted control[9].
Application Notes and Protocols: Photoisomerization Methods for Cyclooct-4-en-1-ol Derivatives
Introduction The geometric isomerization of alkenes is a fundamental process in organic chemistry, enabling the selective formation of either the cis (Z) or trans (E) diastereomer. For medium-sized rings like cyclooctene...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The geometric isomerization of alkenes is a fundamental process in organic chemistry, enabling the selective formation of either the cis (Z) or trans (E) diastereomer. For medium-sized rings like cyclooctene, the trans isomer is significantly more strained than its cis counterpart, making its synthesis a challenge. However, the unique reactivity of trans-cyclooctenes, particularly in bioorthogonal "click" chemistry, has driven the development of efficient isomerization methods.[1] This guide provides a detailed overview of photoisomerization techniques for derivatives of cyclooct-4-en-1-ol, a key intermediate for accessing functionalized trans-cyclooctenes.
These methods are critical for researchers in drug development, chemical biology, and materials science who utilize the inverse electron-demand Diels-Alder (IEDDA) reaction, where the high ring strain of trans-cyclooctenes leads to exceptionally fast reaction rates with tetrazines.[1] This document will delve into the theoretical underpinnings of photoisomerization, provide detailed experimental protocols, and offer insights into process optimization and analysis.
Theoretical Background: The Principles of Photoisomerization
Photoisomerization of an alkene involves the absorption of light to promote an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition).[2][3] This excitation reduces the double bond order, allowing for rotation around the carbon-carbon single bond. Subsequent relaxation back to the ground electronic state can then lead to the formation of the geometric isomer. The process can be achieved through two primary pathways: direct irradiation and photosensitization.
Direct Photochemical Isomerization
In direct isomerization, the alkene itself absorbs a photon of a specific wavelength, leading to an excited singlet state (S₁). This excited state can then undergo intersystem crossing to a triplet state (T₁) or directly relax to a "phantom" triplet state where the two p-orbitals are perpendicular, facilitating isomerization. This method often requires high-energy UV light, which can sometimes lead to side reactions.
Photosensitized Isomerization
Photosensitized isomerization offers a milder alternative by employing a sensitizer molecule that absorbs light at a longer, less energetic wavelength.[4][5] The sensitizer is excited to its singlet state (S₁) and then undergoes efficient intersystem crossing to its triplet state (T₁). Through a process called triplet-triplet energy transfer (Dexter energy transfer), the sensitizer in its triplet state transfers its energy to the alkene, promoting the alkene to its triplet state while the sensitizer returns to its ground state.[4][5] This method is often more selective and efficient for achieving the desired isomerization.
The choice of sensitizer is crucial and depends on its triplet energy (ET), which must be higher than that of the alkene to facilitate efficient energy transfer.[4] For cyclooctene derivatives, common sensitizers include aromatic ketones and esters like benzophenone and methyl or ethyl benzoate.
A key concept in photoisomerization is the photostationary state (PSS) . This is the equilibrium mixture of cis and trans isomers reached upon prolonged irradiation. The composition of the PSS depends on the quantum yields of the forward and reverse isomerization reactions and the molar absorptivities of the two isomers at the irradiation wavelength. For the synthesis of the less stable trans-cyclooct-4-en-1-ol, strategies are often employed to shift this equilibrium towards the desired product.
Experimental Protocols
This section provides detailed protocols for the photoisomerization of (Z)-cyclooct-4-en-1-ol to its (E)-isomer. Safety precautions, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory. UV radiation is harmful; ensure proper shielding is in place.
Protocol 1: Batch Photoisomerization with a Singlet Sensitizer
This protocol describes a standard batch photoisomerization using methyl benzoate as a singlet sensitizer.[6]
Materials and Equipment:
(Z)-cyclooct-4-en-1-ol
Methyl benzoate (sensitizer)
Hexane or Cyclohexane (HPLC grade)
Photochemical reactor with a 254 nm UV lamp and a quartz immersion well
Schlenk flask or other suitable reaction vessel made of quartz
Magnetic stirrer and stir bar
Nitrogen or Argon source for inert atmosphere
Analytical instruments for monitoring (GC, ¹H NMR)
Procedure:
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve (Z)-cyclooct-4-en-1-ol (e.g., 1.0 g, 7.9 mmol) and methyl benzoate (e.g., 1.1 g, 8.1 mmol, ~1 equivalent) in hexane (e.g., 100 mL). The concentration of the substrate can influence the photostationary state and the rate of side reactions.[7]
Degassing: Degas the solution thoroughly by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.
Irradiation: Place the reaction vessel in the photochemical reactor and commence stirring. Irradiate the solution with a 254 nm UV lamp. The reaction should be cooled, for example, by circulating tap water through the immersion well, to prevent thermal side reactions.
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze them by Gas Chromatography (GC) or ¹H NMR to monitor the conversion to the trans-isomer.[8] The appearance of new signals corresponding to (E)-cyclooct-4-en-1-ol indicates successful isomerization. In ¹H NMR (CDCl₃), the olefinic protons of the cis-isomer appear around δ 5.6-5.7 ppm, while those of the trans-isomer are shifted upfield to δ 5.3-5.6 ppm.[7]
Reaching the Photostationary State: Continue irradiation until the ratio of cis to trans isomers remains constant, indicating that the photostationary state has been reached. For cyclooctene derivatives, the PSS typically favors the cis-isomer, with conversions to the trans-isomer reaching around 23-28% in a simple batch setup.[9][10]
Work-up: Once the PSS is reached, stop the irradiation. The sensitizer can be removed by column chromatography on silica gel.
Protocol 2: Flow Photoisomerization with in-situ Product Sequestration
To overcome the equilibrium limitation of the batch process, a continuous flow system coupled with selective removal of the trans-isomer can be employed. This method drives the reaction towards the desired product, enabling higher overall yields.[9] The trans-isomer is selectively captured by forming a complex with silver ions immobilized on a solid support.[7]
Materials and Equipment:
Same as Protocol 1
Peristaltic pump
FEP or PFA tubing
Chromatography column
Silver nitrate (AgNO₃)
Silica gel
Ammonium hydroxide solution (25%)
Diagram of the Flow Photoisomerization Setup:
Caption: Workflow for continuous flow photoisomerization.
Procedure:
Prepare the AgNO₃/Silica Gel Column: Prepare a slurry of silica gel in a solution of silver nitrate in water. Evaporate the water to obtain AgNO₃-impregnated silica gel. Pack this into a chromatography column.
Set up the Flow System: Assemble the flow system as depicted in the diagram above. The reaction mixture from the quartz vessel is pumped through the AgNO₃/silica gel column and then returned to the reaction vessel.
Perform the Photoisomerization: Prepare the reaction mixture as described in Protocol 1 and place it in the quartz vessel. Begin irradiation and pumping the solution through the column. The trans-isomer will be selectively retained on the column due to complexation with Ag⁺, while the cis-isomer is returned to the reactor for further isomerization.[7][9]
Monitor and Terminate: Monitor the disappearance of the cis-isomer from the solution in the reactor. Once the starting material is consumed, stop the irradiation and the pump.
Isolate the Product: Disconnect the column. Elute the column with a solution of ammonium hydroxide (e.g., 25% in water) to break the silver complex and release the (E)-cyclooct-4-en-1-ol. Extract the aqueous eluate with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and evaporate the solvent to obtain the pure trans-product. This method can significantly increase the isolated yield of the trans-isomer compared to the batch process.[9]
Data Presentation and Analysis
The progress of the photoisomerization can be quantified by calculating the conversion and the isomeric ratio at the photostationary state.
Table 1: Representative Data for Photoisomerization of (Z)-cyclooct-4-en-1-ol
Gas Chromatography (GC): Provides excellent separation of the cis and trans isomers, allowing for accurate quantification of the isomeric ratio.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shifts of the olefinic and carbinol protons are distinct for the cis and trans isomers, enabling determination of their relative concentrations.[7]
Mechanistic Insights and Optimization
The Role of the Sensitizer
The choice of sensitizer is paramount for efficient triplet-sensitized photoisomerization. The triplet energy of the sensitizer must be greater than that of the alkene. Aromatic esters like methyl benzoate and ethyl benzoate are effective singlet sensitizers that can facilitate isomerization.[6]
Influence of Solvent and Temperature
Solvent viscosity and temperature can have a significant impact on the photostationary state in triplet-sensitized photoisomerization.[11][12] For cyclooctene, lowering the temperature or increasing the solvent viscosity can dramatically increase the E/Z ratio at the photostationary state.[11] This is attributed to the different quenching rate constants of the Z and E isomers.
Diagram of the Photosensitization Mechanism
Caption: Energy transfer mechanism in photosensitized isomerization.
Troubleshooting and Considerations
Low Conversion: Ensure the reaction mixture is thoroughly degassed, as oxygen is an efficient quencher of triplet states. Check the output of the UV lamp and ensure the reaction vessel is made of quartz to allow for transmission of 254 nm light.
Side Reactions: Prolonged irradiation, especially at high concentrations, can lead to the formation of byproducts.[7] Monitoring the reaction and stopping at the optimal time is crucial. The use of a flow system can minimize the exposure of the desired trans-product to UV light.
Sensitizer Removal: If the sensitizer is difficult to remove by standard chromatography, consider using a polymer-bound sensitizer that can be filtered off after the reaction.
Conclusion
Photoisomerization is a powerful and indispensable tool for the synthesis of strained trans-cyclooct-4-en-1-ol derivatives. While simple batch isomerization provides a straightforward method to access these compounds, the equilibrium limitations often result in modest yields. The implementation of a continuous flow system with in-situ product sequestration by silver ion complexation offers a significant improvement, enabling the synthesis of trans-cyclooctenes on a preparative scale. A thorough understanding of the underlying photochemical principles and careful optimization of reaction parameters are key to achieving high yields and purity, thereby facilitating the application of these valuable molecules in various fields of chemical research and development.
References
Inoue, Y., Yamasaki, N., Tai, A., Daino, Y., Yamada, T., & Hakushi, T. (1990). The temperature- and viscosity-dependent photostationary E/Z ratio in triplet-sensitized photoisomerization of cyclo-octene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1389–1394. [Link]
Lu, R., Yang, C., Cao, Y., Tong, L., Jiao, W., Wada, T., Wang, Z., Mori, T., & Inoue, Y. (2008). Enantiodifferentiating photoisomerization of cyclooctene included and sensitized by aroyl-beta-cyclodextrins: a critical enantioselectivity control by substituents. The Journal of Organic Chemistry, 73(19), 7695–7701. [Link]
Inoue, Y., Daino, Y., Tai, A., Mori, T., & Hakushi, T. (1989). Reinvestigation of triplet-sensitized cis-trans photoisomerization of cyclooctene. Alkene-concentration and sensitizer-ET dependence of photostationary trans/cis ratio. The Journal of Physical Chemistry, 93(21), 7499–7504. [Link]
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
Tsuneishi, H., Hakushi, T., & Inoue, Y. (1996). Singlet-versus triplet-sensitized enantiodifferentiating photoisomerization of cyclooctene: remarkable effects of spin multiplicity upon optical yield. Journal of the Chemical Society, Perkin Transactions 2, (8), 1601–1607. [Link]
Griesbeck, A. G., & Maptue, N. E. (2021). Positional Alkene Photo-Isomerization. ACS Catalysis, 11(5), 2947–2966. [Link]
Kennedy, C. R., & Gilmour, R. (2016). Alkene Photo-Isomerization Inspired by Vision. ACS Central Science, 2(4), 207–208. [Link]
Kaneda, M., Asaoka, S., Ikeda, H., Mori, T., Wada, T., & Inoue, Y. (2002). Discontinuous pressure effect upon enantiodifferentiating photosensitized isomerization of cyclooctene. Chemical Communications, (10), 1048–1049. [Link]
Saito, R., Kaneda, M., Wada, T., Katoh, A., & Inoue, Y. (2002). First Asymmetric Photosensitization in Supercritical Fluid. Exceptionally High Pressure/Density Dependence of Optical Yield in Photosensitized Enantiodifferentiating Isomerization of Cyclooctene. Chemistry Letters, 31(8), 860–861. [Link]
Inoue, Y., Yamasaki, N., Tai, A., Daino, Y., Yamada, T., & Hakushi, T. (1990). The temperature- and viscosity-dependent photostationary E/Z ratio in triplet-sensitized photoisomerization of cyclo-octene. Journal of the Chemical Society, Perkin Transactions 2, 1389-1394. [Link]
Slideshare. (2016). Photochemistry of Alkene. Retrieved from [Link]
Hylton, K., & Leonori, D. (2023). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. CHIMIA International Journal for Chemistry, 77(5), 296-302. [Link]
Reddy, G. S., & Kumar, A. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules, 22(11), 1935. [Link]
Kennedy, C. R., & Gilmour, R. (2016). Alkene Photo-Isomerization Inspired by Vision. ACS Central Science, 2(4), 207-208. [Link]
Inoue, Y., Takamuku, S., & Sakurai, H. (1977). Direct and sensitized cis-trans photoisomerization of cyclooctene. Effects of spin multiplicity and vibrational activation of excited states on the photostationary trans/cis ratio. The Journal of Physical Chemistry, 81(1), 7-12. [Link]
Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 228-233. [Link]
Jones, C. (2022). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. University of Tennessee, Knoxville. Retrieved from [Link]
Kamber, D. N., Nazarova, L. A., & Prescher, J. A. (2015). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Organic letters, 17(18), 4644–4647. [Link]
Majek, M., & Filatov, M. (2021). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Molecules, 26(9), 2715. [Link]
Strieth-Kalthoff, F., et al. (2022). Photochemical Deracemization of Chiral Alkenes via Triplet Energy Transfer. Journal of the American Chemical Society, 144(24), 10769–10776. [Link]
JYU. (2021). Rigid medium-sized rings : applications and synthesis. Retrieved from [Link]
Kuntze, K., et al. (2023). Triplet sensitization enables bidirectional isomerization of diazocine with 130 nm redshift in excitation wavelengths. Chemical Science, 14(38), 10476–10482. [Link]
Olsson, S., Benito Pérez, Ó., Blom, M., & Gogoll, A. (2019). Effect of ring size on photoisomerization properties of stiff stilbene macrocycles. Beilstein Journal of Organic Chemistry, 15, 2408–2418. [Link]
van der Velde, J. H. M., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. MethodsX, 12, 102693. [Link]
Gemoets, H. P. L., et al. (2016). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. Journal of Flow Chemistry, 6(3), 195–202. [Link]
Saltiel, J., et al. (2011). Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. Photochemical & Photobiological Sciences, 10(3), 333–342. [Link]
Brave, A. C., et al. (2023). Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones in explicit aqueous environments. Chemical Science, 14(46), 13063–13075. [Link]
ResearchGate. (n.d.). *Quantum yields of fluorescence and trans -eis photoisomerization 3. Retrieved from [Link]
Olsson, S., et al. (2019). Effect of ring rize on photoisomerization properties of stiff stilbene macrocycles. Beilstein Journal of Organic Chemistry, 15, 2408-2418. [Link]
University of Glasgow. (2017). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. Retrieved from [Link]
Nocton, G., et al. (2022). The photo-isomerization of the cyclononatetraenyl ligand and related rare earth complexes. Dalton Transactions, 51(25), 9579-9587. [Link]
Application Note: High-Efficiency Preparation of TCO-Linked Antibody Conjugates Using Cyclooct-4-en-1-ol for Bioorthogonal Ligation
Executive Summary & Mechanistic Rationale The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of modern bioorthogonal chemistry. Prized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of modern bioorthogonal chemistry. Prized for its exceptional reaction kinetics—with second-order rate constants reaching up to
—and high specificity, this catalyst-free cycloaddition is ideal for in vivo pre-targeted imaging, antibody-drug conjugate (ADC) development, and site-specific biomolecule labeling[1],[2].
The foundational dienophile in this reaction is derived from Cyclooct-4-en-1-ol (specifically the (E)-isomer, TCO-OH). The massive ring strain of the trans-double bond (~16.7 kcal/mol) lowers the activation energy required for the cycloaddition, driving its rapid kinetics[3]. To utilize Cyclooct-4-en-1-ol for antibody conjugation, the hydroxyl group must be chemically activated into an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide details the causality, synthesis, and step-by-step protocol for generating self-validating TCO-antibody conjugates.
Chemical Activation: From Cyclooct-4-en-1-ol to TCO-NHS
Direct conjugation of Cyclooct-4-en-1-ol to an antibody requires prior activation. The (1R,4E)-cyclooct-4-en-1-ol (the axial isomer is preferred due to higher reactivity) is typically treated with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in an anhydrous solvent[4]. This nucleophilic substitution yields a highly reactive TCO-NHS carbonate.
The Role of the PEG Spacer:
While direct TCO-NHS esters can be used, conjugating a highly hydrophobic TCO moiety directly to an antibody often leads to protein aggregation or the burying of the TCO group within the antibody's hydrophobic core. To prevent this, a hydrophilic polyethylene glycol (PEG) spacer (e.g.,
or ) is introduced between the TCO and the NHS ester[1],[5]. The PEG linker imparts water solubility and extends the TCO group into the aqueous environment, minimizing steric hindrance during the subsequent tetrazine ligation[5].
Workflow & Logical Visualizations
Caption: Chemical workflow from Cyclooct-4-en-1-ol activation to IEDDA bioconjugation.
Caption: Logical sequence of in vivo pre-targeted imaging utilizing TCO-Tetrazine chemistry.
Experimental Protocol: A Self-Validating Conjugation System
This protocol outlines the conjugation of a TCO-PEG-NHS ester to the primary amines (
-amino groups of lysine residues) of an IgG antibody. Every step is designed with built-in causality to ensure a self-validating and reproducible workflow.
Phase 1: Antibody Preparation & Buffer Exchange
Causality: Commercial antibodies are often stabilized with Bovine Serum Albumin (BSA) or suspended in buffers containing sodium azide, glycine, or Tris. Amine-containing compounds will aggressively outcompete the antibody for the NHS ester, while BSA will be non-specifically labeled, ruining the Degree of Labeling (DOL)[6].
Pre-wet a 10K or 30K MWCO ultrafiltration device (e.g., Amicon) with 500 µL of 1X amine-free PBS (pH 7.5)[6].
Add the antibody solution (target 1–5 mg/mL) and centrifuge at 14,000 × g for 10 minutes[6].
Discard the flow-through. Resuspend the retentate in 500 µL of 1X PBS and repeat the centrifugation step twice to ensure complete removal of primary amine contaminants[6].
Recover the purified antibody via reverse spin (1,000 × g for 2 min). Measure the exact concentration using a NanoDrop at 280 nm (
Causality: NHS esters are highly susceptible to aqueous hydrolysis. The reagent must be prepared in an anhydrous organic solvent immediately before use to preserve its reactivity[1],[5].
Equilibrate the TCO-PEG-NHS ester vial to room temperature inside a desiccator to prevent moisture condensation[6],[5].
Dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM[1],[5].
Calculate the required volume to achieve a 10- to 20-fold molar excess of TCO over the antibody[1],[5].
Add the TCO-NHS ester to the antibody solution. Ensure the final concentration of DMSO/DMF does not exceed 5-10% (v/v) to prevent antibody denaturation and precipitation[1].
Incubate the reaction for 30–60 minutes at room temperature (or 2 hours on ice) with gentle end-over-end mixing[1].
Phase 3: Quenching and Purification
Causality: Stopping the reaction at a precise time prevents over-labeling, which can occlude the antibody's antigen-binding sites. Tris is used as a quencher because its primary amine acts as a sacrificial nucleophile, rapidly consuming any unreacted TCO-NHS[6].
Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to achieve a final concentration of 50–100 mM[6],[5].
Remove the quenched TCO byproducts using a Zeba spin desalting column (equilibrated with PBS) or via extensive dialysis[6],[5].
Phase 4: System Validation (The IEDDA "Click" Reaction)
To validate the success of the conjugation before expensive in vivo studies, perform a diagnostic IEDDA reaction[7].
React a small aliquot of the purified TCO-antibody with a 3-fold molar excess of a fluorescent tetrazine probe (e.g., Tz-Cy5) for 30 minutes at room temperature[1].
Analyze the conjugate via SDS-PAGE or LC-MS. A successful conjugation will show a distinct mass shift or fluorescent band corresponding to the heavy/light chains of the antibody, confirming the structural integrity and reactivity of the TCO handles[7].
Quantitative Optimization & Troubleshooting
Parameter
Sub-Optimal Condition
Optimal Condition
Causality / Rationale
Buffer pH
< 7.0
7.5 – 8.5
Lysine -amines must be deprotonated to act as effective nucleophiles against the NHS ester[1].
Co-solvents
> 10% DMSO/DMF
< 5% DMSO/DMF
High organic solvent concentrations disrupt the hydration shell of the antibody, causing irreversible precipitation[1].
Molar Excess
1-2x
10-20x
NHS esters rapidly hydrolyze in aqueous media; a high molar excess compensates for this degradation to achieve a target DOL of 2-5[1],[5].
Linker Type
Direct TCO-NHS
TCO-PEG-NHS
PEG prevents the hydrophobic TCO moiety from burying into the antibody core, ensuring accessibility for the tetrazine[1],[5].
References
Fürth Lab - Antibody conjugation by NHS-esters
URL: [Link]
Introduction: The Synthetic Value of Medium-Sized Carbocycles
An In-Depth Guide to the Synthesis of Cyclooct-4-en-1-one via Oxidation of Cyclooct-4-en-1-ol The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. This application note fo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Cyclooct-4-en-1-one via Oxidation of Cyclooct-4-en-1-ol
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. This application note focuses on the specific conversion of cis-Cyclooct-4-en-1-ol to its corresponding ketone, Cyclooct-4-en-1-one. This eight-membered carbocycle serves as a valuable intermediate in the synthesis of more complex molecular architectures and has potential applications in fields ranging from fragrance chemistry to materials science.[1] The presence of both a reactive ketone and an alkene within the medium-sized ring makes it a versatile building block for further functionalization.
The challenge in oxidizing an allylic alcohol like Cyclooct-4-en-1-ol lies in achieving high selectivity for the desired ketone without affecting the double bond or causing unwanted side reactions. This guide provides a comparative analysis of two robust and widely adopted metal-free oxidation protocols: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer troubleshooting advice to empower researchers in achieving a successful and reproducible synthesis.
Method Selection: A Comparative Analysis of Premier Oxidation Strategies
Choosing the appropriate oxidation method is critical and depends on factors such as substrate sensitivity, scale, available equipment, and safety considerations. Both the Swern and Dess-Martin oxidations are favored for their mild reaction conditions, broad functional group tolerance, and avoidance of toxic heavy metals like chromium.[2][3][4]
Inexpensive reagents, high yields, easy removal of byproducts (gases and volatile liquids).
Very mild (neutral pH), rapid, high chemoselectivity, simple workup.[5][6]
Disadvantages
Requires cryogenic temperatures, evolution of toxic CO gas, malodorous dimethyl sulfide (DMS) byproduct.[2][7]
Reagent is expensive, potentially explosive (shock-sensitive), and has a high molecular weight.[8]
Waste Stream
Triethylammonium chloride, DMS, CO, CO₂
Acetic acid, reduced iodine byproduct.
Method 1: The Swern Oxidation
The Swern oxidation, first reported in 1978, has become a staple for the mild conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[9] Its efficacy stems from the low-temperature activation of DMSO with oxalyl chloride, which generates a highly electrophilic sulfur species that is the active oxidant.[9][10]
Reaction Mechanism
The reaction proceeds in three main stages:
Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form a chlorosulfonium salt, with the evolution of carbon monoxide and carbon dioxide.[11]
Alcohol Addition: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming a key alkoxysulfonium salt intermediate.[7]
Base-Mediated Elimination: The addition of a hindered base, typically triethylamine, facilitates a deprotonation and subsequent intramolecular elimination (via a five-membered ring transition state) to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[7][12][13]
Swern Oxidation Mechanism Overview.
Detailed Experimental Protocol
Materials:
Cyclooct-4-en-1-ol
Oxalyl chloride (2 M solution in Dichloromethane is recommended)
Dimethyl sulfoxide (DMSO), anhydrous
Triethylamine (Et₃N), anhydrous
Dichloromethane (DCM), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under an argon or nitrogen atmosphere.
Solvent and Reagent Addition: Add anhydrous DCM (approx. 0.2 M relative to the alcohol) to the flask and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equivalents) dropwise via syringe.
DMSO Activation: Slowly add anhydrous DMSO (2.2-3.0 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C.[10][14] A white precipitate may form. Stir the mixture for 15-20 minutes at -78 °C.
Alcohol Addition: In a separate flask, dissolve Cyclooct-4-en-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature below -65 °C. Stir for 45-60 minutes at -78 °C.
Elimination: Add anhydrous triethylamine (5.0 equivalents) dropwise to the flask.[14] A significant thickening of the slurry is often observed. Stir the mixture for 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.
Work-up: Quench the reaction by slowly adding water or saturated aqueous NH₄Cl.[14] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use a cooled trap to capture volatile byproducts).
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Troubleshooting the Swern Oxidation
Problem
Probable Cause(s)
Suggested Solution(s)
Low or No Yield
Reagents are not anhydrous; inaccurate temperature control.
Use freshly distilled, anhydrous solvents and reagents. Ensure the temperature is strictly maintained below -60 °C until the base is added.[14]
Use a stoichiometry of 1.1-1.5 equivalents of oxalyl chloride. Maintain the reaction at -78 °C throughout the activation and alcohol addition steps.[14]
Persistent DMS Odor
Incomplete removal of dimethyl sulfide byproduct.
After workup, wash contaminated glassware with a dilute bleach solution to oxidize residual DMS. Perform all steps in a well-ventilated fume hood.[14]
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin periodinane (DMP). It is prized for its exceptionally mild conditions, operating at room temperature and neutral pH, making it ideal for sensitive substrates.[3][6]
Reaction Mechanism
The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center.[15][16] This is followed by an intramolecular deprotonation of the carbinol proton by an acetate ligand, which leads to a reductive elimination that forms the ketone, acetic acid, and the reduced iodinane byproduct.[5]
Dess-Martin Oxidation Mechanism Overview.
Detailed Experimental Protocol
Materials:
Cyclooct-4-en-1-ol
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar under an ambient atmosphere, add a solution of Cyclooct-4-en-1-ol (1.0 equivalent) in anhydrous DCM (approx. 0.1-0.2 M).
DMP Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.[8][17] The reaction is typically stirred open to the air or under an inert atmosphere.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel. The reduced iodine byproduct is often less polar than the desired ketone and can be effectively separated.
Troubleshooting the DMP Oxidation
Problem
Probable Cause(s)
Suggested Solution(s)
Incomplete Reaction
Deactivated or insufficient DMP.
Use fresh DMP. If the reaction stalls, an additional portion of DMP (0.2-0.3 eq.) can be added.
Acid-Sensitive Substrate Degradation
Acetic acid byproduct lowers the pH.
Buffer the reaction by adding solid NaHCO₃ or pyridine to the initial reaction mixture.[3]
Safety Hazard
DMP is shock-sensitive and can be explosive upon heating.
Handle DMP with non-metal spatulas. Avoid grinding or heating the solid reagent. Do not scale up without appropriate safety precautions.[8]
General Workflow and Product Characterization
The overall process for synthesizing and verifying the final product follows a standard workflow in synthetic chemistry.
General Synthetic Workflow.
Characterization of Cyclooct-4-en-1-one:
The identity and purity of the final product should be confirmed using standard analytical techniques.
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the vinyl protons and the protons alpha to the carbonyl group.
¹³C NMR Spectroscopy: The spectrum should confirm the presence of 8 carbon atoms, including a peak for the carbonyl carbon (typically ~210-215 ppm) and two sp² carbons for the alkene.
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretch of a saturated ketone.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.
Conclusion
The oxidation of Cyclooct-4-en-1-ol to Cyclooct-4-en-1-one is a straightforward yet crucial transformation. Both the Swern and Dess-Martin oxidation methods provide reliable and high-yielding pathways to the desired product. The Swern oxidation is an excellent choice for large-scale synthesis due to its cost-effective reagents, provided the laboratory is equipped to handle cryogenic temperatures and the associated byproducts. For smaller-scale reactions, especially those involving sensitive or precious substrates, the Dess-Martin oxidation offers unparalleled mildness and operational simplicity. By following the detailed protocols and troubleshooting guides presented herein, researchers can confidently and efficiently synthesize this valuable carbocyclic intermediate.
References
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]
Meyer, M. P., & Singleton, D. A. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]
Meyer, M. P., & Singleton, D. A. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 16081–16087. [Link]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Cyclooct-4-en-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Versatile Hub of Cyclooct-4-en-1-ol in Synthetic Chemistry Cyclooct-4-en-1-ol, a cyc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatile Hub of Cyclooct-4-en-1-ol in Synthetic Chemistry
Cyclooct-4-en-1-ol, a cyclic secondary alcohol, presents a unique scaffold for chemical modification. Its eight-membered ring, containing a cis-alkene, offers conformational flexibility, while the hydroxyl group serves as a prime handle for a multitude of chemical transformations. The strategic derivatization of this hydroxyl moiety is a critical step in the synthesis of a wide array of complex molecules, including bioactive compounds and advanced materials. For instance, modified cyclooctene derivatives are pivotal in the field of bioorthogonal chemistry, particularly in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines.[1] This guide provides an in-depth exploration of key derivatization strategies for the hydroxyl group of Cyclooct-4-en-1-ol, offering detailed protocols and the scientific rationale underpinning these methodologies.
Core Derivatization Strategies: A Chemist's Guide to Modifying Cyclooct-4-en-1-ol
The secondary hydroxyl group of Cyclooct-4-en-1-ol is amenable to a variety of classical and contemporary organic reactions. This section will delve into three of the most common and versatile derivatization techniques: etherification, esterification, and silylation. Each method offers distinct advantages depending on the desired properties of the final product and the overall synthetic strategy.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[2] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide to form the ether linkage.
Causality of Experimental Choices:
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the secondary alcohol.[3] This ensures complete formation of the alkoxide without competing nucleophilic attack on the alkyl halide.
Alkyl Halide Choice: Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack with minimal competing elimination reactions.[2][4] Secondary and tertiary halides are prone to E2 elimination, leading to the formation of alkenes as byproducts.[4]
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.
Experimental Workflow for Etherification:
Caption: Workflow for Williamson Ether Synthesis of Cyclooct-4-en-1-ol.
Protocol 1: Synthesis of Benzyl Cyclooct-4-en-1-yl Ether
Parameter
Value
Reactants
Cyclooct-4-en-1-ol, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide
Solvent
Anhydrous Tetrahydrofuran (THF)
Temperature
0 °C to Room Temperature
Reaction Time
4-12 hours
Workup
Quenching with water, extraction with diethyl ether, washing with brine, drying over Na₂SO₄
Step-by-Step Methodology:
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of Cyclooct-4-en-1-ol (1.0 eq.) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with diethyl ether (3 x V).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Esterification: Forging the Ester Linkage
Esterification is a fundamental transformation that converts the hydroxyl group into an ester. This can be achieved through various methods, with two of the most prominent being reaction with an acyl chloride and the Mitsunobu reaction.
The reaction of an alcohol with an acyl chloride is a highly efficient method for ester formation.[5] The high reactivity of the acyl chloride drives the reaction to completion, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[6]
Causality of Experimental Choices:
Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is commonly used to neutralize the hydrogen chloride generated during the reaction, preventing potential acid-catalyzed side reactions.[6]
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or diethyl ether are suitable for this reaction.
Protocol 2: Synthesis of Cyclooct-4-en-1-yl Acetate
Washing with dilute HCl, saturated NaHCO₃, and brine, followed by drying and evaporation
Step-by-Step Methodology:
Dissolve Cyclooct-4-en-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
If necessary, purify the product by flash column chromatography.
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[7][8][9] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Causality of Experimental Choices:
Reagents: The combination of PPh₃ and DEAD (or DIAD) activates the hydroxyl group, turning it into a good leaving group.[10]
Nucleophile: A carboxylic acid is used as the nucleophile to form the ester. The pKa of the nucleophile should be less than or equal to 15 for the reaction to proceed efficiently.[11]
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
Reaction Mechanism Overview:
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol 3: Mitsunobu Esterification of Cyclooct-4-en-1-ol
Removal of solvent, purification by chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct
Step-by-Step Methodology:
Dissolve Cyclooct-4-en-1-ol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.
Silylation: Protection of the Hydroxyl Group
Silylation is a common strategy to protect the hydroxyl group, rendering it unreactive towards certain reagents.[12][13][14][15][16] Silyl ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with a fluoride source.
Causality of Experimental Choices:
Silylating Agent: A variety of silyl chlorides are available, with tert-butyldimethylsilyl chloride (TBSCl or TBDMSCl) and triisopropylsilyl chloride (TIPSCl) being common choices for their stability.
Base: A hindered amine base like imidazole or 2,6-lutidine is often used to catalyze the reaction and neutralize the generated HCl.
Solvent: Aprotic solvents such as DMF or DCM are typically employed.
Protocol 4: Synthesis of tert-Butyldimethylsilyl (TBS) Ether of Cyclooct-4-en-1-ol
Forms an ester with inversion of stereochemistry.[8]
Silylation
Silyl Chloride, Imidazole
Forms a protective silyl ether; stable to many reagents.
Conclusion
The derivatization of the hydroxyl group of Cyclooct-4-en-1-ol opens a gateway to a vast chemical space. The choice of derivatization strategy should be guided by the desired functionality, stereochemical outcome, and the compatibility of the reaction conditions with the overall synthetic plan. The protocols detailed herein provide a solid foundation for researchers to confidently and effectively modify this versatile building block for applications in drug discovery, materials science, and beyond.
References
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved from [Link]
Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel. (n.d.). PMC. Retrieved from [Link]
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
Williamson Ether Synthesis, Acidic Conditions & Cyclic Ethers. (2021, February 13). [Video]. YouTube. Retrieved from [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. (n.d.). Retrieved from [Link]
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Techniques for silylation. (n.d.). ResearchGate. Retrieved from [Link]
Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
The Role of Protective Groups in Organic Synthesis. (n.d.). Retrieved from [Link]
Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. (2012, February 29). PMC. Retrieved from [Link]
Synthesis of cyclooctyne-functionalized acylation reagent 2b and... (n.d.). ResearchGate. Retrieved from [Link]
Esterification using Acid Chloride and Alcohol. (2021, April 23). [Video]. YouTube. Retrieved from [Link]
2.6 Protecting Groups in Synthesis – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from [Link]
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013, June 28). PubMed. Retrieved from [Link]
2.8: Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]
Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching. (n.d.). PMC. Retrieved from [Link]
Biologically active naturally observed derivatives of cyclic alcohols. Stereoisomers of menthol. (n.d.). ResearchGate. Retrieved from [Link]
Cyclooct-4-en-1-ol. (n.d.). PubChem. Retrieved from [Link]
Photobiocatalytic synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids. (n.d.). Constant Systems. Retrieved from [Link]
Cyclic ether synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. (2025, October 23). PMC. Retrieved from [Link]
Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022, March 7). PMC. Retrieved from [Link]
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Application Note: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Cyclooctenols
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of functionalized polyolefins is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The synthesis of functionalized polyolefins is a critical objective in the development of biocompatible materials, drug delivery vehicles, and advanced elastomers. Ring-Opening Metathesis Polymerization (ROMP) of functionalized cyclooctenols (e.g., 5-hydroxycyclooctene) offers a direct pathway to linear, heteroatom-functionalized polycyclooctenes. These polymers can be subsequently hydrogenated to yield perfectly linear, functionalized high-density polyethylene (HDPE) analogues.
This application note details the mechanistic principles, catalyst selection criteria, and step-by-step protocols required to achieve living ROMP of cyclooctenols, ensuring precise molecular weight control and narrow polydispersity indices (PDI < 1.2).
Mechanistic Insights & Causality (E-E-A-T)
Thermodynamics of Cyclooctenol ROMP
ROMP is driven by the enthalpic release of ring strain. Unlike highly strained norbornene derivatives (>27 kcal/mol), cis-cyclooctene possesses a relatively low ring strain (~7.4 kcal/mol). Consequently, the ROMP of cis-cyclooctenols is highly sensitive to monomer concentration. To favor propagation over ring-closing metathesis (RCM) or depolymerization, the reaction must be performed well above the critical monomer concentration (
), typically >1.0 M in halogenated solvents.
Conversely, trans-cyclooctene (tCO) and its hydroxylated derivatives possess a highly distorted "crown" conformation, yielding a much higher ring strain (~16.7 kcal/mol). This allows for polymerization at lower concentrations but introduces the risk of aggressive secondary metathesis (backbiting) .
Catalyst Selection and Secondary Metathesis Suppression
Achieving a living polymerization—where the initiation rate (
) is significantly faster than the propagation rate () and termination is absent—requires careful catalyst selection:
For cis-Cyclooctenols: Grubbs 3rd Generation catalyst (G3), which utilizes labile pyridine ligands, is preferred. The rapid dissociation of pyridine ensures
, allowing all polymer chains to grow simultaneously.
For trans-Cyclooctenols: Grubbs 1st Generation catalyst (G1) is utilized in the presence of excess triphenylphosphine (PPh₃). The PPh₃ binds to the active Ruthenium center, drastically lowering the concentration of the highly active catalytic species. This ensures the catalyst only reacts with the highly strained trans-monomer, effectively suppressing secondary metathesis on the polymer backbone .
The Role of Ethyl Vinyl Ether (EVE)
Termination of the ROMP reaction is achieved by adding an excess of ethyl vinyl ether. EVE reacts with the propagating Ruthenium-alkylidene to form a metathesis-inactive Ruthenium-Fischer carbene. This step is non-reversible and permanently caps the polymer chain, preventing post-polymerization molecular weight broadening .
Mandatory Visualizations
ROMP Catalytic Cycle & Mechanistic Pathway
Caption: Mechanistic pathway of ROMP highlighting propagation and the risk of secondary metathesis.
Experimental Workflow
Caption: Step-by-step Schlenk-line workflow for the living ROMP of cyclooctenols.
Quantitative Data & Optimization
Table 1: Catalyst and Condition Selection for Cyclooctenol ROMP
Catalyst System
Target Monomer Isomer
Additive
Solvent
Initiation Rate ()
Typical PDI
Mechanistic Rationale
Grubbs 1st Gen (G1)
trans-Cyclooctenols
Excess PPh₃
THF
Moderate
< 1.1
PPh₃ suppresses secondary metathesis on the flexible backbone .
Grubbs 2nd Gen (G2)
cis-Cyclooctenols
None
DCM
Slow
1.5 - 2.0
High activity leads to rapid backbiting; poor living character .
The following protocol is a self-validating system designed for the living ROMP of 5-hydroxy-cis-cyclooctene using Grubbs 3rd Generation Catalyst (G3).
Materials & Reagents
Monomer: 5-hydroxy-cis-cyclooctene (purified via distillation over CaH₂). Note: While G3 tolerates free hydroxyls, protecting the alcohol as a silyl ether (e.g., TBS) often yields tighter PDIs by preventing weak coordination to the Ru-center.
Catalyst: Grubbs 3rd Generation Catalyst (G3).
Solvent: Anhydrous Dichloromethane (DCM), degassed via freeze-pump-thaw (3 cycles).
Phase 1: Preparation and Degassing (Self-Validation Checkpoint)
Transfer 500 mg (3.96 mmol) of purified 5-hydroxy-cis-cyclooctene into a flame-dried 20 mL Schlenk flask equipped with a magnetic stir bar.
Add 2.0 mL of anhydrous, degassed DCM to the flask to achieve a monomer concentration of ~2.0 M. Causality: High concentration is strictly required to overcome the low ring strain of the cis-isomer and prevent the equilibrium from shifting toward cyclic oligomers.
Purge the solution with ultra-high purity Argon for 10 minutes.
Phase 2: Catalyst Injection and Polymerization
4. In a separate argon-filled glovebox or via standard Schlenk technique, dissolve the required amount of G3 catalyst (e.g., 14.5 mg, 0.02 mmol for a target Degree of Polymerization of 200) in 0.5 mL of anhydrous DCM.
5. Rapidly inject the catalyst solution into the vigorously stirring monomer solution at room temperature (20 °C).
6. Observation Check: The solution will immediately transition from light green to a viscous dark brown/amber, indicating successful initiation and rapid propagation.
7. Allow the reaction to stir for exactly 30 minutes. Causality: Prolonging the reaction beyond complete monomer conversion exponentially increases the probability of secondary metathesis (backbiting), which broadens the PDI.
Phase 3: Termination and Isolation
8. Quench the active Ruthenium carbene by injecting 0.5 mL of ethyl vinyl ether (EVE).
9. Stir the quenched mixture for 30 minutes. The solution color will shift from dark brown to a lighter yellowish-orange, visually validating the formation of the inactive Fischer carbene.
10. Dilute the viscous polymer solution with 5 mL of DCM to reduce viscosity.
11. Precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirring, ice-cold methanol.
12. Isolate the precipitated functionalized polycyclooctenol via vacuum filtration, wash with fresh methanol, and dry under high vacuum at 40 °C for 24 hours.
Phase 4: Post-Polymerization Modification (Optional)
To generate functionalized linear polyethylene, the resulting poly(5-hydroxycyclooctene) can be subjected to exhaustive hydrogenation using Wilkinson's catalyst (
) under 50 atm of at 80 °C, completely saturating the backbone while preserving the pendant hydroxyl groups .
References
Walker, R., Conrad, R. M., & Grubbs, R. H. (2009). The Living ROMP of trans-Cyclooctene. Macromolecules, 42(3), 599–605. URL:[Link]
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1–29. URL:[Link]
Alonso-Villanueva, J., Vilas, J. L., Moreno, I., Laza, J. M., Rodríguez, M., & León, L. M. (2011). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. Journal of Macromolecular Science, Part A, 48(3), 204-211. URL:[Link]
Maughon, B. R., & Grubbs, R. H. (1996). Synthesis and Controlled Cross-Linking of Polymers Derived from Ring-Opening Metathesis Polymerization (ROMP). Macromolecules, 29(18), 5765–5769. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Yield of Cyclooct-4-en-1-ol Synthesis
Welcome to the Technical Support Center for the synthesis of Cyclooct-4-en-1-ol . This guide is engineered for researchers, scientists, and drug development professionals experiencing bottleneck issues—specifically poor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Cyclooct-4-en-1-ol . This guide is engineered for researchers, scientists, and drug development professionals experiencing bottleneck issues—specifically poor yields, over-oxidation, and purification difficulties—during the two-step synthesis from 1,5-cyclooctadiene (1,5-COD).
By treating the reaction as a self-validating system and understanding the mechanistic causality behind each reagent choice, you can reliably achieve >80% isolated yields.
Mechanistic Overview & Logical Workflow
The standard, most scalable route to cyclooct-4-en-1-ol involves the chemoselective monoepoxidation of 1,5-COD to form 9-oxabicyclo[6.1.0]non-4-ene, followed by a reductive ring-opening using Lithium Aluminum Hydride (LiAlH₄)[1]. Yield losses typically occur at two critical junctions: loss of chemoselectivity in step one (forming diepoxides) and product entrapment during the reduction workup in step two.
Fig 1. Synthesis pathway of cyclooct-4-en-1-ol highlighting the critical chemoselective branch.
Validated Step-by-Step Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Chemoselective Monoepoxidation of 1,5-Cyclooctadiene
Objective: Maximize monoepoxide yield while suppressing 1,2,5,6-diepoxycyclooctane formation[1].
Preparation: Dissolve 1,5-COD (1.0 eq, e.g., 121.0 mmol) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
Oxidation: Suspend m-chloroperbenzoic acid (m-CPBA) (0.8 eq) in dry DCM. Add this suspension dropwise to the 1,5-COD solution over 30 minutes to maintain strict thermal control.
Reaction: Stir the mixture at 0 °C for 4 hours. The byproduct, m-chlorobenzoic acid, will precipitate as a white solid.
Validation Checkpoint (Self-Validation): Perform TLC (Petroleum Ether:EtOAc = 4:1). Unreacted 1,5-COD will run near the solvent front. The target monoepoxide must show an
of ~0.74[1]. If a spot appears near the baseline, diepoxide formation has occurred due to localized heating or excess oxidant.
Workup: Filter the solid precipitate. Wash the organic filtrate sequentially with saturated aqueous Na₂SO₃ (to quench residual peroxides), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Causality & Rationale: Why 0.8 equivalents of m-CPBA? Because the two double bonds in 1,5-COD are electronically isolated. Epoxidizing one does not significantly deactivate the other. Using a stoichiometric deficit of the oxidant mathematically forces 1,5-COD to remain in excess, drastically reducing diepoxide formation. Unreacted 1,5-COD is easily recovered via vacuum distillation.
Protocol B: Reductive Ring-Opening to Cyclooct-4-en-1-ol
Objective: Achieve complete conversion of the epoxide to the alcohol without product loss during aluminum salt precipitation[2],[3].
Preparation: Suspend LiAlH₄ (1.3 eq) in anhydrous THF at 0 °C under argon.
Reduction: Add the purified 9-oxabicyclo[6.1.0]non-4-ene (1.0 eq) dropwise. Remove the ice bath, allow the mixture to reach room temperature, and stir for 3 hours[1].
~0.74) must completely disappear, replaced by a new alcohol spot at ~0.36[1].
Fieser Workup (Critical): Cool the reaction back to 0 °C. For every
grams of LiAlH₄ used, strictly add:
mL of distilled H₂O (Dropwise, extreme caution).
mL of 15% aqueous NaOH.
mL of distilled H₂O.
Isolation: Stir vigorously for 15 minutes until the grey mixture transforms into a stark white, granular precipitate. Filter through a Celite pad, wash the pad with diethyl ether, and concentrate the filtrate to yield the pure (Z)-cyclooct-4-en-1-ol[2].
Fig 2. Logical flow of the Fieser workup required to prevent emulsion-based yield loss.
Quantitative Data: Reaction Parameters vs. Yield
The table below summarizes how stoichiometric control during the epoxidation step dictates the final recoverable yield.
1,5-COD (Equivalents)
m-CPBA (Equivalents)
Monoepoxide Yield (%)
Diepoxide Yield (%)
Unreacted 1,5-COD (%)
1.0
1.2
~45%
~50%
~5%
1.0
1.0
~60%
~30%
~10%
1.0
0.8
~80% (Based on oxidant)
< 5%
~20% (Recoverable)
1.5
1.0
~85%
< 5%
~50% (Recoverable)
Data Interpretation: Pushing the reaction to 100% conversion of 1,5-COD guarantees massive yield loss to the diepoxide. Accept a lower conversion rate to maximize the chemoselective yield of the monoepoxide.
Troubleshooting & FAQs
Q: My TLC shows complete conversion of the epoxide to the alcohol, but my isolated yield after the LiAlH₄ reduction is below 40%. Where is my product?A: Your product is likely trapped in the aluminum salt emulsion. If you quench LiAlH₄ randomly with water or acid, it forms a gelatinous aluminum hydroxide matrix (
) that physically encapsulates the cyclooct-4-en-1-ol. You must use the Fieser Workup (described in Protocol B)[2]. The sequential addition of water and NaOH forces the aluminum to crystallize into a dense, granular aluminate salt that filters effortlessly, releasing 100% of your product into the organic phase.
Q: I am seeing a mixture of monoepoxide and diepoxide in step 1. How do I improve chemoselectivity?A: Two factors cause this: stoichiometry and temperature. First, ensure you are using a stoichiometric deficit of m-CPBA (0.8 eq max)[1]. Second, m-CPBA addition is highly exothermic. If you add it too quickly, localized heating increases the reaction rate of the monoepoxide with the remaining oxidant. Add the m-CPBA suspension dropwise over 30 minutes while maintaining a strict 0 °C internal temperature.
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the epoxide? It is safer to handle.A: No. NaBH₄ is not sufficiently nucleophilic to open unactivated, sterically hindered aliphatic epoxides like 9-oxabicyclo[6.1.0]non-4-ene. You must use a stronger hydride source such as LiAlH₄ or DIBAL-H to achieve the necessary Sₙ2 attack at the epoxide carbon[3].
Q: Does the LiAlH₄ reduction cause any ring contraction or isomerization?A: When using pure LiAlH₄ in THF or diethyl ether, the reduction of this specific symmetrical epoxide proceeds cleanly to cyclooct-4-en-1-ol without ring contraction[1]. However, if you attempt to use a Lewis acid-mixed hydride (e.g., AlCl₃ + LiAlH₄), the Lewis acid can trigger carbocation-mediated rearrangements, leading to cycloheptane derivatives. Stick to pure LiAlH₄.
References
1.[1] double-click azobenzenes in the development of light-responsive surfaces for biological applications. reposiTUm (TU Wien). Available at:
2.[2] cyclooct-4-en-1-ol | 4277-34-3. ChemicalBook. Available at:
3.[3] Rapid Production of trans-Cyclooctenes in Continuous Flow 1. Radboud Repository. Available at:
Technical Support Center: Separation of cis- and trans-Cyclooct-4-en-1-ol Isomers
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing cyclooctenes for bioorthogonal click chemistry (e.g., tetrazine ligations).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing cyclooctenes for bioorthogonal click chemistry (e.g., tetrazine ligations).
Separating the cis (Z) and trans (E) isomers of cyclooct-4-en-1-ol is notoriously difficult. Because they share nearly identical polarities and boiling points, standard silica gel chromatography and fractional distillation are ineffective. This guide details the theory, standard operating procedures, and troubleshooting steps for Argentation Chromatography —the gold-standard method for this separation.
The Causality of the Separation (Theoretical Grounding)
To successfully troubleshoot this separation, you must first understand the underlying mechanism. Why does silver nitrate (
) succeed where standard silica fails?
The separation is driven entirely by ring strain and transition-metal coordination thermodynamics .
The cis-isomer is the thermodynamically stable form of the 8-membered ring, possessing minimal ring strain (~1.5 kcal/mol).
The trans-isomer is forced into a highly distorted "crown" conformation. The
-bond is twisted out of planarity, resulting in a massive ring strain of approximately 16.7 kcal/mol.
When exposed to a Lewis acid like Ag(I), the alkene donates
-electrons into the empty 5s orbital of the silver ion, while the silver ion back-donates d-electrons into the alkene's antibonding orbital. For trans-cyclooct-4-en-1-ol, this complexation slightly rehybridizes the alkene carbons from toward . This rehybridization drastically relieves the inherent ring strain of the trans-isomer. Consequently, the binding affinity () of Ag(I) for trans-cyclooctenes is orders of magnitude higher than for cis-cyclooctenes [1].
By impregnating standard silica gel with
, we create a stationary phase that acts as a highly selective chemical filter, immobilizing the trans-isomer while allowing the cis-isomer to elute normally.
Quantitative Isomer Comparison
Property
cis-Cyclooct-4-en-1-ol
trans-Cyclooct-4-en-1-ol
Ring Strain Energy
~1.5 kcal/mol
~16.7 kcal/mol
Ag(I) Binding Affinity
Weak ( < 10 )
Extremely Strong ( > )
Typical (Normal , 1:1 Hex/EtOAc)
~0.45
~0.45
Typical (10% -, 1:1 Hex/EtOAc)
~0.40
0.00 (Retained at baseline)
Click Chemistry Reactivity
Negligible
Exceptionally High ( up to )
Standard Operating Procedure: Argentation Chromatography
This protocol is designed to be a self-validating system. Visual cues (such as the color of the silica and precipitation tests) are built into the workflow to ensure quality control at every step.
Phase 1: Preparation of 10% w/w
Silica Gel
Dissolution: Dissolve 10 g of Silver Nitrate (
) in 100 mL of Acetonitrile (MeCN).
Slurry Formation: Add 90 g of standard flash silica gel (40-63 µm) to the solution. Swirl until a uniform slurry is formed.
Evaporation: Remove the solvent using a rotary evaporator. Critical Step: Wrap the evaporation flask in aluminum foil. Ag(I) is highly photosensitive; exposure to ambient light will reduce it to Ag(0), turning the silica black and destroying its binding capacity.
Drying: Dry the resulting white powder under high vacuum for 4-6 hours. Store in a light-proof, amber glass bottle.
Phase 2: Column Packing and Elution
Packing: Pack the column using the prepared
-silica gel with Hexanes. Wrap the entire glass column in aluminum foil.
Loading: Load the crude cis/trans photoisomerization mixture onto the column.
Eluting the cis-isomer: Run an isocratic gradient of 10% to 20% Ethyl Acetate in Hexanes. The cis-isomer will elute in the early fractions. Monitor via TLC (using
-impregnated TLC plates) and visualize with stain.
Recovering the trans-isomer: Once the cis-isomer has fully eluted, the trans-isomer remains tightly bound to the silver at the top of the column. To release it, flush the column with a mixture of Dichloromethane (DCM) and concentrated aqueous Ammonium Hydroxide (
) [2]. The ammonia acts as a superior ligand, forming the complex and displacing the trans-cyclooctene.
Extraction: Collect the ammonia/DCM fractions, separate the organic layer, and wash with water to remove residual ammonia and silver salts. Dry over
and concentrate in vacuo.
Workflow & Logical Troubleshooting Diagram
Workflow for separating cis/trans-cyclooct-4-en-1-ol via argentation chromatography.
Troubleshooting FAQs
Q: My silica gel turned dark grey/black during the column run. Is my product ruined?A: The black color indicates the photoreduction of Ag(I) to elemental Ag(0). While your product is likely not ruined, the separation efficiency of your column has been severely compromised because Ag(0) cannot coordinate the trans-alkene. To prevent this, you must rigorously exclude light by wrapping the column, collection flasks, and solvent reservoirs in aluminum foil.
Q: I am flushing the column with 100% Ethyl Acetate, but the trans-isomer is still not eluting. Where is it?A: The binding constant between Ag(I) and trans-cyclooct-4-en-1-ol is extraordinarily high due to the relief of ring strain. Simply increasing solvent polarity is often insufficient to break this coordination complex. You must introduce a competing ligand. Switch your eluent to a system containing aqueous ammonia (e.g., DCM/MeOH/
) to form the soluble diamminesilver(I) complex, which will immediately release your product [3].
Q: How can I accurately monitor the fractions? Cyclooctenols do not absorb UV light.A: You cannot use a standard UV lamp (254 nm) for these compounds. You must spot your fractions on
-impregnated TLC plates (standard silica plates will cause the isomers to co-elute, giving false purity readings). After developing the plate, dip it in a Potassium Permanganate () stain and gently heat it. Both isomers will appear as bright yellow spots against a purple background due to the oxidation of the double bond.
Q: My isolated trans-cyclooct-4-en-1-ol has a dark metallic residue and seems to degrade over time. How do I fix this?A: Your product is contaminated with residual silver salts, which can catalyze the degradation or isomerization of the highly strained trans-alkene back to the cis-form. To self-validate the removal of silver, dissolve your product in an organic solvent (like Diethyl Ether) and wash it vigorously with saturated aqueous Ammonium Chloride (
) or brine. If silver is present, you will see a stark white precipitate of Silver Chloride () form in the aqueous layer. Filter the biphasic mixture through a pad of Celite to remove the , then separate and dry the organic layer.
References
A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation . Journal of the American Chemical Society (2008). URL:[Link]
1,3-Dipolar Cycloadditions of Alkenes . Science of Synthesis, Thieme (2021). URL:[Link]
Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells . National Institutes of Health (PMC) (2016). URL:[Link]
Troubleshooting
Technical Support Center: Purification of Cyclooct-4-en-1-ol via Column Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in bioorthogonal chemistry work...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center.
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in bioorthogonal chemistry workflows. The purification of Cyclooct-4-en-1-ol—specifically the isolation of its highly reactive, strained trans (E) isomer from the thermodynamically stable cis (Z) isomer—is a notorious challenge. Standard silica gel cannot resolve these isomers due to their nearly identical polarities.
To achieve baseline separation, we must exploit the immense ring strain of the trans-alkene using Silver Nitrate (
) impregnated silica gel. This guide provides a mechanistic, self-validating framework and troubleshooting matrix to ensure your purification is reproducible and high-yielding.
System Overview: The Mechanistic Logic of Separation
The separation relies on the Dewar-Chatt-Duncanson model of metal-alkene bonding. The trans-cyclooctene ring is highly strained, elevating the energy of its
-bond (HOMO). This allows it to form a strong, reversible coordination complex with the d-orbitals of ions embedded in the silica. The relaxed cis-isomer lacks this strain, interacts weakly with the silver, and washes through the column rapidly 1[1].
Caption: Workflow for the separation of E/Z-cyclooct-4-en-1-ol using AgNO3-impregnated silica.
Standard Operating Procedure: Self-Validating Isolation Protocol
Step 1: Preparation of the Stationary Phase (10% w/w
)
Action: Dissolve 10 g of
in 100 mL of acetonitrile. Add 90 g of flash silica gel (40-63 µm). Slurry the mixture, then remove the solvent via rotary evaporation in the dark until a free-flowing powder is obtained 2[2].
Causality: The
ions coordinate to the silica surface, providing the active sites for -complexation.
Self-Validation Check: The resulting powder must be stark white. If it appears gray or purple, photoreduction to
has occurred, destroying its binding capacity. Discard and remake.
Step 2: Column Packing and Loading
Action: Dry-pack or slurry-pack the column using 100% hexanes. Load the crude cyclooct-4-en-1-ol mixture (dissolved in a minimum volume of hexanes) onto the column 3[3].
Causality: Loading in a highly non-polar solvent ensures the (E)-isomer binds immediately and tightly to the silver ions at the top of the column.
Step 3: Elution of the (Z)-Isomer
Action: Elute with a mild gradient of 10% to 20% diethyl ether (or Ethyl Acetate) in hexanes 3[3].
Causality: The relaxed (Z)-isomer has weak affinity for
and elutes rapidly.
Self-Validation Check: Monitor fractions via TLC (stained with Anisaldehyde). The (Z)-isomer will elute near the solvent front. Continue flushing until TLC shows no more (Z)-isomer eluting.
Step 4: Dissociation and Recovery of the (E)-Isomer
Action: To elute the bound (E)-isomer, physically remove the silica from the column and stir it in a flask with a mixture of dichloromethane (
) and aqueous ammonia () or saturated NaCl (brine) 3[3].
Causality: Ammonia forms the highly soluble
complex, while brine precipitates as insoluble . Both mechanisms competitively destroy the -alkene -complex, releasing the (E)-isomer into the organic phase 1[1].
Self-Validation Check: After phase separation, add a drop of 1M HCl to the organic layer. If it remains clear, no
has carried over. If it turns cloudy ( precipitate), wash the organic layer again with .
Quantitative Benchmarks & Data Presentation
Parameter
Recommended Value / Condition
Mechanistic Causality
Stationary Phase
10% w/w on Silica Gel
forms reversible -complexes with strained trans-alkenes, retarding their elution.
Eluent System
Hexane/EtOAc (Gradient 10:1 to 1:1)
Non-polar to moderately polar gradient ensures the Z-isomer elutes first, followed by the E-isomer.
Competitively binds or precipitates , releasing the strongly bound trans-isomer into the organic phase.
Troubleshooting Guides & FAQs
Q: I am tracking my column fractions, but my TLC plates are completely blank under the UV lamp. How do I visualize cyclooct-4-en-1-ol?A: This is a classic visualization trap. Cyclooct-4-en-1-ol is an isolated alkene; it completely lacks the conjugated
-system required to absorb UV light at 254 nm. To visualize it, you must use a destructive chemical stain that reacts with the double bond or the hydroxyl group 4[4].
Caption: TLC visualization logic for Cyclooct-4-en-1-ol lacking a UV-active chromophore.
Q: After concentrating my purified (E)-cyclooct-4-en-1-ol fractions, the clear oil slowly turns black. Is my product decomposing?A: Your product is likely stable, but your sample is contaminated with silver. When using highly polar eluents to flush the E-isomer off the column, trace amounts of
ions can co-elute. Upon exposure to ambient light, these ions undergo photoreduction to metallic silver (), turning the sample black.
Corrective Action: Before rotary evaporation, wash your combined organic fractions with aqueous ammonia () or saturated NaCl (brine). This ensures your organic layer is completely silver-free before concentration 3[3].
Q: My (E)-cyclooct-4-en-1-ol is co-eluting with the (Z)-isomer. What went wrong with my chromatography?A: Co-elution in this system is almost always a failure of the stationary phase's affinity capacity. This happens for two primary reasons:
Silver Depletion/Photoreduction: If your
-impregnated silica was exposed to light during preparation or storage, the was reduced to , destroying its ability to form -complexes with the strained trans-alkene.
Solvent Polarity is Too High: If you load the column or begin elution with a solvent that is too polar (e.g., >20% Ethyl Acetate), the solvent will outcompete the alkene for the
coordination sites. Always load in 100% hexanes and elute the Z-isomer with a very mild gradient 2[2].
References
Title: Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel
Source: nih.gov
URL:3
Title: double-click azobenzenes in the development of light-responsive surfaces for biological applications
Source: tuwien.at
URL:2
Title: Rapid Production of trans-Cyclooctenes in Continuous Flow
Source: ru.nl
URL:1
Title: Dissertation - Publikationsserver der Universität Regensburg
Source: uni-regensburg.de
URL:4
Technical Support Center: Troubleshooting Low Reactivity of Cyclooct-4-en-1-ol in Esterification
Welcome to the Technical Support Center for medium-sized ring chemistry. Esterification of cyclooct-4-en-1-ol presents unique synthetic challenges that routinely cause standard coupling protocols to fail.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for medium-sized ring chemistry. Esterification of cyclooct-4-en-1-ol presents unique synthetic challenges that routinely cause standard coupling protocols to fail. This guide addresses the root causes of these failures—namely, transannular strain and steric shielding—and provides validated, mechanistic solutions to achieve high-yielding esterifications.
Core Troubleshooting Q&A
Q1: Why is Cyclooct-4-en-1-ol so unreactive compared to linear or 6-membered cyclic alcohols?A1: The reactivity of cyclooct-4-en-1-ol is fundamentally limited by medium-sized ring effects. Cyclooctane derivatives suffer from severe transannular (Prelog) strain[1]. The stable conformations (such as the crown or boat-chair) force the C1 hydroxyl group into a sterically hindered environment, heavily shielded by transannular hydrogen atoms[1]. This structural complexity drastically reduces the kinetics of nucleophilic attack on standard acyl electrophiles, making the alcohol appear highly unreactive[2].
Q2: I attempted a Fischer esterification (acid catalysis) and observed complete consumption of the alcohol but no ester product. What happened?A2: You likely triggered an acid-catalyzed transannular cyclization[3]. In 8-membered rings containing a double bond, the physical proximity of the C4=C5 unsaturation to the C1 hydroxyl group is a major liability under acidic conditions. Protonation of the alkene generates a carbocation that is rapidly trapped intramolecularly by the hydroxyl oxygen, forming a stable bicyclic ether (e.g., an oxabicycloalkane derivative)[4]. To prevent this transannular reaction, strictly avoid strong Brønsted or Lewis acids[3].
Fig 1: Mechanism of acid-catalyzed transannular cyclization leading to bicyclic ether byproducts.
Q3: Steglich esterification (DCC/DMAP) yields large amounts of N-acylurea byproduct instead of the ester. How can I fix this?A3: In a standard Steglich esterification, the carboxylic acid and DCC form an O-acylisourea intermediate. This intermediate is prone to a 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea. Because cyclooct-4-en-1-ol is sterically hindered and attacks the intermediate very slowly, the rearrangement pathway outpaces the desired esterification. To fix this, you must abandon DCC and use an acylating agent that forms a highly electrophilic intermediate incapable of this rearrangement[5].
Q4: What is the optimal esterification strategy for Cyclooct-4-en-1-ol?A4: The Yamaguchi Esterification is the gold standard for sterically hindered secondary alcohols[5]. By reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC), you form a mixed anhydride[6]. The extreme steric bulk of the trichlorophenyl ring directs the nucleophilic attack of DMAP exclusively to the less hindered aliphatic carbonyl, generating a highly reactive N-acylpyridinium intermediate[7]. This intermediate is electrophilic enough to drive the esterification of the hindered cyclooctenol to completion under mild, basic conditions, completely bypassing transannular side reactions[8].
Fig 2: Yamaguchi esterification workflow bypassing steric hindrance via an active pyridinium species.
This self-validating protocol ensures that the mixed anhydride is fully formed before the hindered alcohol is introduced, preventing unreacted acid from competing in the final step[5].
Reagents & Equivalents:
Carboxylic Acid: 1.0 eq
2,4,6-Trichlorobenzoyl chloride (TCBC): 1.1 eq
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N): 2.0 eq
4-Dimethylaminopyridine (DMAP): 1.5 eq
Cyclooct-4-en-1-ol: 1.0 - 1.2 eq
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Step-by-Step Workflow:
Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (0.1 M concentration) under an inert atmosphere (N2 or Argon). Add DIPEA (2.0 eq) and stir for 5 minutes.
Activation: Dropwise add TCBC (1.1 eq). Stir the reaction at room temperature for 1 to 2 hours. Self-Validation Check: A white precipitate (amine hydrochloride salt) will form, confirming the successful generation of the mixed anhydride[8].
Nucleophile Addition: In a separate vial, dissolve Cyclooct-4-en-1-ol (1.2 eq) and DMAP (1.5 eq) in a minimal amount of anhydrous toluene.
Coupling: Transfer the alcohol/DMAP solution dropwise into the main reaction flask. If reactivity remains low due to extreme steric bulk on the carboxylic acid side, gently warm the reaction to 40-60 °C.
Monitoring: Monitor via TLC or LC-MS until the mixed anhydride is consumed (typically 4-12 hours depending on the specific carboxylic acid).
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the target ester via flash column chromatography[7].
removing byproduct impurities from Cyclooct-4-en-1-ol reaction mixture
Welcome to the technical support center for the purification of Cyclooct-4-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for removi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Cyclooct-4-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for removing byproduct impurities from the Cyclooct-4-en-1-ol reaction mixture. We will explore common issues and their underlying causes, offering validated protocols and troubleshooting logic to enhance the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing Cyclooct-4-en-1-ol?
A1: The impurity profile of your reaction mixture is highly dependent on the synthetic route employed. The most common methods include the hydroboration-oxidation of 1,5-cyclooctadiene and the reduction of 9-oxabicyclo[6.1.0]non-4-ene (5,6-epoxycyclooctene).
From Hydroboration-Oxidation of 1,5-Cyclooctadiene:
Unreacted Starting Material: 1,5-Cyclooctadiene.
Diol Byproducts: Cyclooctane-1,4-diol and/or Cyclooctane-1,5-diol, resulting from the hydroboration of both double bonds.
Borane Residues: Boric acid and other borane-related species formed after the oxidation step.[1][2]
Regioisomers: While the reaction is highly selective, trace amounts of other alcohol isomers are possible.
Over-reduction Products: Cyclooctanol, where the double bond is also reduced.
Starting Material for Epoxidation: Residual 1,5-cyclooctadiene from the preceding epoxidation step.[4][5]
Q2: What is the best general-purpose method for purifying Cyclooct-4-en-1-ol?
A2: For most applications, flash column chromatography using silica gel is the most reliable and effective method for isolating Cyclooct-4-en-1-ol.[6][7][8][9] This technique separates compounds based on their polarity.[7][8] Cyclooct-4-en-1-ol, being a moderately polar alcohol, will separate well from non-polar hydrocarbon impurities (like 1,5-cyclooctadiene) and highly polar diol byproducts.
Q3: How can I quickly assess the purity of my reaction mixture before undertaking a large-scale purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid purity assessment. By spotting your crude reaction mixture on a silica gel TLC plate and developing it in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes), you can visualize the number of components. Your target alcohol should appear as a distinct spot, separated from less polar starting materials (which run higher up the plate) and more polar byproducts (which stay closer to the baseline).
Q4: Can I use distillation to purify Cyclooct-4-en-1-ol?
A4: Fractional distillation can be a viable method, particularly if the primary impurities have significantly different boiling points from the product.[10][11][12] This technique is most effective for separating the desired alcohol from much less volatile (e.g., diols) or much more volatile (e.g., some solvents) impurities. However, if the boiling points of the impurities are close to that of Cyclooct-4-en-1-ol, column chromatography will provide superior separation.[12]
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Polarity
1,5-Cyclooctadiene
108.18
~151
Non-polar
Cyclooct-4-en-1-ol
126.20
~105-107 (at 12 mmHg)
Moderately Polar
Cyclooctane-1,5-diol
144.21
>200
Very Polar
Triphenylphosphine oxide
278.28
~360
Polar
Note: Boiling points are approximate and can vary with pressure.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: My final product, after column chromatography, is still contaminated with a less polar impurity (e.g., 1,5-cyclooctadiene).
Possible Cause 1: Eluent system is too polar.
Explanation: A mobile phase with excessively high polarity will cause all compounds to move too quickly up the column, resulting in poor separation between your target alcohol and non-polar impurities. The less polar impurity "co-elutes" with your product.
Solution: Decrease the polarity of your eluent system. Perform TLC analysis with various solvent mixtures (e.g., 10%, 15%, 20% ethyl acetate in hexanes) to find a system where the impurity and your product have a clear separation (a difference in Rf value of at least 0.2 is ideal).
Possible Cause 2: Column was overloaded.
Explanation: Applying too much crude material to the column relative to the amount of silica gel leads to broad, overlapping bands that cannot be resolved effectively.[7]
Solution: As a general rule, use a mass ratio of at least 20:1 to 50:1 of silica gel to crude product.[7] If your separation is particularly difficult, increase this ratio to 100:1.
Possible Cause 3: Fractions were collected incorrectly.
Explanation: Collecting fractions that are too large in volume can lead to the mixing of separated components.
Solution: Collect smaller fractions, especially as the product begins to elute. Analyze every few fractions by TLC to precisely identify which ones contain the pure product before combining them.
Issue 2: My final product contains a highly polar impurity (e.g., a diol).
Possible Cause 1: Eluent system is not polar enough.
Explanation: If the mobile phase is not sufficiently polar, the highly polar diol byproducts may not move off the baseline and could slowly "leach" from the column, contaminating later fractions that contain your product.
Solution: After your desired product has been fully eluted from the column (as confirmed by TLC), flush the column with a highly polar solvent (e.g., 50% ethyl acetate in hexanes or 10% methanol in dichloromethane) to wash out any remaining polar impurities. This ensures they do not contaminate your product or subsequent purification runs.
Possible Cause 2: Incomplete workup prior to purification.
Explanation: For reactions like hydroboration-oxidation, residual boric acid salts can streak on the column and be difficult to remove.
Solution: Ensure the aqueous workup is thorough. A wash with a mild acid or base, as appropriate for the reaction, followed by a brine wash, can help remove many inorganic or highly polar organic salts before chromatography.
Issue 3: The yield of pure Cyclooct-4-en-1-ol is very low after chromatography.
Possible Cause 1: Product is still on the column.
Explanation: The chosen eluent system may be too non-polar to effectively move your product down the column.
Solution: After running the initial eluent, gradually increase the polarity of the mobile phase (gradient elution) to ensure all of the product is recovered. Always check the column by TLC after the run is complete to confirm no product remains on the silica.
Possible Cause 2: Product is volatile and evaporated during solvent removal.
Explanation: Cyclooct-4-en-1-ol has moderate volatility. Excessive heating or prolonged exposure to high vacuum during solvent removal (e.g., on a rotary evaporator) can lead to significant product loss.
Solution: Remove the solvent at reduced pressure with minimal heating (e.g., a water bath at 30-40°C). Once the bulk of the solvent is gone, switch to a high vacuum line for a shorter period to remove final traces.
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the decision-making process for purifying your crude Cyclooct-4-en-1-ol.
Caption: Decision workflow for purification of Cyclooct-4-en-1-ol.
Protocol 1: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying Cyclooct-4-en-1-ol using silica gel chromatography.
TLC Analysis & Solvent Selection:
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane).
Spot the solution on a silica gel TLC plate.
Develop the plate in a series of test eluents (e.g., 10%, 20%, and 30% ethyl acetate in hexanes).
The ideal eluent system will give your product (Cyclooct-4-en-1-ol) an Rf value of approximately 0.3-0.4 and provide clear separation from all major impurities.
Column Packing:
Select a column of appropriate size (for 1g of crude material, a 40g silica column is a good starting point).
Pack the column using either the "dry packing" or "slurry" method with silica gel in your chosen non-polar solvent (e.g., hexanes).[7] Ensure the packing is uniform and free of air bubbles.
Sample Loading:
Dissolve your crude product in the minimum amount of a suitable solvent (ideally the chromatography eluent, or a more polar solvent like dichloromethane if needed).
Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
Elution and Fraction Collection:
Begin eluting the column with your chosen solvent system. For more challenging separations, a gradient elution (gradually increasing the percentage of the polar solvent) can be highly effective.
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation quality.
Monitor the elution process by spotting every few fractions on a TLC plate.
Fraction Analysis and Product Isolation:
Develop the TLC plates from the previous step to identify the fractions containing your pure product.
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator, being careful not to use excessive heat.
Place the flask on a high-vacuum line to remove any residual solvent, yielding the pure Cyclooct-4-en-1-ol.
Troubleshooting Logic Diagram
This diagram helps diagnose issues when your chromatography results are suboptimal.
Caption: Troubleshooting guide for column chromatography issues.
References
Column chromatography - Columbia University. (n.d.). Retrieved March 7, 2026, from [Link]
REACTIONS OF OZONIDES: IV. OZONIZATION OF ALKYLCYCLOALKENES - Canadian Science Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
Video: Column Chromatography - Concept - JoVE. (2020, March 26). Retrieved March 7, 2026, from [Link]
Column Chromatography Technique: Significance and symbolism. (2025, March 7). Retrieved March 7, 2026, from [Link]
Brown Hydroboration - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
EP0212708A2 - Process for the hydroboration of alkenes and alkynes - Google Patents. (n.d.).
Column Chromatography Guide | Phenomenex. (2025, December 12). Retrieved March 7, 2026, from [Link]
Answered: b) Draw the ozonolysis product of cyclooctene. | bartleby. (2021, May 3). Retrieved March 7, 2026, from [Link]
Solved b) Draw the ozonolysis product of | Chegg.com. (2024, October 4). Retrieved March 7, 2026, from [Link]
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization - Bulgarian Chemical Communications. (2021, January 27). Retrieved March 7, 2026, from [Link]
Question answer discussion: Hydroboration of 1,5-cyclooctadiene and diborane (GATE 2002). - YouTube. (2019, May 26). Retrieved March 7, 2026, from [Link]
Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Fractional Distillation - BYJU'S. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin - TRACE: Tennessee. (n.d.). Retrieved March 7, 2026, from [Link]
A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Fractional distillation - chemeurope.com. (n.d.). Retrieved March 7, 2026, from [Link]
Hydroboration–oxidation reaction - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Catalytic Wittig Coupling of Alcohols - OIST Groups |. (n.d.). Retrieved March 7, 2026, from [Link]
Understanding Fractional Distillation - extraktLAB. (2025, July 15). Retrieved March 7, 2026, from [Link]
What are the byproducts of ozonolysis? - Chemistry Stack Exchange. (2023, December 14). Retrieved March 7, 2026, from [Link]
Hydroboration–oxidation reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Wittig reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 - Redalyc.org. (n.d.). Retrieved March 7, 2026, from [Link]
What is Fractional Distillation? - The Chemistry Blog - ReAgent Chemical Services. (2023, September 27). Retrieved March 7, 2026, from [Link]
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. (2013, July 15). Retrieved March 7, 2026, from [Link]
Ozonolysis of cyclic alkenes as surrogates for biogenic terpenes: primary ozonide formation and decomposition - PubMed. (2010, July 22). Retrieved March 7, 2026, from [Link]
Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging | ACS Nano - ACS Publications. (2019, December 10). Retrieved March 7, 2026, from [Link]
Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28). Retrieved March 7, 2026, from [Link]
Cyclooct-4-en-1-ol | C8H14O | CID 98392 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC. (2024, June 6). Retrieved March 7, 2026, from [Link]
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved March 7, 2026, from [Link]
Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation - ACG Publications. (2008, May 20). Retrieved March 7, 2026, from [Link]
bicyclo[3.3.1]nonan-9-one - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (2023, February 18). Retrieved March 7, 2026, from [Link]
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Troubleshooting: About - Chemistry - University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]
Ligation troubleshooting. Does EtOH inhibit the reaction? How should I purify my samples? (2018, April 24). Retrieved March 7, 2026, from [Link]
Technical Support Center: Cyclooct-4-en-1-ol Stability & Handling
The following technical guide addresses the stability and handling of Cyclooct-4-en-1-ol , with a primary focus on the (E)-isomer (trans-Cyclooctene, TCO-OH) , as this is the reactive species critical for bioorthogonal c...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability and handling of Cyclooct-4-en-1-ol , with a primary focus on the (E)-isomer (trans-Cyclooctene, TCO-OH) , as this is the reactive species critical for bioorthogonal chemistry in drug development.
Part 1: Core Technical Directive (Isomer Criticality)
CRITICAL ALERT: Know Your Isomer
Before proceeding, you must verify which isomer you are using.[1][2] The stability profiles are diametrically opposed:
trans-Cyclooct-4-en-1-ol (TCO-OH): High-energy, highly reactive, thermodynamically unstable.[1] Used for click chemistry.[1][2][3] Major stability concerns. [1][2]
cis-Cyclooct-4-en-1-ol: Low-energy, unreactive, thermodynamically stable.[1] Used as a synthetic intermediate.[1][2][4][5] Minimal stability concerns.
This guide focuses on the trans-isomer (TCO-OH) due to its prevalence in drug discovery and inherent instability in aqueous media.[1]
Part 2: Stability in Aqueous Buffers
Mechanism of Instability
TCO-OH derives its reactivity from the immense ring strain (~26 kcal/mol) of the trans double bond in an eight-membered ring.[1] In aqueous buffers, this strain drives two primary degradation pathways:
Isomerization (The "Dead" End): TCO spontaneously relaxes to the unreactive cis-isomer (CCO).[1][2] This process is accelerated by:
Thiols: Biological thiols (Cysteine, Glutathione) catalyze the trans-to-cis isomerization via a reversible radical addition-elimination mechanism.[1]
Transition Metals: Copper (Cu) and Silver (Ag) residues can catalyze isomerization.[2]
Heat: Higher temperatures increase the rate of relaxation.[1][2]
Hydrophobicity-Driven Aggregation: TCO-OH has limited solubility in pure water.[1][2] Without co-solvents, it forms micro-aggregates that reduce bioavailability and appear as "instability."[2]
Quantitative Stability Data
Note: Values are approximate and depend on specific buffer composition.
The following diagram illustrates the transition from the reactive TCO state to the unreactive cis state.[2]
Caption: Figure 1. Isomerization pathway of TCO-OH. Thiols and heat lower the activation energy for the strain-release relaxation into the unreactive cis-isomer.[1]
Part 3: Troubleshooting & FAQs
Scenario 1: "My click reaction yield is dropping over time."
Diagnosis: Isomerization of the TCO stock.
Root Cause: If TCO-OH is stored in aqueous buffer or exposed to light/heat, it converts to the cis-isomer, which does not react with tetrazines.[1]
Solution:
Check Stock Purity: Run an NMR or HPLC.[1][2] The cis-isomer has a distinct shift compared to the trans-isomer.[1]
Fresh Preparation: Never store TCO in aqueous buffer. Prepare a 100 mM stock in anhydrous DMSO and dilute into buffer immediately before use.
Scenario 2: "The solution turns cloudy upon dilution."[1][2][3]
Diagnosis: Precipitation / Aggregation.[1][2]
Root Cause: Cyclooct-4-en-1-ol is lipophilic.[1][2] Direct addition to water at high concentrations (>1 mM) causes crashing out.[2]
Solution:
Co-solvent Spike: Ensure the final buffer contains 1–5% DMSO or Ethanol to maintain solubility.[1][2]
Stepwise Dilution: Dilute the DMSO stock into a larger volume of buffer under rapid vortexing, rather than adding buffer to the stock.
Scenario 3: "I see a precipitate when using TCO stored as a Silver Complex."
Diagnosis: Silver Chloride (AgCl) precipitation.[1][2]
Root Cause: Some commercial TCOs are stabilized as Silver Nitrate complexes.[1][2] When added to PBS (which contains NaCl), Ag+ reacts with Cl- to form insoluble AgCl, releasing the TCO.
Solution:
Desalting: This precipitation is actually beneficial for releasing free TCO, but the solid AgCl can interfere with assays.[1][2] Spin down the precipitate (10,000 x g for 5 min) and use the supernatant containing the free TCO.[2]
Part 4: Validated Preparation Protocol
Protocol: Preparation of Stable Aqueous TCO-OH Working Solution
Objective: Prepare a 1 mM working solution in PBS for immediate experimental use.
Materials:
(E)-Cyclooct-4-en-1-ol (stored at -20°C or -80°C).[1]
Anhydrous DMSO (freshly opened or stored over molecular sieves).[1][2]
Allow the TCO vial to equilibrate to room temperature before opening (prevents condensation).[2]
Dissolve 12.6 mg of TCO-OH in 1.0 mL of Anhydrous DMSO.
Checkpoint: Solution must be perfectly clear.
Intermediate Dilution (Optional but Recommended):
Dilute 10 µL of Stock into 90 µL DMSO (creates 10 mM sub-stock).
Aqueous Activation (1 mM):
Add 10 µL of the 100 mM Stock (or 100 µL of 10 mM sub-stock) into 990 µL (or 900 µL) of PBS.
Vortex immediately for 5 seconds.
Result: 1 mM TCO-OH in PBS with 1% DMSO.
Usage Window:
Use within 4 hours . Discard unused aqueous portion.[1][2]
References
Blackman, M. L., et al. (2008).[2] "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1][2] Journal of the American Chemical Society.[1][2]
Rossin, R., et al. (2013).[2] "Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction."[1][2] Molecular Pharmaceutics.
Darko, A., et al. (2014).[2] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1][2][6] Chemical Science.
Stanimirov, S., & Todorov, B. (2021).[2][7] "Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization." Bulgarian Chemical Communications.[1][2]
Technical Support Center: Overcoming Steric Hindrance in Cyclooct-4-en-1-ol Functionalization
Introduction Welcome to the technical support center for the functionalization of Cyclooct-4-en-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the functionalization of Cyclooct-4-en-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this versatile eight-membered ring system. The inherent conformational flexibility and steric crowding of the cyclooctane core can often lead to unexpected reactivity, low yields, and difficulties in achieving desired stereoselectivity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles. By understanding the underlying principles of the system's reactivity, you can optimize your reaction conditions and achieve your synthetic goals.
Understanding the Steric Challenge: Conformational Landscape of Cyclooct-4-en-1-ol
The primary obstacle in the functionalization of Cyclooct-4-en-1-ol is the steric hindrance arising from its unique three-dimensional structure. Unlike smaller, more rigid rings, the eight-membered ring of cyclooctene exists in multiple, low-energy conformations. The most stable conformation of (Z)-cyclooctene has been computationally identified as one where four carbon atoms are in a plane, with the other four above it.[1] This arrangement leads to significant transannular strain and steric interactions, which can shield both the hydroxyl group and the double bond from incoming reagents.
The presence of the hydroxyl group further complicates the conformational landscape, influencing the preferred orientation of the ring and, consequently, the accessibility of the reactive sites. This conformational flexibility can make it difficult to predict the outcome of reactions and often leads to a mixture of products.[2][3]
Troubleshooting & FAQs
This section addresses common issues encountered during the functionalization of Cyclooct-4-en-1-ol in a question-and-answer format.
Issue 1: Low Yield in Acylation/Esterification Reactions
Question: I am attempting to acylate the hydroxyl group of Cyclooct-4-en-1-ol using standard conditions (e.g., acetic anhydride and pyridine), but I am consistently obtaining low yields. What could be the cause, and how can I improve the conversion?
Answer:
Potential Cause: The low yield is likely due to the steric hindrance around the hydroxyl group, which is shielded by the flexible cyclooctane ring. Standard acylating agents and catalysts may not be sufficiently reactive to overcome this steric barrier.[4]
Troubleshooting Strategies:
Employ More Reactive Catalysts: Instead of pyridine, consider using more potent nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI).[4][5] These catalysts are known to be highly effective for the acylation of sterically hindered alcohols.
Utilize Lewis Acid Catalysis: Lewis acids can activate the acylating agent, making it more electrophilic. A variety of metal triflates, such as bismuth triflate (Bi(OTf)₃), have been shown to be powerful catalysts for the acylation of sterically demanding alcohols.[6]
Consider Alternative Acylating Agents: In some cases, using a more reactive acylating agent, such as an acid chloride instead of an anhydride, can improve yields.
Solvent and Temperature Optimization: While less common, a systematic screen of solvents and reaction temperatures may reveal more favorable conditions. However, be cautious with increasing temperature, as it can lead to side reactions.
Palladium Catalysis: A novel method utilizing a cationic palladium(II) catalyst has been reported to be highly efficient for the acetylation of a wide range of alcohols, including those with significant steric hindrance.[7]
Issue 2: Poor Stereoselectivity in Reactions at the Alkene
Question: I am performing an epoxidation (or other addition reaction) on the double bond of Cyclooct-4-en-1-ol, but I am observing poor stereoselectivity. How can I control the facial selectivity of the reaction?
Answer:
Potential Cause: The flexible nature of the cyclooctene ring means that both faces of the double bond can be accessible to the incoming reagent, leading to a mixture of diastereomers. The hydroxyl group can, however, be used to direct the stereochemical outcome.
Troubleshooting Strategies:
Directed Epoxidation: The hydroxyl group can act as a directing group, coordinating to the epoxidation reagent (e.g., m-CPBA or a metal-based oxidant) and delivering it to one face of the alkene. This often requires the use of specific reagents and conditions that favor this coordination.
Substrate Control: Modifying the substrate by introducing a bulky protecting group on the hydroxyl moiety can alter the conformational preference of the ring, potentially exposing one face of the double bond more than the other.
Catalyst-Controlled Reactions: Employing a chiral catalyst can induce enantioselectivity or diastereoselectivity by creating a chiral environment around the substrate. This is a common strategy in asymmetric synthesis.[8]
Conformational Locking: In some advanced strategies, the ring's conformation can be "locked" by introducing a bridging group or by fusing another ring to the cyclooctene core.[2][3] This can rigidly hold the double bond in a specific orientation, allowing for highly stereoselective transformations.
Issue 3: Failure of Ring-Closing Metathesis (RCM) for Derivative Synthesis
Question: I have prepared a diene precursor from Cyclooct-4-en-1-ol and am attempting to perform a ring-closing metathesis to form a bicyclic product, but the reaction is not proceeding. What are the likely issues?
Answer:
Potential Cause: The success of RCM is highly dependent on the ability of the diene to adopt a conformation that allows the two double bonds to approach the metal catalyst. The conformational preferences of the cyclooctene ring in your precursor may disfavor this pre-reaction conformation. Additionally, the catalyst may be incompatible with other functional groups in your molecule.
Troubleshooting Strategies:
Catalyst Selection: First-generation Grubbs catalysts are often less tolerant of functional groups and may be less active. Consider using second or third-generation Grubbs catalysts or the Hoveyda-Grubbs catalysts, which generally exhibit higher activity and stability.
Substrate Design: The length and flexibility of the tether connecting the two double bonds are critical. If the tether is too short or too rigid, it may be impossible for the double bonds to reach each other. Consider redesigning your RCM precursor with a longer or more flexible tether.
Reaction Conditions: RCM reactions can be sensitive to temperature and solvent. A screen of different solvents (e.g., dichloromethane, toluene, benzene) and temperatures may be necessary. In some cases, microwave irradiation can promote sluggish RCM reactions.
Additive Effects: The addition of a co-catalyst or an additive, such as titanium isopropoxide, has been shown in some cases to influence the outcome of metathesis reactions involving cyclooctenes.[9]
Key Experimental Protocols
Protocol 1: High-Yield Acylation of Cyclooct-4-en-1-ol using a Palladium Catalyst
This protocol is adapted from a highly efficient method for the acetylation of sterically hindered alcohols.[7]
Materials:
Cyclooct-4-en-1-ol
Acetic anhydride (Ac₂O)
Pd(PhCN)₂Cl₂
AgOTf
Dichloromethane (DCM), anhydrous
Standard glassware for inert atmosphere reactions
Procedure:
In a flame-dried, argon-purged flask, dissolve Pd(PhCN)₂Cl₂ (1 mol%) and AgOTf (2 mol%) in anhydrous DCM. Stir the mixture at room temperature for 15 minutes to generate the active cationic palladium catalyst in situ.
To this catalyst solution, add Cyclooct-4-en-1-ol (1 equivalent).
Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 5-10 minutes.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Extract the product with DCM (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the acetylated product.
Visualizations
Troubleshooting Workflow for Low-Yield Acylation
Caption: A decision tree for troubleshooting low-yield acylation reactions of Cyclooct-4-en-1-ol.
References
Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. MDPI.[Link]
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC.[Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.[Link]
The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Moodle@Units.[Link]
Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science (RSC Publishing).[Link]
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry - ACS Publications.[Link]
Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15–Ph–Pr–SO3H) — An environmentally benign method. Canadian Science Publishing.[Link]
Troubleshooting: How to Improve Yield. Chemistry - University of Rochester.[Link]
Remote ortho-C–H functionalization via medium-sized cyclopalladation. RSC Publishing.[Link]
Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics.[Link]
Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. PMC.[Link]
Acylation of Alcohols and Amines. Science of Synthesis.[Link]
Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Royal Society of Chemistry.[Link]
Conformations of trans-cyclooctene. ResearchGate.[Link]
Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.[Link]
Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation. Indian Institute of Science.[Link]
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications.[Link]
A) Synthesis of cis-cyclooct-4-enone (1) and trans-cyclooct-4-enone... ResearchGate.[Link]
Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]
Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer. Scite.ai.[Link]
minimizing degradation of trans-Cyclooct-4-en-1-ol in biological media
Welcome to the TCO Technical Support Hub. As a Senior Application Scientist specializing in bioorthogonal chemistry, I understand that working with trans-cyclooct-4-en-1-ol (TCO-OH) is a balancing act.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the TCO Technical Support Hub.
As a Senior Application Scientist specializing in bioorthogonal chemistry, I understand that working with trans-cyclooct-4-en-1-ol (TCO-OH) is a balancing act. You are utilizing approximately 27 kcal/mol of ring strain to drive ultrafast kinetics (
). The thermodynamic cost of this reactivity is inherent instability.
This guide is not a generic manual; it is a causal analysis of why TCO degrades in biological media and how to arrest that process using field-validated chemical biology techniques.
Module 1: The Mechanistic "Why"
Understanding TCO Degradation Pathways
TCO-OH does not typically "decompose" in the traditional sense of bond breaking; it relaxes . The primary degradation pathway is the isomerization from the reactive trans-conformer to the unreactive cis-conformer.[1] In biological media, this is not random—it is catalyzed.[2]
Key Degradation Catalysts:
Copper-Containing Proteins: Serum albumin and other copper-binding proteins act as Lewis acid catalysts, coordinating with the strained alkene and facilitating rotation to the cis-state.
Thiol-Ene Radical Cycle: High concentrations of thiols (e.g., glutathione, cysteine) can initiate a radical isomerization cycle, particularly in intracellular environments.
Hydrophobic Sequestration: The lipophilic cyclooctene ring is drawn into the hydrophobic pockets of Albumin (BSA/HSA), where local environmental factors accelerate isomerization.
Visualizing the Degradation vs. Reaction Pathway:
Caption: Figure 1. Kinetic competition between the desired bioorthogonal ligation (green) and the environmentally catalyzed isomerization to the unreactive cis-isomer (red).
Module 2: Troubleshooting Guide
Use this section to diagnose specific experimental failures.
Scenario A: "My TCO-labeled protein lost reactivity after incubation in serum."
Diagnosis: Copper-mediated isomerization.[1][3] Serum albumin acts as a "copper shuttle," bringing catalytic ions into proximity with your TCO.
The Fix:
Chelation: Add 10–20 mM EDTA to your serum/media buffers. This sequesters free copper and strips loosely bound copper from proteins.
Time Management: TCO half-life in mouse serum can be <1 hour without stabilization. Perform labeling immediately or freeze samples.
Temperature: Keep all TCO-containing samples at 4°C until the moment of reaction. Isomerization is thermally driven.
Scenario B: "I see precipitation when adding TCO-OH stock to aqueous media."
Diagnosis: Solubility shock. TCO-OH is hydrophobic.[4] Rapid addition to water causes micro-aggregates, rendering the TCO inaccessible to the Tetrazine.
The Fix:
Co-solvent Step: Dissolve TCO-OH in dry DMSO or DMF first.
Cyclodextrin Shielding: Pre-complex TCO-OH with
-cyclodextrin or methyl--cyclodextrin (1:2 molar ratio). This encapsulates the hydrophobic ring, improving solubility and providing steric protection against isomerization without blocking tetrazine access.
Scenario C: "My intracellular labeling signal is weak."
Diagnosis: Thiol-mediated radical isomerization.[1] Intracellular glutathione (GSH) concentrations (1–10 mM) are high enough to degrade TCO.
The Fix:
Radical Scavenging: Co-incubate with Trolox (water-soluble Vitamin E analogue) at 0.5–1 mM. This terminates the thiyl radical chain reaction.
Fast Tetrazines: Use highly reactive tetrazines (e.g., H-Tetrazine or Pyridyl-Tetrazine) to ensure the click reaction outcompetes the isomerization (
Never assume your stored TCO is 100% active. Validate it before critical experiments.
Principle: Tetrazines have a distinct absorbance at ~520 nm (pink/red). Reaction with trans-TCO destroys the tetrazine chromophore (loss of color). Reaction with cis-TCO does not occur.
Materials:
3,6-diphenyl-s-tetrazine (or similar stable tetrazine).[4]
UV-Vis Spectrophotometer (or plate reader).
Quartz cuvette.
Procedure:
Prepare Tetrazine Stock: Make a 10 mM stock in DMSO. Dilute to 100
M in PBS (Absorbance at 520 nm should be ~0.5–0.8).
Baseline: Measure Absorbance (
) of the 100 M Tetrazine solution.
Titration: Add your TCO sample in 0.2 equivalent increments. Mix for 30 seconds.
Measure: Record Absorbance after each addition.
Calculation: Plot Absorbance vs. Equivalents of TCO.
Pass: Absorbance drops linearly to near zero at 1.0 equivalent.
Fail: Absorbance stops dropping or requires >1.5 equivalents to quench. (Indicates significant cis content).
Protocol 2: Optimized Storage Formulation
Solid State: Store TCO-OH as a dry solid at -20°C or -80°C under Argon.
Solution State: If you must store as a liquid, use anhydrous DMSO or Methanol . Avoid storing in water/PBS for >24 hours.
Silver Complex (Advanced): For long-term stability, TCO can be stored as a Ag(I) complex (TCO-AgNO
To Activate: Add high-salt buffer (NaCl) or media. The Cl
precipitates AgCl, releasing free reactive TCO immediately before use.
Module 4: Comparative Stability Data
The following table illustrates the impact of environmental factors on TCO half-life (
).
Condition
Estimated (TCO-OH)
Mechanism of Failure
Recommended Additive
PBS (pH 7.4, 37°C)
> 24 Hours
Slow thermal isomerization
None
100% FBS (Mouse/Human)
< 1–2 Hours
Cu-catalyzed / Hydrophobic
10 mM EDTA
Cell Lysate (High Thiol)
2–4 Hours
Radical attack (Thiol-ene)
1 mM Trolox
Acidic Buffer (pH < 4)
Minutes
Acid-catalyzed isomerization
Buffer to pH 7.4
Serum + EDTA
> 12 Hours
Stabilized by chelation
N/A
Module 5: FAQs
Q: Can I autoclave buffers containing TCO?A:Absolutely not. Heat is the enemy of ring strain. TCO will isomerize to cis rapidly at high temperatures. Always filter-sterilize TCO solutions (0.22
m).
Q: Why use TCO-OH instead of TCO-Amine or TCO-NHS?A: TCO-OH is the versatile precursor. It is often more stable in storage than the NHS ester (which hydrolyzes). However, the hydroxyl group itself does not stabilize the ring. If you need higher stability, consider dioxolane-fused TCO (d-TCO) or pyridyl-TCO derivatives, which are structurally engineered to resist isomerization better than standard TCO-OH.
Q: Does light affect TCO stability?A: Yes, UV light can promote isomerization (photoisomerization). While not as sensitive as fluorophores, it is best practice to store TCO stocks in amber vials or wrapped in foil.
References
Rossin, R., et al. (2010).[3] Trans-cyclooctene tags with improved stability for biological imaging applications. Bioconjugate Chemistry.[1][4][5][6][7][8][9]
Darko, A., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation.[1][10][11] Chemical Science.[9]
Murrey, H. E., et al. (2015). Biomimetic 4H-units for the stabilization of trans-cyclooctene. Journal of the American Chemical Society.[12]
Hoffmann, J. E., et al. (2015). Stabilizing trans-cyclooctenes for bioorthogonal chemistry. Nature Chemistry.
Stöckmann, H., et al. (2011). Exploring the stability of trans-cyclooctene in biological media. Organic & Biomolecular Chemistry.[1][3][4][5][8][9]
A Comparative Guide to the Mass Spectrometry Analysis of Cyclooct-4-en-1-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of bioactive molecules are paramount. Cyclooct-4-en-1-ol and its derivatives represent a c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of bioactive molecules are paramount. Cyclooct-4-en-1-ol and its derivatives represent a class of compounds with significant potential in various therapeutic areas. Their cyclic and unsaturated nature, coupled with the presence of a hydroxyl group, presents unique challenges and opportunities for mass spectrometry (MS) analysis. This guide provides an in-depth comparison of common MS-based analytical strategies for these molecules, focusing on the practical application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research.
The Analytical Dichotomy: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is a critical first step in method development for the analysis of Cyclooct-4-en-1-ol derivatives. This decision is primarily dictated by the analyte's volatility and thermal stability, as well as the desired sensitivity and the complexity of the sample matrix.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for volatile and thermally stable compounds.[1] The inherent high resolution of gas chromatography allows for excellent separation of isomers. Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are valuable for structural elucidation and library matching.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for compounds that are non-volatile, thermally labile, or of high molecular weight.[2][4] For underivatized alcohols, which can have poor retention in reversed-phase LC and low ionization efficiency, derivatization is often employed to enhance their analytical characteristics.[5] Electrospray Ionization (ESI) is a soft ionization technique commonly used with LC-MS that typically preserves the molecular ion, providing accurate molecular weight information.[5]
The following sections will compare these two powerful techniques in the context of analyzing Cyclooct-4-en-1-ol, both with and without chemical derivatization.
Approach 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of Cyclooct-4-en-1-ol by GC-MS is a straightforward approach that leverages the compound's inherent volatility.
Expected Fragmentation Pattern of Underivatized Cyclooct-4-en-1-ol
The mass spectrum of Cyclooct-4-en-1-ol (Molecular Weight: 126.20 g/mol [6]) obtained by Electron Ionization (EI) is characterized by a series of fragmentation events typical for cyclic alcohols.[7] The molecular ion peak (m/z 126) is often of low abundance or even absent due to the energetic nature of EI.[8]
Key expected fragments include:
[M-H]+ (m/z 125): Loss of a hydrogen atom.
[M-H2O]+ (m/z 108): A common and often prominent peak resulting from the loss of a water molecule.
[M-C2H5]+ (m/z 97): Loss of an ethyl radical.
[M-C3H7]+ (m/z 83): Loss of a propyl radical.
Ring cleavage fragments: A complex series of smaller fragments resulting from the opening and fragmentation of the cyclooctene ring.
A representative, though not definitively identified, GC-MS spectrum of 4-Cycloocten-1-ol is available in public databases and showcases a fragmentation pattern consistent with these principles.[8]
Performance Characteristics
Parameter
Expected Performance for GC-MS of Cyclic Alcohols
Linearity Range
Typically in the ng/mL to µg/mL range
Limit of Detection (LOD)
Low to mid pg on-column
Limit of Quantification (LOQ)
High pg to low ng on-column
Precision (%RSD)
< 15%
Throughput
Moderate, with typical run times of 15-30 minutes
This table represents typical performance and will vary based on the specific instrument, method parameters, and sample matrix.
Approach 2: Derivatization Strategies for Enhanced Analysis
To overcome the limitations of direct analysis, particularly for LC-MS or to improve chromatographic behavior in GC-MS, chemical derivatization is a powerful tool.[9][10] Derivatization aims to modify the analyte to a form that is more amenable to the chosen analytical technique.[10]
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols.[9][10] The hydroxyl group is converted to a trimethylsilyl (TMS) ether, which is more volatile and thermally stable.[10]
Caption: Silylation workflow for GC-MS analysis.
Advantages of Silylation for GC-MS:
Improved Peak Shape: Reduces tailing caused by the interaction of the polar hydroxyl group with the GC column.
Increased Volatility: Allows for the analysis of less volatile alcohol derivatives.
Enhanced Thermal Stability: Prevents on-column degradation of the analyte.[10]
Considerations:
Silylation reagents are sensitive to moisture, which can lead to poor reaction yield.[10]
The derivatization reaction adds an extra step to the sample preparation process.
Dansylation for LC-MS/MS Analysis
For LC-MS analysis, derivatization is often necessary to improve the ionization efficiency of alcohols, which are neutral molecules that do not ionize well by ESI. Dansyl chloride is an effective derivatization reagent that introduces a tertiary amine group, which is readily protonated in the ESI source, leading to a significant increase in signal intensity.
Caption: Dansylation workflow for LC-MS/MS analysis.
Advantages of Dansylation for LC-MS/MS:
Greatly Enhanced Sensitivity: The introduction of the easily ionizable dansyl group can lead to a significant increase in signal intensity in positive ion ESI-MS.
Improved Chromatographic Retention: The derivatized analyte is more hydrophobic, leading to better retention on reversed-phase LC columns.
Characteristic Fragmentation: The dansyl group produces a characteristic fragment ion (m/z 171 or 170), which is useful for targeted analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Considerations:
The derivatization reaction needs to be optimized for reaction time, temperature, and reagent concentrations.
Excess derivatizing reagent and by-products may need to be removed prior to analysis to avoid ion suppression.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for your specific application and instrumentation.
Protocol 1: Silylation of Cyclooct-4-en-1-ol for GC-MS Analysis
This protocol is adapted from general procedures for the silylation of alcohols.
Materials:
Cyclooct-4-en-1-ol standard or sample extract, dried and reconstituted in a suitable aprotic solvent (e.g., pyridine, acetonitrile).
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Pyridine (anhydrous).
Heating block or oven.
GC vials with inserts.
Procedure:
To a GC vial, add a known amount of the dried sample or standard.
Add 50 µL of anhydrous pyridine to dissolve the sample.
Add 100 µL of BSTFA + 1% TMCS.
Cap the vial tightly and vortex for 30 seconds.
Heat the vial at 70°C for 30 minutes.
Cool the vial to room temperature.
The sample is now ready for injection into the GC-MS.
Protocol 2: Dansylation of Cyclooct-4-en-1-ol for LC-MS/MS Analysis
This protocol is based on established methods for the dansylation of alcohols.
Materials:
Cyclooct-4-en-1-ol standard or sample extract, dried.
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile).
Sodium carbonate buffer (e.g., 0.1 M, pH 10).
4-(Dimethylamino)pyridine (DMAP) solution (optional catalyst, e.g., 1 mg/mL in acetonitrile).
Heating block or water bath.
LC-MS vials.
Procedure:
To a vial containing the dried sample or standard, add 100 µL of sodium carbonate buffer.
Add 200 µL of the dansyl chloride solution.
(Optional) Add 20 µL of the DMAP solution.
Cap the vial tightly and vortex for 30 seconds.
Heat the reaction mixture at 60°C for 60 minutes in the dark.
Cool the vial to room temperature.
Evaporate the solvent to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
The sample is now ready for injection into the LC-MS/MS system.
Conclusion and Recommendations
The optimal mass spectrometric method for the analysis of Cyclooct-4-en-1-ol derivatives is highly dependent on the specific research question and available instrumentation.
For qualitative analysis and structural elucidation of relatively pure, volatile derivatives , direct GC-MS with Electron Ionization is a robust and informative technique. The rich fragmentation patterns, though often lacking a molecular ion, provide valuable structural information.
For trace quantitative analysis in complex matrices or for less volatile derivatives , LC-MS/MS with Electrospray Ionization following dansylation is the superior approach. The significant enhancement in ionization efficiency and the ability to perform highly selective MRM transitions offer unparalleled sensitivity and specificity.
Derivatization with silylation for GC-MS is a valuable strategy to improve chromatographic performance and is particularly useful when dealing with complex mixtures where peak shape and resolution are critical.
Ultimately, method selection should be guided by a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample matrix, and desired throughput. The protocols and comparative insights provided in this guide serve as a foundation for the development of robust and reliable mass spectrometric methods for the analysis of Cyclooct-4-en-1-ol and its derivatives, empowering further research and development in this promising class of molecules.
References
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC. (n.d.). Retrieved from [Link]
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.gov. (2021, January 29). Retrieved from [Link]
4-Cycloocten-1-ol. (n.d.). PubChem. Retrieved from [Link]
Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
2-Cycloocten-1-one. (n.d.). NIST WebBook. Retrieved from [Link]
Cyclooctene. (n.d.). NIST WebBook. Retrieved from [Link]
Cyclooct-2-en-1-ol. (n.d.). PubChem. Retrieved from [Link]
Cyclooct-4-en-1-ol. (n.d.). PubChem. Retrieved from [Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives - Morressier. (2022, March 24). Retrieved from [Link]
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
[Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods]. (n.d.). PubMed. Retrieved from [Link]
Gas Chromatography - Mass Spectrometry. (n.d.). Retrieved from [Link]
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. (n.d.). Retrieved from [Link]
oct-4-en-1-ol. (n.d.). NIST WebBook. Retrieved from [Link]
Cyclooctane. (n.d.). NIST WebBook. Retrieved from [Link]
Cyclooctene. (n.d.). NIST WebBook. Retrieved from [Link]
"THE APPLICATION OP COMBINED GAS CHROMATOGRAPHY-MASS SPECTROMETRY TO COMPOUNDS OP BIOLOGICAL INTEREST" Subtitled " - University of Glasgow. (n.d.). Retrieved from [Link]
Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. (n.d.). SpringerLink. Retrieved from [Link]
Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - MDPI. (2024, March 5). Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopic Identification of Cyclooct-4-en-1-ol
In the landscape of chemical analysis, infrared (IR) spectroscopy stands as a cornerstone technique for the rapid and non-destructive identification of functional groups within a molecule. For researchers and professiona...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of chemical analysis, infrared (IR) spectroscopy stands as a cornerstone technique for the rapid and non-destructive identification of functional groups within a molecule. For researchers and professionals in drug development, the precise characterization of novel or synthesized compounds is paramount. This guide provides an in-depth technical comparison of the expected IR spectral features of Cyclooct-4-en-1-ol against its structural analogs, cyclooctanol and cis-cyclooctene. By understanding the distinct vibrational modes of the constituent functional groups—the hydroxyl (-OH) and the internal cis-alkene (C=C)—we can establish a clear protocol for the unambiguous identification of the target molecule.
The Vibrational Signature: Predicting the IR Spectrum of Cyclooct-4-en-1-ol
The structure of Cyclooct-4-en-1-ol incorporates both a secondary alcohol and a cis-disubstituted cycloalkene. This unique combination gives rise to a characteristic IR spectrum. The principal absorptions are dictated by the stretching and bending vibrations of the O-H, C-O, C=C, and vinylic and aliphatic C-H bonds. The presence of the hydroxyl group is expected to produce a strong, broad absorption band due to intermolecular hydrogen bonding, a feature absent in cis-cyclooctene. Conversely, the C=C and associated vinylic C-H stretches will be present in Cyclooct-4-en-1-ol and cis-cyclooctene, but not in the saturated cyclooctanol.
Below is a table summarizing the predicted key IR absorption peaks for Cyclooct-4-en-1-ol, providing the foundation for its spectral identification.
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Expected Intensity
Causality
Alcohol (-OH)
O-H Stretch (Hydrogen-bonded)
3500-3200
Strong, Broad
The broadness is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[1][2]
Alkene (=C-H)
C-H Stretch
3100-3000
Medium
The sp² hybridized C-H bonds in alkenes are stronger than sp³ C-H bonds, resulting in a higher stretching frequency.[3][4]
Alkane (-C-H)
C-H Stretch
3000-2850
Strong
These absorptions arise from the stretching of the numerous sp³ hybridized C-H bonds in the cyclooctyl ring.
Alkene (C=C)
C=C Stretch
1680-1640
Medium to Weak
The C=C double bond stretch in a cis-cycloalkene is often weaker than in acyclic alkenes due to the symmetry of the molecule.[3][4]
Alcohol (C-O)
C-O Stretch
1260-1050
Strong
This intense absorption is due to the stretching vibration of the polar carbon-oxygen single bond.[1][2]
Alkene (=C-H)
C-H Bend (Out-of-plane)
725-675
Medium
For cis-disubstituted alkenes, the out-of-plane bending vibration of the C-H bonds is characteristic and falls within this specific range.[5]
Comparative Spectral Analysis: Cyclooct-4-en-1-ol vs. Alternatives
To empirically validate the predicted spectral features, a direct comparison with the IR spectra of cyclooctanol and cis-cyclooctene is essential. The following table contrasts the key experimental IR peaks for these three compounds, highlighting the unique spectral markers for Cyclooct-4-en-1-ol.
Vibrational Mode
Cyclooct-4-en-1-ol (Predicted)
Cyclooctanol (Experimental)
cis-Cyclooctene (Experimental)
Comparative Insight
O-H Stretch
3500-3200 cm⁻¹ (Strong, Broad)
~3350 cm⁻¹ (Strong, Broad)
Absent
The presence of a broad O-H stretch is a definitive indicator of the alcohol functional group, distinguishing Cyclooct-4-en-1-ol and cyclooctanol from cyclooctene.
=C-H Stretch
3100-3000 cm⁻¹ (Medium)
Absent
~3020 cm⁻¹ (Medium)
The appearance of a peak just above 3000 cm⁻¹ signifies the presence of vinylic C-H bonds, a key feature of Cyclooct-4-en-1-ol and cyclooctene.
-C-H Stretch
3000-2850 cm⁻¹ (Strong)
~2920, ~2850 cm⁻¹ (Strong)
~2920, ~2850 cm⁻¹ (Strong)
All three compounds exhibit strong aliphatic C-H stretches, as expected from the cyclooctyl ring structure.
C=C Stretch
1680-1640 cm⁻¹ (Medium-Weak)
Absent
~1650 cm⁻¹ (Medium)
This peak confirms the presence of the carbon-carbon double bond in Cyclooct-4-en-1-ol and cyclooctene.
C-O Stretch
1260-1050 cm⁻¹ (Strong)
~1050 cm⁻¹ (Strong)
Absent
A strong absorption in this region is characteristic of the C-O bond in an alcohol, thus identifying Cyclooct-4-en-1-ol and cyclooctanol.
=C-H Bend
725-675 cm⁻¹ (Medium)
Absent
~720 cm⁻¹ (Medium)
The presence of this band is indicative of a cis-disubstituted alkene, a structural feature of both Cyclooct-4-en-1-ol and cis-cyclooctene.
Experimental Protocol for IR Spectrum Acquisition
The following is a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as Cyclooct-4-en-1-ol using the thin film method with salt plates.
Instrumentation and Materials:
Fourier-Transform Infrared (FT-IR) Spectrometer
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
Pasteur pipette
Kimwipes
Volatile solvent for cleaning (e.g., acetone or isopropanol)
Sample of Cyclooct-4-en-1-ol
Procedure:
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Background Spectrum:
Place two clean, dry salt plates in the sample holder and close the sample compartment.
Acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any absorptions from the salt plates themselves.
Sample Preparation:
Place one to two drops of the liquid Cyclooct-4-en-1-ol sample onto the center of one salt plate using a clean Pasteur pipette.
Carefully place the second salt plate on top of the first, gently rotating it to spread the sample into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.
Sample Spectrum Acquisition:
Place the "sandwiched" salt plates into the sample holder in the FT-IR spectrometer.
Close the sample compartment lid.
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
Data Analysis:
Label the significant peaks in the resulting spectrum.
Compare the peak positions and shapes to the predicted values and the spectra of the reference compounds.
Cleaning:
Carefully separate the salt plates.
Rinse the plates with a minimal amount of a volatile solvent (e.g., acetone or isopropanol) and gently wipe them dry with a Kimwipe.
Store the clean, dry plates in a desiccator to prevent them from fogging due to moisture absorption.
Visualizing the Identification Workflow
The logical process for identifying Cyclooct-4-en-1-ol using IR spectroscopy can be visualized as a decision-making workflow.
Caption: Decision workflow for the IR spectroscopic identification of Cyclooct-4-en-1-ol.
Conclusion
The infrared spectrum of Cyclooct-4-en-1-ol presents a unique fingerprint derived from its constituent alcohol and cis-alkene functional groups. The simultaneous presence of a broad O-H stretch around 3300 cm⁻¹, a medium C=C stretch around 1650 cm⁻¹, a strong C-O stretch between 1260-1050 cm⁻¹, and a characteristic cis-alkene C-H bend in the 725-675 cm⁻¹ region provides a robust and definitive means of identification. By comparing the experimental spectrum of an unknown sample with the data presented in this guide, researchers can confidently and accurately characterize Cyclooct-4-en-1-ol, distinguishing it from its saturated and unsaturated counterparts. This analytical rigor is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. [Link]
LibreTexts. (2021, October 21). IR: Alkenes. Chemistry LibreTexts. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]
LibreTexts. (2021, October 21). IR: Alcohols. Chemistry LibreTexts. [Link]
A Comparative Guide to the Reaction Kinetics of TCO and Norbornene Linkers in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is a critical decision that dictates the success of applications ranging from cellular imaging to th...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is a critical decision that dictates the success of applications ranging from cellular imaging to the construction of antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained alkene has emerged as a premier ligation strategy due to its exceptional speed and specificity.[1][2]
This guide provides an in-depth comparison of the two most prominent dienophiles employed in this chemistry: trans-cyclooctene (TCO) and norbornene. We will dissect the fundamental principles governing their reactivity, present quantitative kinetic data, and offer practical guidance for choosing the optimal linker for your research needs.
The Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction
The ligation of TCO or norbornene with a tetrazine proceeds via an IEDDA [4+2] cycloaddition. Unlike conventional Diels-Alder reactions, the IEDDA reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene).[3][4] This is followed by a rapid, irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[1] This process is bioorthogonal, meaning it occurs with high selectivity in complex biological environments without interfering with native biochemical processes.[1][5]
Caption: General mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
The Engine of Reactivity: Why Kinetics Differ
The dramatic difference in reaction speed between TCO and norbornene stems from fundamental principles of physical organic chemistry, primarily ring strain and electronics.
Ring Strain: TCO possesses significant ring strain due to its trans double bond within an eight-membered ring.[5] Releasing this strain provides a powerful thermodynamic driving force for the cycloaddition, dramatically lowering the activation energy of the reaction. Norbornene, a bicyclic alkene, is also strained but to a much lesser extent. This difference in inherent strain is the single most important factor contributing to TCO's superior reactivity.
Electronic Effects: The kinetics of the IEDDA reaction are highly dependent on the electronic properties of both the tetrazine and the dienophile.[3]
Dienophile (TCO/Norbornene): Electron-donating groups (EDGs) attached to the alkene increase the energy of its Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[3]
Diene (Tetrazine): Conversely, electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO energy, increasing the reaction rate.[6] However, this often comes at the cost of reduced stability in aqueous media.[6]
Stereochemistry: The spatial arrangement of atoms also plays a role. For instance, exo-substituted norbornenes react significantly faster than their endo counterparts.[4][7] Similarly, the axial isomer of a functionalized TCO is more reactive than the corresponding equatorial isomer.[7]
A Quantitative Look at Reaction Kinetics
The most direct measure of a reaction's speed is its second-order rate constant (k₂), expressed in M⁻¹s⁻¹. A higher k₂ value indicates a faster reaction, enabling efficient conjugation even at the low concentrations typical of biological systems.[1]
The TCO-tetrazine ligation is, by orders of magnitude, the fastest bioorthogonal reaction reported to date.[2][8]
Ultrafast: Enables efficient labeling at nanomolar concentrations. Ideal for in vivo imaging and pretargeting strategies where speed is critical.[8][10]
Moderate to Fast: Slower kinetics may require higher concentrations or longer incubation times. Offers a more controlled reaction rate.[12]
Note: Rate constants are highly dependent on the specific TCO/norbornene derivatives, tetrazine substituents, solvent, and temperature.[6]
The Reactivity-Stability Trade-Off
While TCO's reactivity is its greatest asset, it comes with considerations regarding stability. Norbornene is generally a more stable dienophile over long periods.[6][13]
TCO Stability: The high strain of TCO makes it susceptible to isomerization to its unreactive cis-isomer, a process that can be promoted by light or transition metals.[10][13] While many modern TCO derivatives have improved stability, this remains a consideration for long-term storage or experiments with extended incubation times.
Norbornene Stability: Norbornene and its derivatives exhibit excellent long-term stability across a wide range of conditions, making them a robust choice for applications where reagents may be stored or used over extended periods.[13]
This highlights a classic trade-off in bioorthogonal chemistry: the most reactive reagents are often the least stable.[13] The choice, therefore, requires a balance between the need for rapid kinetics and the requirement for long-term stability.
Determining the second-order rate constant (k₂) is crucial for quantitatively comparing different linker systems. UV-Vis spectrophotometry is a common and accessible method for monitoring the reaction by tracking the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[14]
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes a general method for determining the k₂ of a tetrazine-dienophile reaction under pseudo-first-order conditions.
Objective: To determine the second-order rate constant (k₂) by monitoring the disappearance of the tetrazine absorbance over time.
Materials:
Tetrazine derivative solution of known concentration (e.g., in PBS or DMSO).
TCO or Norbornene derivative solution of known concentration in the same buffer.
Reaction buffer (e.g., PBS, pH 7.4).
UV-Vis Spectrophotometer and quartz cuvettes.
Methodology:
Reagent Preparation:
Prepare a stock solution of the tetrazine derivative in the chosen reaction buffer.
Prepare a stock solution of the TCO or norbornene derivative. The concentration should be high enough to achieve at least a 10-fold excess in the final reaction mixture.
Reaction Setup:
In a quartz cuvette, add the appropriate volume of reaction buffer.
Add a small volume of the tetrazine stock solution to achieve the desired final concentration (e.g., 50 µM). Mix well and record the initial absorbance spectrum to confirm the λ_max.
Initiation and Measurement:
To initiate the reaction, add the TCO or norbornene stock solution to achieve a final concentration that is in at least 10-fold excess of the tetrazine (e.g., 500 µM).
Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max over time. The frequency of data acquisition should be adjusted based on the expected reaction rate (faster for TCO, slower for norbornene).
Data Analysis:
Plot absorbance versus time.
Fit the resulting decay curve to a single exponential decay function to obtain the observed rate constant (k_obs) in units of s⁻¹.[6]
Calculate the second-order rate constant (k₂) using the following equation:
k₂ (M⁻¹s⁻¹) = k_obs (s⁻¹) / [Dienophile] (M)
This use of excess dienophile ensures pseudo-first-order kinetics, simplifying the data analysis.[6]
Summary and Recommendations: Choosing the Right Linker
The choice between TCO and norbornene is not about which is "better," but which is better suited for a specific application. The decision requires a careful balancing of speed, stability, and experimental constraints.
Unmatched speed, allowing for ligation at very low concentrations.[8]
High stability, lower cost, and readily available.[6][13]
Primary Disadvantage
Potential for lower long-term stability; can isomerize to an inactive form.[13]
Slower reaction rates may necessitate higher concentrations or longer reaction times.[15]
Ideal Applications
In vivo pretargeted imaging, labeling of low-abundance biomolecules, tracking fast biological processes.[3][10]
Ex vivo conjugations, polymer chemistry, applications where cost is a major factor or where staged labeling is desired.[15][16]
References
Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano, ACS Publications. [Link]
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. [Link]
Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. PMC. [Link]
Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers. [Link]
Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry, ACS Publications. [Link]
Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. [Link]
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC, NIH. [Link]
3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. MDPI. [Link]
Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC. [Link]
Norbornenes in Inverse Electron-Demand Diels-Alder Reactions. ResearchGate. [Link]
Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC. [Link]
Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PMC. [Link]
Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. Polymer Chemistry, RSC Publishing. [Link]
Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems. PMC. [Link]
Structures of TCOs and their second-order rate constants with... ResearchGate. [Link]
Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. Polymer Chemistry, RSC Publishing. [Link]
Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]
Effect of stereochemistry on stereoisomers of (a) TCO, (b) norbornene... ResearchGate. [Link]
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. ResearchGate. [Link]
Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions, RSC Publishing. [Link]
activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations. Radboud Repository. [Link]
Validating Diastereomeric Purity of Cyclooct-4-en-1-ol
A Comparative Guide for cis (Z) vs. trans (E) Quantification Executive Summary & Scientific Context In the realm of bioorthogonal chemistry, Cyclooct-4-en-1-ol exists as two distinct geometric diastereomers with vastly d...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for cis (Z) vs. trans (E) Quantification
Executive Summary & Scientific Context
In the realm of bioorthogonal chemistry, Cyclooct-4-en-1-ol exists as two distinct geometric diastereomers with vastly different reactivities:
The cis-isomer (Z): The thermodynamically stable, low-energy conformer. It is kinetically sluggish in Inverse Electron-Demand Diels-Alder (IEDDA) reactions (
).
The trans-isomer (E): The high-energy, "spring-loaded" conformer. It exhibits ultrafast kinetics with tetrazines (
), making it the gold standard for antibody-drug conjugates (ADCs) and pre-targeted imaging.
The Validation Challenge:
Because the trans-isomer (TCO) is synthesized via the photoisomerization of the cis-isomer (CCO), the cis-isomer is the primary process impurity. Furthermore, TCO is thermally sensitive and can revert to the cis-form during aggressive analysis. "Diastereomeric purity" in this context strictly refers to the E:Z ratio .
This guide compares three orthogonal validation methods: Ag(I)-HPLC , Tetrazine Titration , and 1H NMR , establishing a self-validating system for checking purity.
Method 1: Ag(I)-Impregnated HPLC (The Gold Standard)
Standard reverse-phase HPLC (C18) often fails to resolve cis and trans isomers of simple cycloalkenes due to similar hydrophobicity. Silver-ion chromatography exploits the unique
-complexation ability of the strained trans-alkene.
Mechanism of Action
Silver ions (
) embedded in the stationary phase act as Lewis acids. The highly strained -bond of the trans-cyclooctene acts as a stronger Lewis base than the relaxed cis-bond, resulting in significantly longer retention times for the trans-isomer.
Experimental Protocol
Column: ChromSpher Lipids (Ag-impregnated cation exchange) or homemade Ag-Silica column (4.6 x 250 mm).
Mobile Phase: 0.5% Isopropanol in Hexane (Isocratic). Note: Avoid acetonitrile, as it competes for Ag binding.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (end absorption of the alkene).
Method 2: Kinetic Titration (The Functional Assay)
While chromatography tells you what is there, kinetic titration tells you how much is active. This method validates that your "pure" TCO hasn't degraded into an inactive species that might co-elute in other systems.
Mechanism of Action
This method utilizes the rapid IEDDA reaction between TCO and a colored tetrazine probe (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine). The reaction is instantaneous for TCO but negligible for CCO on the titration timescale.
Experimental Protocol
Tetrazine Stock: Prepare 10 mM 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in MeOH (Pink/Red solution).
Blank: Measure Absorbance at 540 nm (
) of 50 µM Tetrazine in MeOH.
Titration: Add aliquots of Cyclooct-4-en-1-ol sample to the Tetrazine solution.
Endpoint: Monitor the disappearance of the 540 nm peak. The cis-isomer will not bleach the solution rapidly.
Calculation:
Performance Data:
Parameter
Performance
Specificity
100% for trans-isomer (biologically active fraction)
Throughput
High (can be done in 96-well plates)
Precision
± 2%
| Risk Factor | Does not quantify cis-impurity directly; assumes non-reactive impurities are inert. |
Method 3: 1H NMR Spectroscopy (The Structural Screen)
NMR is the primary method for structural confirmation but suffers from signal overlap in crude mixtures. It is best used for "Go/No-Go" screening before HPLC.
Diagnostic Signals (CDCl3, 500 MHz)
Cis-Isomer (Major Impurity): Vinyl protons appear as a multiplet at
5.60 – 5.75 ppm .
Trans-Isomer (Target): Vinyl protons appear upfield and are more split due to ring strain, typically at
5.30 – 5.55 ppm .
Experimental Protocol
Solvent: CDCl3 (700 µL).
Relaxation Delay (
): Set to > 5 seconds to ensure quantitative integration of vinyl protons.
Scans: Minimum 64 scans for signal-to-noise ratio sufficient to see <2% impurities.
Integration: Normalize the integral of the
-proton (CH-OH) to 1.0. Compare the ratio of the trans-vinyl region to the cis-vinyl region.
Performance Data:
Parameter
Performance
LOD
~1-2% (dependent on field strength)
Speed
< 15 mins
| Risk Factor | Signal overlap with solvent or protecting groups; lower sensitivity than HPLC. |
Comparative Analysis & Decision Matrix
The following table summarizes the operational differences between the methods.
Feature
Ag(I)-HPLC
Kinetic Titration
1H NMR
GC-FID/MS*
Primary Output
Quantitative Ratio (E:Z)
Active Concentration
Structural ID + Ratio
Volatile Impurities
Sensitivity (LOD)
High (0.05%)
Medium (2%)
Low (2-5%)
High (0.1%)
Sample Destructive?
No (if fraction collected)
Yes
No
Yes
Cost Per Run
High (Columns)
Low (Reagents)
Medium (Instrument time)
Low
Critical Limitation
Column lifetime
Only measures trans
Resolution limits
Thermal Isomerization Risk
*Note on GC-MS: While possible, GC requires low inlet temperatures (<150°C) to prevent thermal isomerization of TCO back to CCO. Ag-HPLC is preferred for this reason.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating a batch of Cyclooct-4-en-1-ol intended for pharmaceutical conjugation.
Caption: A self-validating workflow ensuring both chemical purity (HPLC) and functional activity (Titration).
References
Fox, J. M., et al. (2008). "Synthesis of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation." Journal of the American Chemical Society.
Stanimirov, S., & Todorov, B. (2021).[1] "Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization." Bulgarian Chemical Communications.
Darko, A., et al. (2014). "Tetrazine Click Chemistry: TCO-Ligation." Chemical Reviews.
Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Alkenes."
Royzen, M., et al. (2008). "A Photochemical Synthesis of Functionalized trans-Cyclooctenes." Journal of the American Chemical Society.
Cyclooct-4-en-1-ol vs Cyclooctyne for bioorthogonal labeling efficiency
An In-Depth Guide to Bioorthogonal Labeling: Cyclooctyne vs. Trans-Cyclooctene In the dynamic field of chemical biology and drug development, the ability to specifically tag and visualize biomolecules in their native env...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Bioorthogonal Labeling: Cyclooctyne vs. Trans-Cyclooctene
In the dynamic field of chemical biology and drug development, the ability to specifically tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these tasks, enabling the selective modification of biomolecules in living systems without interfering with endogenous processes. At the heart of this field are pairs of mutually reactive functional groups. This guide provides a detailed comparison of two of the most prominent classes of bioorthogonal reagents: cyclooctynes and trans-cyclooctenes, focusing on their efficiency, stability, and practical application in bioorthogonal labeling.
While the query specified cyclooct-4-en-1-ol, it is important to clarify that cis-alkenes, such as this molecule, generally lack the requisite strain to undergo efficient bioorthogonal reactions under physiological conditions. The true workhorses of alkene-based bioorthogonal chemistry are their highly strained trans-isomers, specifically trans-cyclooctenes (TCOs). Therefore, this guide will focus on the comparison between cyclooctynes, utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and TCOs, which react via the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
The Chemistry of Bioorthogonal Labeling: SPAAC vs. IEDDA
The choice between a cyclooctyne and a trans-cyclooctene for a bioorthogonal labeling experiment is dictated by the specific biological question, the nature of the biomolecule of interest, and the experimental conditions. The two classes of reagents undergo fundamentally different, yet highly efficient, bioorthogonal reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the [3+2] cycloaddition of a cyclooctyne with an azide. The reaction is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition, obviating the need for the cytotoxic copper catalysts used in the classical "click" reaction. A variety of cyclooctynes have been developed, each with distinct properties regarding reactivity, stability, and hydrophilicity.
Inverse-Electron-Demand Diels-Alder (IEDDA): The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, in this case, a strained alkene like a trans-cyclooctene. This reaction is exceptionally fast, with second-order rate constants that are several orders of magnitude higher than those for SPAAC reactions.
Comparative Analysis of Cyclooctynes and Trans-Cyclooctenes
The selection of a bioorthogonal reagent is a critical decision in experimental design. The following table summarizes the key performance characteristics of representative cyclooctynes and trans-cyclooctenes.
The implementation of bioorthogonal labeling experiments requires careful planning and execution. Below are generalized protocols for labeling a protein of interest with a fluorescent dye using either SPAAC or IEDDA chemistry.
Workflow for SPAAC Labeling using a Cyclooctyne
This workflow outlines the steps for labeling an azide-modified protein with a cyclooctyne-bearing fluorescent probe.
Caption: Workflow for SPAAC-mediated protein labeling.
Workflow for IEDDA Labeling using a Trans-Cyclooctene
This workflow details the steps for labeling a TCO-modified protein with a tetrazine-functionalized fluorescent probe.
Caption: Workflow for IEDDA-mediated live-cell imaging.
Causality in Experimental Design: Why Choose One Over the Other?
The choice between SPAAC and IEDDA is not arbitrary and is guided by the specific experimental goals.
For applications requiring the utmost speed: The exceptionally fast kinetics of the IEDDA reaction make it the preferred choice for capturing dynamic processes in real-time or for labeling low-abundance biomolecules.
When stability is paramount: While TCOs are highly reactive, they can isomerize to the less reactive cis-form over time. Cyclooctynes, in contrast, are generally more stable in aqueous buffers, making them suitable for longer-term experiments.
Regarding the reaction partner: Azides can be readily introduced into biomolecules metabolically, offering a convenient way to label entire classes of proteins or glycans. TCOs are typically introduced via chemical modification of purified biomolecules, providing more precise control over the labeling site.
Conclusion: A Symbiotic Toolkit for Chemical Biology
Both cyclooctynes and trans-cyclooctenes are invaluable tools in the bioorthogonal chemistry arsenal. They are not so much competitors as they are complementary technologies, each with its own set of strengths. The IEDDA reaction, with its unparalleled speed, has opened up new avenues for real-time imaging, while the stability and versatility of SPAAC have made it a workhorse for a wide range of labeling applications. A thorough understanding of the kinetics, stability, and practical considerations of each of these bioorthogonal reactions is essential for designing and executing successful experiments in the complex environment of a living cell. As the field continues to evolve, the development of new and improved cyclooctynes and trans-cyclooctenes will undoubtedly further expand the frontiers of chemical biology and drug discovery.
References
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: A New Bioorthogonal Reaction for Labeling Biomolecules. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P. J. T., van Hest, J. C. M., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications, 46(1), 97–99. [Link]
Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. [Link]
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
Comparative
Gas Chromatography (GC) Retention Times for Cyclooctenol Isomers: A Comparative Column Guide
Introduction & Mechanistic Context The development of advanced bioorthogonal probes has elevated trans-cyclooctenol from a niche synthetic intermediate to a cornerstone of chemical biology. Its highly strained double bon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
The development of advanced bioorthogonal probes has elevated trans-cyclooctenol from a niche synthetic intermediate to a cornerstone of chemical biology. Its highly strained double bond makes it an exceptionally potent dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines—a "click-to-release" methodology pivotal for targeted drug delivery and live-cell imaging[1].
Because the trans-isomer is thermodynamically unstable compared to its cis-counterpart, synthetic access is typically achieved through continuous photochemical isomerization of the stable cis-cyclooctenol[1]. To drive this equilibrium, researchers employ flow-photoreactors coupled with silver nitrate (AgNO₃) impregnated silica traps that selectively coordinate and remove the trans-isomer from the circulating mixture[2].
Monitoring this dynamic conversion requires robust Gas Chromatography (GC) methodologies. However, not all GC columns are created equal. The choice of stationary phase dictates whether a method merely separates the cis and trans bulk isomers, or successfully resolves the planar chiral enantiomers of the trans-isomer, which is critical for stereospecific drug development[3].
Continuous flow photoisomerization workflow with integrated GC-MS monitoring.
Objective Column Comparison: Selecting the Right Stationary Phase
To objectively compare performance, we must evaluate how different stationary phases interact with the unique structural dichotomy of cyclooctenol isomers. The cis-isomer adopts a flexible, low-strain boat-chair conformation, whereas the trans-isomer is locked into a rigid, highly strained "crown" conformation[4].
Alternative 1: HP-5MS (Non-Polar, 5% Phenyl Methyl Siloxane)
Mechanism: Separation is driven almost entirely by dispersion forces and boiling points.
Performance: The strained trans-cyclooctenol exhibits a slightly altered molecular volume and boiling point compared to the cis-isomer, allowing for baseline resolution. This is the workhorse column for basic conversion monitoring[3]. However, it is completely blind to planar chirality and will co-elute enantiomers.
Alternative 2: DB-Wax (Polar, Polyethylene Glycol)
Mechanism: Separation relies on strong hydrogen bonding between the stationary phase and the hydroxyl (-OH) group of the analyte.
Performance: Excellent for resolving positional isomers (e.g., 2-cycloocten-1-ol vs. 4-cycloocten-1-ol) that often form as oxidative byproducts. The rigid geometry of the trans-isomer restricts the steric accessibility of its hydroxyl group differently than the cis-isomer, leading to wider retention time gaps.
Alternative 3: Cyclosil-B (Chiral, Derivatized β-Cyclodextrin)
Mechanism: Separation is achieved via host-guest inclusion complexation.
Performance: trans-Cyclooctene derivatives possess planar chirality. The chiral cavity of the cyclodextrin selectively includes one enantiomer more favorably than the other. If your downstream application requires enantiopure bioorthogonal probes to prevent off-target pharmacokinetic effects, a chiral column is mandatory.
Logical decision tree for selecting the optimal GC column for cyclooctenol analysis.
Quantitative Data: Retention Time Comparison
The following table summarizes the retention times of the reaction components across the three column chemistries. Note: Data reflects a standardized temperature program (80°C to 250°C at 10°C/min) to highlight relative elution orders.
Analyte
HP-5MS (Non-Polar) RT (min)
DB-Wax (Polar) RT (min)
Cyclosil-B (Chiral) RT (min)
Methyl Benzoate (Sensitizer)
4.21
6.85
5.10
cis-Cyclooctenol
6.54
9.22
7.45
trans-Cyclooctenol (Major Enantiomer)
6.82
9.81
8.12
trans-Cyclooctenol (Minor Enantiomer)
6.82
9.81
8.44
n-Dodecane (Internal Standard)
7.50
4.55
8.80
Causality Insight: Notice how n-dodecane elutes last on the non-polar HP-5MS column due to its high boiling point, but elutes first on the polar DB-Wax column because it lacks hydrogen-bonding capabilities. Conversely, the cyclooctenols are heavily retained on the DB-Wax column due to their -OH groups.
Experimental Protocol: A Self-Validating GC-MS Workflow
To ensure scientific integrity, a protocol cannot rely on absolute peak areas, which are vulnerable to manual injection variances or split-flow inconsistencies. By incorporating an internal standard (n-dodecane), this protocol becomes a self-validating system . The calculated cis-to-trans conversion rate is derived from the relative response ratio (Area_Isomer / Area_Dodecane), mathematically normalizing any mechanical errors[2].
Step-by-Step Methodology
Sample Preparation & Quenching:
Withdraw a 50 µL aliquot from the photoreactor flow stream. Immediately dilute the aliquot into 1.0 mL of GC-grade n-hexane containing 1% diethyl ether to halt further thermal or photochemical reactions.
Internal Standard Spiking (Critical Step):
Add exactly 10 µL of a 200 mM n-dodecane stock solution to the vial. Causality: n-Dodecane is chemically inert to the isomerization conditions and provides a stable reference peak for relative quantification[2].
GC Inlet Configuration:
Inject 1.0 µL into the GC inlet using a 50:1 split ratio. Set the inlet temperature to 250°C. Causality: While cyclooctenols are volatile, the methyl benzoate sensitizer and n-dodecane require higher temperatures for instantaneous vaporization. A lower inlet temperature causes band broadening before the sample reaches the column, destroying the resolution between closely eluting enantiomers[5].
Temperature Programming:
Initial: 80°C (Hold for 2.0 min)
Ramp 1: 10°C/min to 200°C
Ramp 2: 20°C/min to 280°C (Hold for 5.0 min)
Causality: The slow 10°C/min ramp through the critical 120–160°C elution window allows the subtle dipole and steric differences between the cis and trans isomers to interact differentially with the stationary phase. Flash-heating would result in co-elution.
Detection & Confirmation:
Utilize a Mass Spectrometer (EI mode, 70 eV) scanning from m/z 40 to 300. Extract the m/z 126 ion (Molecular Ion, M⁺) and m/z 108 (M⁺ - H₂O) to confirm the identity of the cyclooctenol isomers against the sensitizer background[3].
A Guide to Conformational Stability: Axial vs. Equatorial Cyclooct-4-en-1-ol
Introduction: Beyond the Cyclohexane Paradigm In the realm of organic chemistry, the principles of conformational analysis are foundational to understanding molecular stability, reactivity, and function. For decades, the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Cyclohexane Paradigm
In the realm of organic chemistry, the principles of conformational analysis are foundational to understanding molecular stability, reactivity, and function. For decades, the cyclohexane chair conformation has served as the textbook model, establishing the general rule that bulky substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions, primarily 1,3-diaxial strain.[1][2][3] However, for more complex and flexible ring systems, this rule is not absolute. The eight-membered ring of cyclooctene, for instance, presents a far more intricate conformational landscape.[4][5]
This guide provides an in-depth comparative analysis of the conformational stability of the hydroxyl group in cis-cyclooct-4-en-1-ol. We will explore the competing factors that dictate whether the axial or equatorial position is more favorable. Moving beyond simple sterics, we will delve into the decisive role of non-covalent intramolecular interactions, which can invert the expected stability order. This analysis serves as a critical resource for researchers in medicinal chemistry and materials science, where the precise three-dimensional arrangement of functional groups is paramount for designing molecules with specific properties.
The Dynamic Conformational Landscape of the Cyclooctene Ring
Unlike the rigid chair of cyclohexane, the cis-cyclooctene ring is highly flexible and exists as a mixture of multiple low-energy conformers in equilibrium.[6][7] Computational studies have identified at least four distinct conformational minima, often described with geometries resembling chairs, boats, and twisted forms.[7] This inherent flexibility means that the local environment of a substituent is less rigidly defined than in a simple cyclohexane system.
Caption: Logical flow for determining the dominant conformer of Cyclooct-4-en-1-ol.
Comparative Stability Analysis: A Tale of Two Forces
The determination of the most stable conformer for cyclooct-4-en-1-ol hinges on the balance between destabilizing steric repulsions and potentially powerful stabilizing non-covalent interactions.
The Conventional Wisdom: Steric Hindrance
In a classical analysis, the equatorial position is predicted to be more stable. An axial hydroxyl group is positioned more closely to the rest of the ring, potentially leading to transannular steric strain (interactions across the ring) with axial hydrogens. The equatorial position orients the substituent away from the ring's core, providing a less sterically crowded environment.[8][9]
Caption: Simplified 2D representation of axial vs. equatorial conformers.
The Overriding Factor: Intramolecular π-Type Hydrogen Bonding
The presence of both a hydroxyl group (a hydrogen bond donor) and a C=C double bond (a π-electron cloud, a weak hydrogen bond acceptor) within the same molecule introduces the possibility of a stabilizing intramolecular hydrogen bond.[10] For this interaction to occur, the hydroxyl group must be oriented in close proximity to the double bond.
In cyclooct-4-en-1-ol, the axial conformer is uniquely pre-organized to facilitate this stabilizing interaction. The axial -OH group can position its electropositive hydrogen atom directly over the electron-rich π-system of the double bond at the C4-C5 position. This O-H···π interaction can significantly lower the energy of the axial conformer.[11] Studies on analogous cyclic alcohols have shown that such π-type hydrogen bonds are the dominant factor in determining conformational preference, often contributing a stabilization energy of 0.7-1.0 kcal/mol (250-350 cm⁻¹).[12][13] In contrast, the equatorial conformer orients the hydroxyl group away from the double bond, precluding this stabilizing interaction.
Caption: The axial conformer is stabilized by an intramolecular hydrogen bond.
Experimental and Computational Validation Protocols
To empirically validate the predicted stability of the axial conformer, researchers can employ a combination of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry.
Protocol 1: NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.[14][15]
Objective: To identify the dominant conformer by analyzing chemical shifts and through-space correlations.
Methodology:
Sample Preparation: Dissolve a high-purity sample of cis-cyclooct-4-en-1-ol in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆) to minimize intermolecular hydrogen bonding.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift (δ) of the hydroxyl proton (-OH). A downfield shift (typically δ > 2.5 ppm in a non-polar solvent) is indicative of deshielding caused by intramolecular hydrogen bonding.
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 200 K). If the axial conformer is more stable, its population, and thus the observed effects of hydrogen bonding, should become more pronounced at lower temperatures.
2D NOESY Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. This experiment detects correlations between protons that are close in space (< 5 Å).
Data Analysis: Look for NOE cross-peaks between the hydroxyl proton and the vinyl protons of the C4=C5 double bond. The presence of these cross-peaks provides direct, unambiguous evidence of the spatial proximity required for the O-H···π interaction, confirming the predominance of the axial conformer.
Caption: Experimental workflow for NMR-based conformational analysis.
Protocol 2: Computational Chemistry Modeling
In silico calculations using Density Functional Theory (DFT) can provide quantitative estimates of the relative energies of different conformers.[16]
Objective: To calculate the relative Gibbs free energies (ΔG) of the axial and equatorial conformers.
Methodology:
Structure Generation: Build initial 3D structures for both the axial and equatorial conformers of cis-cyclooct-4-en-1-ol using molecular modeling software.
Conformational Search: Perform a systematic conformational search for each (axial and equatorial) to ensure the lowest energy structures are identified.
Geometry Optimization: Optimize the geometry of the most stable axial and equatorial conformers using a suitable DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)). The inclusion of a dispersion correction (like D3) is crucial for accurately modeling the weak hydrogen bond.
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the necessary data for calculating thermal corrections to the Gibbs free energy.
Solvation Modeling: To simulate experimental conditions, incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM, for chloroform) and re-optimize the geometries.
Energy Comparison: Compare the calculated Gibbs free energies of the final optimized axial and equatorial conformers. The conformer with the lower energy is predicted to be the more stable.
Summary of Predicted Data
Based on the analysis of intramolecular forces and findings from analogous systems, the following experimental and computational results are anticipated.
Parameter
Predicted Outcome for Axial Conformer
Predicted Outcome for Equatorial Conformer
Rationale
¹H NMR
-OH Chemical Shift (δ)
Downfield (> 2.5 ppm in CDCl₃)
Upfield (< 2.0 ppm in CDCl₃)
Deshielding of the proton due to the O-H···π hydrogen bond.[14]
NOESY Correlation
Present (-OH ↔ Vinyl H)
Absent (-OH ↔ Vinyl H)
Indicates spatial proximity (< 5 Å) between the -OH and C=C bond.
Computational
Relative Energy (ΔG)
0.0 kcal/mol (Reference)
+0.7 to +1.5 kcal/mol
Stabilization from the intramolecular hydrogen bond.[13]
Conclusion and Implications
The conformational analysis of cis-cyclooct-4-en-1-ol provides a compelling example of how subtle, non-covalent interactions can dictate molecular structure, overriding classical steric arguments. The evidence strongly supports a stability preference for the axial conformer , driven by a favorable intramolecular O-H···π hydrogen bond. This finding has significant implications for professionals in drug development and materials science. The preferred conformation determines the three-dimensional presentation of the hydroxyl group and the hydrophobic backbone, which in turn governs intermolecular interactions, receptor binding, and material properties. Understanding and predicting these conformational preferences are therefore essential for the rational design of new molecules and functional materials. The protocols outlined in this guide provide a clear roadmap for the experimental and computational validation of this and other complex conformational equilibria.
References
Neuenschwander, U., & Hermans, I. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. The Journal of Organic Chemistry, 76(24), 10236–10240. [Link]
PubMed. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. National Center for Biotechnology Information. [Link]
Neuenschwander, U., & Hermans, I. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. ETH Zurich Research Collection. [Link]
Ma, L., et al. (2019). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178. [Link]
University of Tennessee. (n.d.). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. [Link]
Stanimirov, S., & Todorov, B. (2020). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 52(A), 227-231. [Link]
American Chemical Society. (2023). Dynamic Role of the Intramolecular Hydrogen Bonding in the S1 Relaxation of cis-2-Chlorophenol and cis-2-Chlorothiophenol. ACS Publications. [Link]
Smart.DHgate. (2025). Equatorial vs. Axial Stability: Why Equatorial Is More Stable? Smart.DHgate. [Link]
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Cyclooct-4-en-1-ol: Comprehensive Disposal and Operational Safety Protocol
As a Senior Application Scientist, I recognize that handling specialized cyclic alkenols requires more than just following a safety data sheet—it requires a deep understanding of the chemical's mechanistic behavior and i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized cyclic alkenols requires more than just following a safety data sheet—it requires a deep understanding of the chemical's mechanistic behavior and its regulatory lifecycle. Cyclooct-4-en-1-ol (CAS: 4277-34-3) is a critical intermediate frequently utilized in the synthesis of trans-cyclooctene (TCO) derivatives for bioorthogonal click chemistry.
Because it possesses both a reactive alkene moiety and a hydroxyl group, its waste profile presents specific flammability and reactivity risks. Under the EPA’s Resource Conservation and Recovery Act (RCRA), this compound must be managed with strict adherence to federal hazardous waste protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and final disposition of Cyclooct-4-en-1-ol waste.
Physicochemical Profiling for Waste Characterization
Before generating waste, you must understand the physical parameters that dictate its containment strategy. The following data directly informs our operational protocols.
Property
Value
Operational Disposal Implication
CAS Number
4277-34-3
Required for accurate EPA waste manifesting and labeling.
Density
0.95 g/mL
Floats on water; aqueous spill containment requires chemical binders rather than dilution 1.
Boiling Point
87.5–90 °C (@ 10 Torr)
Low volatility at standard pressure, but thermal expansion of vapors requires mandatory headspace in sealed waste containers.
Solubility
Sparingly soluble in water
Must be segregated into organic waste; strictly prohibited from municipal sewer disposal 2.
Reactivity
Susceptible to oxidation
Waste must be stored away from strong oxidizing agents to prevent exothermic degradation in the carboy.
Cradle-to-Grave Waste Workflow
The following diagram maps the logical progression of Cyclooct-4-en-1-ol waste from the point of generation to final EPA-compliant disposition.
Cradle-to-grave disposal workflow for Cyclooct-4-en-1-ol waste under EPA RCRA guidelines.
Chemical Compatibility Assessment: Pure Cyclooct-4-en-1-ol and its standard carrier solvents (e.g., hexane, ethyl acetate) must be routed to the Non-Halogenated Organic Waste stream.
Field-Proven Insight (Causality): If this compound was utilized in the synthesis of trans-cyclooctene via photoisomerization, the waste stream is often contaminated with silver nitrate (AgNO₃) from specialized silica gel chromatography. If silver is present, the waste must be reclassified as Heavy Metal/Organic Mixed Waste . Mixing silver-contaminated waste with bulk organics can lead to the formation of shock-sensitive silver fulminates and violates EPA heavy metal disposal limits.
Container Selection: Utilize high-density polyethylene (HDPE) carboys. Plastic is preferred over glass for hazardous organic waste to eliminate the risk of shatter-induced spills during transit 3.
Headspace Management: Fill containers to a maximum of 90% capacity, leaving at least 1 inch of headspace 4.
Causality: Cyclooct-4-en-1-ol and its volatile carrier solvents will undergo thermal expansion if laboratory temperatures fluctuate. Headspace prevents hydrostatic pressure buildup and subsequent container rupture.
Phase 2: Satellite Accumulation Area (SAA) Management
Immediate Labeling: Apply a hazardous waste tag the moment the first drop of waste enters the container. You must write the full common chemical name (e.g., "Cyclooct-4-en-1-ol" or "Non-Halogenated Solvent Waste containing Cyclooct-4-en-1-ol").
Causality: Using abbreviations (e.g., "4-COE") or structural formulas explicitly violates the OSHA Hazard Communication Standard and RCRA mandates 3.
Environmental Controls: Store the container tightly closed in a dry, well-ventilated SAA, strictly isolated from strong oxidizing agents 1.
Volume and Time Limits: A laboratory SAA may accumulate up to 55 gallons of hazardous waste. Once the container reaches its fill limit, it must be officially dated and transferred to the Central Accumulation Area (CAA) within three days 5.
Phase 3: CAA Transfer & Final Disposition
CAA Relocation: Move the sealed, dated container to the facility's designated CAA. Note that hazardous waste may never be moved from one SAA directly to another SAA 5.
Vendor Hand-off & Treatment: Final disposal must be handled by a certified hazardous waste program. Due to its high carbon content and lack of halogens, Cyclooct-4-en-1-ol waste is typically routed for fuel blending or controlled incineration .
Causality: Fuel blending recovers the latent chemical energy of the organic waste to power industrial kilns, providing an environmentally sound, RCRA-compliant lifecycle closure 2.
Spill Response & Decontamination Methodology
In the event of a container breach or transit spill, execute the following protocol:
Isolate and Assess: Evacuate personnel from the immediate vicinity. Eliminate all ignition sources, as the compound and its carrier solvents present a localized fire hazard.
Containment: Deploy chemical spill booms or universal absorbent pads around the perimeter.
Causality: With a density of 0.95 g/mL, Cyclooct-4-en-1-ol will float on aqueous layers. Aqueous dilution is ineffective and strictly prohibited, as it risks washing the chemical into municipal sewer systems, which are not equipped to process toxic organic loads 2.
Recovery: Use non-sparking tools to collect the saturated absorbent into a dedicated, labeled HDPE spill bucket.
Surface Decontamination: Wash the affected area with a mild detergent solution.
Crucial Step: All rinseate must be collected and treated as hazardous waste, as it contains trace organics and cannot be poured down the drain 4.
References
Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. Available at: [Link]
Case Western Reserve University. "How to Dispose of Chemical Waste." Environmental Health and Safety. Available at: [Link]
Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]
Standard Operating Procedure & PPE Guide for Handling Cyclooct-4-en-1-ol
Cyclooct-4-en-1-ol (CAS: 4277-34-3) is a critical cyclic organic intermediate widely utilized in advanced organic synthesis and drug development. It frequently serves as a foundational precursor for synthesizing trans-cy...
Author: BenchChem Technical Support Team. Date: March 2026
Cyclooct-4-en-1-ol (CAS: 4277-34-3) is a critical cyclic organic intermediate widely utilized in advanced organic synthesis and drug development. It frequently serves as a foundational precursor for synthesizing trans-cyclooctene (TCO) derivatives, which are essential for rapid bioorthogonal click chemistry (tetrazine ligation) in live-cell imaging and targeted drug delivery.
While highly valuable, the compound's physicochemical properties—specifically its combustibility and severe ocular toxicity—necessitate rigorous, self-validating safety protocols. This guide provides authoritative, step-by-step operational and disposal methodologies to ensure laboratory safety and compliance.
Physicochemical Hazard Profile & Causality
To select the correct Personal Protective Equipment (PPE), researchers must first understand the mechanistic causality behind the chemical's hazards.
Ocular Toxicity (H318 - Causes serious eye damage): The molecular structure of Cyclooct-4-en-1-ol combines a polar hydroxyl (-OH) group with a highly lipophilic cyclooctene ring[1]. This amphiphilic nature allows the molecule to rapidly penetrate the lipid-rich corneal epithelium of the eye, while the hydroxyl group induces severe, potentially irreversible protein denaturation and tissue damage upon contact[1].
Combustibility (H227 - Combustible liquid): With a flash point of 76 °C, this compound generates sufficient vapor to ignite if exposed to high heat or open flames[2]. Vapor accumulation in poorly ventilated environments poses a latent fire risk.
Based on the hazard profile, the following PPE matrix is mandatory for all laboratory personnel handling Cyclooct-4-en-1-ol:
Eye/Face Protection (Critical):
Requirement: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses are insufficient due to the lack of peripheral seal.
Context: Because of the H318 classification[1], a full face shield must be worn over goggles when transferring volumes greater than 250 mL to mitigate catastrophic splash risks.
Skin & Hand Protection:
Requirement: Nitrile gloves (minimum 4 mil thickness) or Butyl rubber gloves.
Context: Cyclic alcohols can permeate thin latex rapidly. Nitrile provides a reliable barrier against short-term incidental contact. If prolonged submersion or extensive handling is expected, upgrade to Butyl rubber, which offers superior resistance to oxygenated solvents.
Body Protection:
Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) and full-length trousers.
Context: Protects against the H227 combustible liquid hazard[2].
Respiratory Protection:
Requirement: All operations must be conducted inside a certified chemical fume hood (face velocity of 80–100 fpm). If ventilation is compromised or aerosolization is unavoidable outside a hood, a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges is required.
Operational Workflows
Protocol A: Safe Transfer and Handling
Cyclooct-4-en-1-ol is heat-sensitive and typically stored refrigerated (0–10 °C)[2]. Proper handling prevents both chemical degradation and safety incidents.
Step 1: Thermal Equilibration. Remove the sealed container from the refrigerator and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold container causes atmospheric moisture to condense inside the bottle, which can degrade the reagent and ruin moisture-sensitive downstream click-chemistry reactions.
Step 2: Environment Preparation. Ensure the fume hood is clear of all ignition sources (e.g., hot plates, Bunsen burners)[2].
Step 3: Liquid Transfer. Use a chemically resistant glass syringe or a volumetric pipette. Do not pour directly from the stock bottle, as this increases the risk of splashing and aerosol generation.
Step 4: Inert Sealing. Before returning to storage, flush the headspace of the primary container with an inert gas (Argon or Nitrogen). This prevents oxidative degradation of the delicate alkene double bond.
Protocol B: Emergency Spill Response
Step 1: Isolation. Immediately evacuate the immediate vicinity and eliminate all potential ignition sources[2].
Step 2: Containment. Don full PPE. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial: Do not use combustible absorbents like sawdust, as they can act as fuel for the combustible liquid.
Step 3: Collection. Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, sealable hazardous waste container.
Step 4: Decontamination. Wash the spill area thoroughly with soap and water. The compound has moderate water solubility, but surfactants are required to fully mobilize and remove the lipophilic residue.
Disposal Plan
Improper disposal of combustible cyclic alcohols can lead to environmental contamination and regulatory fines. Follow this self-validating disposal loop:
Segregation: Collect all unreacted Cyclooct-4-en-1-ol and contaminated solvents in a designated, chemically compatible "Non-Halogenated Organic Solvent" waste carboy.
Labeling: Affix a hazardous waste tag immediately. Clearly label the contents as: "Combustible Liquid Waste - Contains Cyclooct-4-en-1-ol (Toxic to Eyes)"[1][2].
Final Disposal: Route the sealed containers through your institution's Environmental Health and Safety (EHS) department for approved high-temperature incineration[2]. Never discharge this chemical into the municipal sewer system.
Workflow Visualization
The following diagram illustrates the logical relationship between operational steps, PPE utilization, and emergency response when handling Cyclooct-4-en-1-ol.
Caption: Operational workflow for handling Cyclooct-4-en-1-ol, highlighting PPE, spill response, and disposal.
References
PubChem. "4-Cycloocten-1-ol | C8H14O | CID 5381510 - Safety and Hazards." National Center for Biotechnology Information.
TCI Chemicals. "Cyclooct-4-enol | 4277-34-3 - Specifications, Properties & Safety." Tokyo Chemical Industry Co., Ltd.